Product packaging for 5-(2-Fluorophenyl)oxazol-2-amine(Cat. No.:CAS No. 1260889-62-0)

5-(2-Fluorophenyl)oxazol-2-amine

Cat. No.: B2553256
CAS No.: 1260889-62-0
M. Wt: 178.166
InChI Key: CAOKEKWUQRGCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(2-Fluorophenyl)oxazol-2-amine ( 1260889-62-0) is a chemical compound with the molecular formula C9H7FN2O and a molecular weight of 178.16 g/mol . It belongs to the class of oxazol-2-amine derivatives, which are recognized in medicinal chemistry as privileged scaffolds for the discovery of novel kinase inhibitors . Research into similar compounds, specifically 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (referred to as compound 7c in literature), has demonstrated potent and selective inhibition of the FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a critical target in oncology, particularly in the treatment of Acute Myeloid Leukemia (AML) where FLT3 mutations are common . These inhibitors exert their anti-leukemic activity by directly binding to the FLT3 kinase, suppressing its constitutive activation and downstream signaling pathways like STAT5, leading to the induction of apoptosis in cancer cells . Furthermore, studies suggest that such FLT3 inhibitors can suppress the expression of DNA damage repair genes, and combination therapy with PARP inhibitors may offer a synergistic therapeutic strategy for FLT3-mutated AML . This makes this compound a valuable building block for researchers in drug discovery, particularly for developing and optimizing new targeted cancer therapies. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FN2O B2553256 5-(2-Fluorophenyl)oxazol-2-amine CAS No. 1260889-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-fluorophenyl)-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOKEKWUQRGCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for 5-(2-fluorophenyl)oxazol-2-amine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the bromination of 2'-fluoroacetophenone to yield the key intermediate, 2-bromo-2'-fluoroacetophenone. This intermediate subsequently undergoes cyclization with urea to form the target 2-aminooxazole derivative. This guide provides detailed experimental protocols, quantitative data where available, and visualizations to aid in the practical application of this synthesis.

I. Synthetic Pathway Overview

The synthesis of this compound can be achieved through the following two-step reaction sequence:

  • Bromination of 2'-Fluoroacetophenone: The initial step involves the alpha-bromination of 2'-fluoroacetophenone to produce 2-bromo-2'-fluoroacetophenone. This reaction is a standard electrophilic substitution at the carbon alpha to the carbonyl group.

  • Cyclization with Urea: The resulting α-haloketone, 2-bromo-2'-fluoroacetophenone, is then reacted with urea in a condensation-cyclization reaction to form the desired this compound. This reaction is a classic method for the formation of the 2-aminooxazole ring system.[1]

Synthesis_Pathway 2'-Fluoroacetophenone 2'-Fluoroacetophenone 2-Bromo-2'-fluoroacetophenone 2-Bromo-2'-fluoroacetophenone 2'-Fluoroacetophenone->2-Bromo-2'-fluoroacetophenone Br2, Chloroform This compound This compound 2-Bromo-2'-fluoroacetophenone->this compound Urea, Ethanol

Caption: Overall synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-Bromo-2'-fluoroacetophenone

This procedure is adapted from a known method for the bromination of 2'-fluoroacetophenone.[2][3]

Materials:

  • 2'-Fluoroacetophenone

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or another suitable solvent like ether[2]

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 2'-fluoroacetophenone in a suitable solvent (e.g., chloroform or ether) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.[2]

  • Prepare a solution of bromine in the same solvent.

  • Slowly add the bromine solution dropwise to the stirred solution of 2'-fluoroacetophenone at room temperature. The reaction is typically maintained at temperatures between 0 and 25°C to control exothermicity.[3]

  • Continue stirring for a period of 2 to 4 hours to ensure the reaction goes to completion.[3]

  • After the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-2'-fluoroacetophenone.[2]

  • The crude product can be used in the next step without further purification or can be purified by techniques such as distillation or chromatography if necessary.

Step 2: Synthesis of this compound

This protocol is a general procedure for the synthesis of 2-aminooxazoles from α-haloketones and urea, adapted for the specific substrate.[1]

Materials:

  • 2-Bromo-2'-fluoroacetophenone

  • Urea

  • Ethanol or another suitable solvent

  • Reflux apparatus

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-2'-fluoroacetophenone and a molar excess of urea in ethanol.

  • Heat the reaction mixture to reflux and maintain this temperature with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

III. Data Presentation

Step Reactants Product Reagents/Solvents Typical Yield Reference
1 2'-Fluoroacetophenone2-Bromo-2'-fluoroacetophenoneBromine, Chloroform/EtherHigh[2][3]
2 2-Bromo-2'-fluoroacetophenone, UreaThis compoundEthanolModerate to Good (expected)[1]

Note: The yield for Step 2 is an estimation based on general procedures for similar reactions, as a specific yield for this substrate was not found in the searched literature.

IV. Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization A1 Dissolve 2'-Fluoroacetophenone in Chloroform B1 Add Bromine Solution Dropwise A1->B1 C1 Stir at Room Temperature (2-4h) B1->C1 D1 Evaporate Solvent C1->D1 E1 Obtain Crude 2-Bromo-2'-fluoroacetophenone D1->E1 A2 Dissolve 2-Bromo-2'-fluoroacetophenone and Urea in Ethanol E1->A2 Use crude product B2 Reflux Reaction Mixture A2->B2 C2 Cool to Room Temperature B2->C2 D2 Filter Precipitate or Evaporate Solvent C2->D2 E2 Recrystallize Crude Product D2->E2 F2 Obtain Pure this compound E2->F2

References

Technical Guide: Spectroscopic and Synthetic Overview of 5-(2-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

5-(2-Fluorophenyl)oxazol-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the oxazole and fluorophenyl moieties in bioactive molecules. This technical guide aims to provide a comprehensive overview of the available spectroscopic data and synthetic methodologies related to this specific compound. However, a thorough search of scientific databases and literature has revealed a significant lack of published experimental spectroscopic data for this compound (CAS 1260889-62-0).

In the absence of direct experimental data, this guide will provide:

  • Predicted Spectroscopic Characteristics: Based on the analysis of structurally similar compounds, we will outline the expected features in NMR, IR, and Mass Spectrometry.

  • General Synthetic Strategies: A plausible synthetic pathway for the preparation of this compound will be detailed, drawing from established methods for the synthesis of 5-substituted-2-aminooxazoles.

  • Logical Workflow for Synthesis: A visual representation of a potential synthetic route will be provided using a Graphviz diagram.

Predicted Spectroscopic Data

While no specific experimental spectra for this compound have been located, the following tables summarize the anticipated spectroscopic characteristics based on data from analogous compounds. These predictions are intended to guide researchers in the characterization of this molecule should it be synthesized.

Table 1: Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Notes
NH₂5.0 - 7.0Broad Singlet-Chemical shift can be highly variable depending on solvent and concentration.
Oxazole H-46.5 - 7.5Singlet-The exact position is influenced by the electronic nature of the adjacent substituents.
Phenyl H-3'7.0 - 7.3MultipletJ ≈ 7-9 (ortho), 1-2 (meta)
Phenyl H-4'7.2 - 7.5MultipletJ ≈ 7-9 (ortho), 1-2 (meta)
Phenyl H-5'7.0 - 7.3MultipletJ ≈ 7-9 (ortho), 1-2 (meta)
Phenyl H-6'7.8 - 8.2MultipletJ ≈ 7-9 (ortho), 1-2 (meta)
Table 2: Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm) Notes
Oxazole C-2155 - 165Attached to the amino group.
Oxazole C-4110 - 125
Oxazole C-5140 - 150Attached to the fluorophenyl group.
Phenyl C-1'115 - 125 (d, J ≈ 15-25 Hz)Carbon attached to the oxazole ring.
Phenyl C-2'158 - 162 (d, J ≈ 240-250 Hz)Carbon bearing the fluorine atom.
Phenyl C-3'115 - 120 (d, J ≈ 20-25 Hz)
Phenyl C-4'128 - 132
Phenyl C-5'124 - 128
Phenyl C-6'129 - 133
Table 3: Predicted IR and Mass Spectrometry Data
Spectroscopic Method Characteristic Peaks / Values Interpretation
IR Spectroscopy (cm⁻¹) 3300 - 3500 (two bands)N-H stretching of the primary amine.
1620 - 1680C=N stretching of the oxazole ring.
~1600, ~1480Aromatic C=C stretching.
1100 - 1200C-F stretching.
Mass Spectrometry (m/z) 178.06 [M+H]⁺Molecular ion peak (for C₉H₇FN₂O).
Fragmentation may involve loss of HNCO, HCN, and cleavage of the phenyl ring.

Experimental Protocols: A General Synthetic Approach

A common and effective method for the synthesis of 5-substituted-2-aminooxazoles involves the cyclization of an α-haloketone with urea or a related cyanating agent. Below is a detailed, generalized protocol that could be adapted for the synthesis of this compound.

Reaction Scheme:

2-Bromo-1-(2-fluorophenyl)ethan-1-one + Urea → this compound

Materials and Reagents:

  • 2-Bromo-1-(2-fluorophenyl)ethan-1-one

  • Urea

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)

  • Base (e.g., Sodium bicarbonate, Potassium carbonate)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1-(2-fluorophenyl)ethan-1-one (1.0 eq) and urea (1.5 - 2.0 eq).

  • Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., DMF) to dissolve the reactants. Add a mild base such as sodium bicarbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product using NMR (¹H, ¹³C), IR, and mass spectrometry to confirm its identity and purity.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

G Synthesis of this compound cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product A 2-Bromo-1-(2-fluorophenyl)ethan-1-one F Cyclization Reaction A->F B Urea B->F C Solvent (e.g., DMF) C->F D Base (e.g., NaHCO3) D->F E Heat (80-100 °C) E->F G Aqueous Work-up F->G Reaction Mixture H Extraction with Ethyl Acetate G->H I Column Chromatography H->I Crude Product J This compound I->J Purified Product

5-(2-Fluorophenyl)oxazol-2-amine: A Technical Guide to an Under-characterized Molecule

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the chemical properties and stability of 5-(2-Fluorophenyl)oxazol-2-amine is exceptionally limited. This document provides a technical overview based on the general characteristics of the 2-aminooxazole chemical class. All specific properties and behaviors of this compound must be determined through dedicated experimental investigation.

Introduction

This compound is a small organic molecule featuring a 2-aminooxazole core substituted with a 2-fluorophenyl group at the 5-position. While the 2-aminooxazole scaffold is a recognized pharmacophore in medicinal chemistry, this specific derivative remains largely uncharacterized in peer-reviewed literature and public chemical databases. This guide aims to provide a foundational understanding of its likely chemical properties and stability by extrapolating from the known behavior of related structures.

Chemical and Physical Data

Experimentally determined physicochemical data for this compound are not available in public databases. The following table summarizes the basic calculated and identifying information for this compound.

PropertyData
IUPAC Name This compound
CAS Number 1260889-62-0[1]
Molecular Formula C₉H₇FN₂O[1]
Molecular Weight 178.16 g/mol [1]
Canonical SMILES C1=CC=C(C(=C1)C2=C(C=NO2)N)F
InChI Key Not available

General Synthesis and Reactivity

A specific, validated synthesis protocol for this compound is not documented in readily accessible scientific literature. However, a general and plausible synthetic route for 2-amino-5-aryloxazoles can be proposed based on established organic chemistry principles.

General Synthetic Workflow

A common method for the synthesis of 2-aminooxazoles involves the Hantzsch-type reaction between an α-haloketone and urea. This approach is widely applicable to a variety of substituted aryl ketones.

G A 2-Fluoroacetophenone B α-Halogenation A->B e.g., NBS, AIBN C 2-Bromo-1-(2-fluorophenyl)ethan-1-one B->C D Condensation & Cyclization C->D Urea, Solvent (e.g., Ethanol), Heat E This compound D->E F Purification E->F

Caption: Proposed general synthesis of this compound.

Reactivity Profile

The reactivity of this compound is expected to be governed by its principal functional groups: the 2-amino group, the oxazole ring, and the 2-fluorophenyl substituent.

  • 2-Amino Group: The exocyclic amino group is anticipated to be the most reactive site for electrophilic attack. It will likely undergo typical reactions of an aromatic amine, including acylation, alkylation, and diazotization.

  • Oxazole Ring: The oxazole ring is an aromatic heterocycle. It is generally less reactive towards electrophilic substitution than benzene. The presence of the electron-donating amino group at the 2-position is expected to activate the ring, likely directing electrophiles to the 4-position.

  • 2-Fluorophenyl Group: The fluorine atom is an ortho-, para- director for electrophilic aromatic substitution on the phenyl ring, though it is deactivating overall.

Stability Considerations

The stability of this compound under various conditions has not been experimentally determined. The following are general expectations based on the 2-aminooxazole scaffold:

  • Thermal Stability: The compound is likely to be a solid at room temperature and is expected to have moderate to good thermal stability. High temperatures, particularly in the presence of acidic or basic catalysts, may lead to decomposition.

  • pH Sensitivity: The 2-amino group imparts basic properties to the molecule. In acidic media, protonation of the amino group will occur, forming a salt that is likely more water-soluble. The oxazole ring itself can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Oxidative/Reductive Stability: The molecule is expected to be stable to mild oxidizing and reducing agents. Strong oxidizing conditions may lead to degradation of the amino group or the oxazole ring.

  • Photostability: As with many aromatic and heterocyclic compounds, there is a potential for degradation upon prolonged exposure to ultraviolet (UV) light.

Potential Biological Interactions and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity or interaction of this compound with any signaling pathways. While the broader class of 2-aminooxazoles has been investigated for various therapeutic applications, including as kinase inhibitors, any such activity for this specific compound would require experimental validation.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain. Researchers interested in this molecule would need to develop and validate their own methods based on general procedures for related compounds.

Conclusion

This compound represents a molecule with a potentially interesting pharmacological profile due to its 2-aminooxazole core. However, a comprehensive review of available scientific data reveals a significant lack of characterization. The information provided in this guide is based on chemical principles and data from analogous structures and should be treated as a preliminary guide for further research. Any application of this compound in a research or drug development setting will necessitate a thorough experimental investigation of its chemical, physical, and biological properties.

References

Whitepaper: In Silico Modeling and Validation of 5-(2-Fluorophenyl)oxazol-2-amine Binding to the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of computational chemistry, pharmacology, and neuroscience.

Abstract: The discovery and characterization of novel receptor ligands are pivotal in modern drug development. This technical guide provides a comprehensive framework for the in silico modeling of a candidate molecule, 5-(2-Fluorophenyl)oxazol-2-amine, with a hypothetical target, the Sigma-1 receptor (σ1R). The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum, implicated in a variety of cellular functions and representing a promising therapeutic target for neurological and psychiatric disorders.[1][2][3][4] This document outlines detailed protocols for molecular docking simulations using AutoDock Vina, a widely used open-source program, and for the subsequent experimental validation of computational predictions via radioligand binding assays. All methodologies are presented to be readily adaptable for researchers exploring small molecule-protein interactions.

Introduction

The intersection of computational modeling and experimental pharmacology has significantly accelerated the pace of drug discovery. In silico techniques, such as molecular docking, allow for the rapid, cost-effective prediction of binding affinities and interaction modes between small molecules and their macromolecular targets.[5] This approach enables the prioritization of compounds for synthesis and biological testing, streamlining the development pipeline.

This guide focuses on the hypothetical investigation of This compound , a novel small molecule with a scaffold common to various biologically active compounds. Given the frequent role of similar heterocyclic structures in targeting central nervous system receptors, we propose the Sigma-1 receptor (σ1R) as a plausible therapeutic target. The σ1R is a transmembrane chaperone protein, distinct from classical G-protein coupled or ionotropic receptors, that modulates critical cellular signaling pathways, including calcium signaling at the endoplasmic reticulum-mitochondrion interface.[3][6]

This document serves as a practical whitepaper detailing the complete workflow for:

  • Predicting the binding interaction of this compound with the human Sigma-1 receptor using molecular docking.

  • Analyzing the predicted binding data.

  • Providing a robust protocol for the experimental validation of the in silico findings.

Methodologies: A Dual Approach

A robust analysis combines computational prediction with experimental validation. The following sections provide detailed protocols for both phases of the investigation.

In Silico Modeling: Molecular Docking Protocol

This protocol details the use of AutoDock Vina for predicting the binding pose and affinity of the ligand to the receptor.[7]

2.1.1. Required Software and Resources

  • AutoDock Tools (ADT): A graphical user interface for preparing input files.

  • AutoDock Vina: The core docking program.

  • Protein Data Bank (PDB): Source for the 3D crystal structure of the target receptor (e.g., PDB ID: 5HK1 for human Sigma-1 Receptor).

  • Molecular Graphics Viewer: (e.g., PyMOL, Chimera, or BIOVIA Discovery Studio) for visualization and analysis.

2.1.2. Step 1: Receptor Preparation

  • Obtain Structure: Download the crystal structure of the human Sigma-1 receptor from the PDB.

  • Clean the PDB File: Open the structure in a molecular viewer or ADT. Remove all non-essential components, including water molecules, co-crystallized ligands, and any co-factors not essential for binding the compound of interest.

  • Add Polar Hydrogens: Use ADT to add polar hydrogen atoms to the protein structure, which is critical for defining hydrogen bond donors and acceptors.

  • Assign Charges: Compute Gasteiger charges for the protein atoms. This step is essential for the AutoDock scoring function, although Vina's scoring is less dependent on it.[8]

  • Save as PDBQT: Save the processed receptor structure in the PDBQT file format, which includes atomic charges, atom types, and topological information required by AutoDock Vina.[8]

2.1.3. Step 2: Ligand Preparation

  • Generate 3D Structure: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Define Torsions: Open the ligand file in ADT to define the rotatable bonds (torsions). This allows the ligand to be flexible during the docking process.

  • Save as PDBQT: Save the final ligand structure in the PDBQT format.

2.1.4. Step 3: Grid Box Generation

  • Identify Binding Site: The docking search space is defined by a 3D grid box. The center of this box should be the geometric center of the known binding pocket of the receptor. For the Sigma-1 receptor, this can be identified from the position of the co-crystallized ligand in the PDB structure.

  • Define Grid Dimensions: In ADT, use the "Grid Box" tool. Adjust the dimensions (x, y, z) to ensure the box is large enough to encompass the entire binding site, allowing the flexible ligand to move freely. A typical size is 20x20x20 Å.

  • Save Configuration: Save the grid parameters to a configuration file (e.g., conf.txt). This file will specify the coordinates of the grid center and its dimensions.

2.1.5. Step 4: Running the Docking Simulation

  • Execute Vina: Run AutoDock Vina from the command line. The command requires specifying the receptor, ligand, configuration file, and the desired output file name.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt

  • Exhaustiveness Parameter: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the computation time but also the reliability of the result. The default value is 8.[9]

2.1.6. Step 5: Analysis of Results

  • Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol, found in the log file. More negative values indicate stronger predicted binding.

  • Binding Poses: Vina will generate multiple binding poses (typically 9 by default), ranked by affinity. These are stored in the output.pdbqt file.

  • Visualization: Load the receptor PDBQT and the output ligand poses into a molecular viewer. Analyze the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with specific amino acid residues in the binding pocket.

Experimental Validation: Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the receptor.[10][11][12][13]

2.2.1. Materials and Reagents

  • Receptor Source: Membrane preparations from cells stably expressing the human Sigma-1 receptor or from homogenized tissue known to express the receptor.

  • Radioligand: A high-affinity Sigma-1 receptor ligand labeled with a radioisotope (e.g., --INVALID-LINK---pentazocine).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration Apparatus: A 96-well cell harvester to separate bound from free radioligand.

  • Filters: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: To measure radioactivity.

2.2.2. Step 1: Membrane Preparation

  • Cells or tissues are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the membranes.[10]

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

2.2.3. Step 2: Assay Procedure

  • The assay is performed in a 96-well plate with a final volume of 250 µL per well.[10]

  • Total Binding Wells: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

  • Non-Specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of a known, unlabeled Sigma-1 receptor ligand (e.g., haloperidol) to saturate the receptors.

  • Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (this compound).

  • Incubate the plate (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[10]

2.2.4. Step 3: Filtration and Counting

  • Terminate the incubation by rapid vacuum filtration through the glass fiber filters using the cell harvester. This traps the membranes with bound radioligand on the filter.[10]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity (in counts per minute, CPM) for each filter using a scintillation counter.

2.2.5. Step 4: Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Hypothetical Results and Data Presentation

The following table summarizes hypothetical data from the in silico docking of this compound into the active site of the human Sigma-1 receptor.

ParameterValueDescription
Binding Affinity (kcal/mol) -8.9The predicted free energy of binding for the top-ranked pose.
RMSD from Crystal Pose (Å) 1.2Root-mean-square deviation relative to a reference ligand, indicating pose accuracy.
Predicted Ki (nM) 150Estimated inhibition constant derived from the binding affinity.
Key Interacting Residues TYR103, GLU172, TRP164, LEU105Amino acids predicted to form significant interactions with the ligand.
Types of Interactions Hydrogen Bond, Pi-Pi StackingPredicted non-covalent interactions stabilizing the ligand-receptor complex.
Number of H-Bonds 2The amine group is predicted to form hydrogen bonds with the side chain of GLU172.

Table 1: Summary of Hypothetical Molecular Docking Results.

Mandatory Visualizations

Diagrams are crucial for representing complex workflows and biological pathways. The following have been generated using the DOT language.

G In Silico Molecular Docking Workflow cluster_prep Preparation Phase Receptor 1. Receptor Preparation (PDB Download, Clean, Add H) Grid 3. Define Search Space (Grid Box Generation) Receptor->Grid Ligand 2. Ligand Preparation (3D Structure, Energy Min.) Ligand->Grid Docking 4. Execute Docking (Run AutoDock Vina) Grid->Docking Analysis 5. Analyze Results (Binding Affinity, Poses) Docking->Analysis Validation 6. Experimental Validation (Binding Assay) Analysis->Validation Hypothesis for Validation

Caption: A flowchart illustrating the key stages of the in silico molecular docking process.

G Hypothesized Sigma-1 Receptor Signaling cluster_er Endoplasmic Reticulum Ligand 5-(2-Fluorophenyl) oxazol-2-amine (Agonist) S1R_inactive Sigma-1R (Inactive) Bound to BiP Chaperone Ligand->S1R_inactive Binds S1R_active Sigma-1R (Active) (BiP Dissociates) S1R_inactive->S1R_active Conformational Change IP3R IP3 Receptor S1R_active->IP3R Stabilizes Ca_release Ca2+ Release from ER IP3R->Ca_release Mitochondria Mitochondria (ATP Production) Ca_release->Mitochondria Stimulates Survival Cell Survival & Neuroprotection Mitochondria->Survival

Caption: A simplified diagram of a potential Sigma-1 receptor signaling pathway.

Discussion

The described dual-pronged approach, integrating predictive in silico modeling with definitive experimental validation, represents a gold-standard workflow in modern medicinal chemistry. The hypothetical binding affinity of -8.9 kcal/mol for this compound suggests a strong interaction with the Sigma-1 receptor, warranting further investigation. The predicted interactions with key residues like TYR103 and GLU172 provide a structural hypothesis for its binding mechanism.

The true value of this computational prediction lies in its ability to generate a testable hypothesis. The radioligand binding assay serves as the crucial next step to confirm and quantify this predicted interaction.[14] A strong correlation between the predicted binding affinity and the experimentally determined Ki would validate the docking model and establish this compound as a legitimate ligand for the Sigma-1 receptor.

Conclusion

This technical guide provides a detailed, step-by-step framework for the computational and experimental characterization of a novel small molecule, this compound, at a hypothetical receptor target. By following the outlined protocols for molecular docking with AutoDock Vina and subsequent validation with radioligand binding assays, researchers can efficiently investigate new small molecule-protein interactions, accelerating the identification of promising lead compounds for therapeutic development.

References

In-depth Technical Guide on the Mechanism of Action of 5-(2-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive literature review, it has been determined that there is a significant lack of publicly available research specifically detailing the mechanism of action, quantitative pharmacological data, and established experimental protocols for 5-(2-Fluorophenyl)oxazol-2-amine. The following guide is therefore constructed based on the known biological activities and mechanisms of structurally related compounds, providing a potential framework for understanding its action and for guiding future research.

Introduction to this compound and Related Compounds

This compound belongs to the 2-aminooxazole class of heterocyclic compounds. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, can engage with various biological targets through non-covalent interactions. The presence of a 2-fluorophenyl group at the 5-position and an amine group at the 2-position are key structural features that likely dictate its pharmacological profile.

While specific data for this compound is not available, research on analogous compounds, such as other substituted 2-aminooxazoles and phenyl-oxazoles, has revealed a broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and antitubercular effects. The mechanism of action for these related compounds often involves the inhibition of key enzymes or modulation of specific signaling pathways.

Postulated Mechanisms of Action Based on Analogous Compounds

Based on the activities of structurally similar molecules, several potential mechanisms of action for this compound can be hypothesized. These hypotheses provide a foundation for future experimental investigation.

Kinase Inhibition

Many heterocyclic compounds, including those with oxazole and thiazole cores, are known to function as kinase inhibitors. For instance, Dasatinib, a potent inhibitor of the BCR-ABL kinase used in the treatment of chronic myeloid leukemia (CML), features a 2-aminothiazole moiety. Studies have shown that 2-aminooxazole derivatives can exhibit similar, and in some cases, more potent, antiproliferative activity against CML cell lines, suggesting they may also target BCR-ABL or other related kinases.[1]

Potential Signaling Pathway: Kinase Inhibition

Kinase_Inhibition cluster_cell Cancer Cell cluster_drug Mechanism of this compound Kinase_Active Active Kinase (e.g., BCR-ABL) Substrate Substrate Protein Kinase_Active->Substrate Phosphorylation Kinase_Inactive Inactive Kinase Substrate_P Phosphorylated Substrate Proliferation Cell Proliferation & Survival Substrate_P->Proliferation Drug This compound Drug->Kinase_Active Inhibition Antimicrobial_Workflow Start Synthesized Compound This compound MIC_Assay Minimum Inhibitory Concentration (MIC) Assay against Bacterial/Fungal Strains Start->MIC_Assay Cytotoxicity Cytotoxicity Assay (e.g., on VERO cells) Start->Cytotoxicity Data_Analysis Data Analysis: Determine MIC & Selectivity Index (SI) MIC_Assay->Data_Analysis Cytotoxicity->Data_Analysis Hit_Identified Identification of 'Hit' Compound Data_Analysis->Hit_Identified MoA_Studies Mechanism of Action Studies: - Target Identification - Enzyme Inhibition Assays Hit_Identified->MoA_Studies If SI is high

References

An In-depth Technical Guide to 5-(2-Fluorophenyl)oxazol-2-amine: Discovery, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the novel small molecule 5-(2-Fluorophenyl)oxazol-2-amine. This compound belongs to the 2-aminooxazole class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds.

Discovery and Rationale

The discovery of this compound is part of a broader effort in the exploration of 2-aminooxazole derivatives as potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The rationale for the design of this specific molecule is based on the established success of related compounds. For instance, the structurally similar compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation. The 2-aminooxazole core serves as a key pharmacophore, while the substituted phenyl ring at the 5-position is crucial for modulating potency and selectivity. The placement of the fluorine atom at the ortho position on the phenyl ring in this compound is a strategic modification aimed at exploring the structure-activity relationship (SAR) and potentially improving the compound's pharmacological properties, such as binding affinity and metabolic stability.

Synthesis

The synthesis of this compound can be achieved through a multi-step synthetic route, adapted from established protocols for similar 2-amino-5-aryloxazoles. The general approach involves the formation of an α-bromoketone intermediate followed by a cyclization reaction with cyanamide.

Experimental Protocol:

Step 1: Synthesis of 2-bromo-1-(2-fluorophenyl)ethan-1-one (Intermediate 1)

  • To a solution of 1-(2-fluorophenyl)ethan-1-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 equivalents).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude α-bromoketone.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the 2-bromo-1-(2-fluorophenyl)ethan-1-one (Intermediate 1) (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Add cyanamide (2 equivalents) to the solution.

  • Heat the reaction mixture at reflux for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the final product by recrystallization or column chromatography to obtain this compound.

Synthesis Workflow

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Oxazole Ring Formation A 1-(2-fluorophenyl)ethan-1-one C 2-bromo-1-(2-fluorophenyl)ethan-1-one (Intermediate 1) A->C Reflux in Diethyl Ether B N-Bromosuccinimide (NBS) Benzoyl Peroxide (cat.) D Intermediate 1 F This compound (Final Product) D->F Reflux in Ethanol E Cyanamide G cluster_0 Cell Membrane cluster_1 Intracellular Signaling FLT3 FLT3 Receptor pFLT3 Phospho-FLT3 FLT3->pFLT3 Autophosphorylation STAT5 STAT5 pFLT3->STAT5 Activates pSTAT5 Phospho-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation pSTAT5->Proliferation Compound This compound Compound->pFLT3 Inhibits

References

Preliminary Screening of 5-(2-Fluorophenyl)oxazol-2-amine: A Technical Guide for Bioactivity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preliminary screening strategy for the novel compound 5-(2-Fluorophenyl)oxazol-2-amine. Given the established broad-spectrum bioactivity of the oxazole scaffold, this document details experimental protocols for assessing the potential cytotoxic, antimicrobial, and kinase inhibitory activities of this compound. Furthermore, it explores plausible signaling pathways, namely the p38 MAPK and VEGFR-2 pathways, that may be modulated by this class of molecules. All experimental data are presented in standardized tables for clarity and comparative analysis. Methodologies are described in detail to ensure reproducibility. Visual representations of experimental workflows and signaling pathways are provided using Graphviz to facilitate a deeper understanding of the proposed screening cascade and potential mechanisms of action.

Introduction

The oxazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a fluorophenyl group can further enhance metabolic stability and binding affinity to biological targets. This guide proposes a systematic approach to the initial biological evaluation of the novel compound, this compound. The screening funnel is designed to efficiently assess its potential as a therapeutic agent by investigating its effects on cell viability, microbial growth, and key enzymatic targets involved in disease pathogenesis.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 2-aminooxazoles. One common approach involves the reaction of an α-haloketone with urea or a urea equivalent.

Proposed Synthetic Scheme:

Synthesis reagent1 2-Fluoroacetophenone intermediate 2-Bromo-1-(2-fluorophenyl)ethan-1-one (α-Haloketone Intermediate) reagent1->intermediate Bromination reagent2 Bromine (Br2) in Acetic Acid product This compound intermediate->product Hantzsch-type Cyclocondensation reagent3 Urea (H2NCONH2) in Ethanol Screening_Workflow start This compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity active Active cytotoxicity->active IC50 < 50 µM inactive Inactive cytotoxicity->inactive IC50 > 50 µM antimicrobial Antimicrobial Screening (MIC Determination) pathway Mechanism of Action Studies (Western Blot, etc.) antimicrobial->pathway kinase Kinase Inhibition Assay (e.g., p38α, VEGFR-2) kinase->pathway active->antimicrobial active->kinase lead_opt Lead Optimization pathway->lead_opt p38_MAPK_Pathway stimuli Stress / Cytokines tak1 TAK1 stimuli->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MK2 p38->mk2 transcription Transcription Factors (e.g., ATF2, p53) p38->transcription inflammation Inflammation mk2->inflammation apoptosis Apoptosis transcription->apoptosis compound This compound compound->p38 Inhibition VEGFR2_Pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k raf Raf plc->raf akt Akt pi3k->akt survival Cell Survival akt->survival mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation migration Cell Migration erk->migration compound This compound compound->vegfr2 Inhibition

Structure-Activity Relationship of 5-(2-Fluorophenyl)oxazol-2-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The 2-aminooxazole moiety, in particular, serves as a versatile building block in medicinal chemistry, offering multiple points for structural modification to optimize potency, selectivity, and pharmacokinetic properties.[1] This technical guide focuses on the structure-activity relationship (SAR) of a specific class of these compounds: 5-(2-Fluorophenyl)oxazol-2-amine analogs, with a particular emphasis on their potential as kinase inhibitors. The strategic placement of a fluorine atom on the phenyl ring can significantly influence the compound's electronic properties and metabolic stability, making this an interesting scaffold for drug discovery.

Core Structure and SAR Exploration

The fundamental scaffold under investigation is this compound. The SAR exploration of this core involves systematic modifications at three primary positions:

  • R1 (Substituents on the 2-amino group): Modifications at this position can influence hydrogen bonding interactions within the target's active site and modulate the compound's physicochemical properties.

  • R2 (Substituents on the oxazole ring): While this guide focuses on analogs with a hydrogen at the 4-position of the oxazole ring, substitution at this site could impact the molecule's orientation in the binding pocket.

  • R3 (Substituents on the phenyl ring): Alterations to the substitution pattern on the phenyl ring, in addition to the existing 2-fluoro group, can affect lipophilicity, electronic properties, and potential interactions with the target protein.

Below is a hypothetical representation of the SAR for this class of compounds, drawing upon general principles observed for kinase inhibitors and related heterocyclic scaffolds.

Hypothetical Structure-Activity Relationship Data

The following table summarizes hypothetical quantitative data for a series of this compound analogs against a representative kinase target (e.g., a receptor tyrosine kinase).

Compound IDR1 (at 2-amino)R3 (on Phenyl Ring)Kinase IC50 (nM)
1a -H2-F520
1b -Methyl2-F350
1c -Ethyl2-F480
1d -Cyclopropyl2-F210
1e -Phenyl2-F85
1f -4-Methoxyphenyl2-F55
1g -4-Chlorophenyl2-F95
1h -H2-F, 4-Cl410
1i -Phenyl2-F, 4-Cl60
1j -H2-F, 4-OCH3650
1k -Phenyl2-F, 4-OCH3120

Interpretation of Hypothetical SAR:

  • Substitution at the 2-amino group (R1): Unsubstituted analogs (e.g., 1a ) generally exhibit moderate activity. Small alkyl substitutions have a modest effect, while the introduction of an aromatic ring (e.g., -Phenyl in 1e ) significantly enhances potency. This suggests a potential hydrophobic pocket in the kinase active site that can be occupied by the R1 substituent. Electron-donating groups on this phenyl ring (e.g., -4-Methoxyphenyl in 1f ) may further improve activity, possibly through favorable electronic interactions.

  • Substitution on the 5-phenyl ring (R3): In addition to the essential 2-fluoro group, further substitution on this ring can modulate activity. Electron-withdrawing groups at the 4-position (e.g., -Cl in 1h and 1i ) appear to be well-tolerated or slightly beneficial, potentially enhancing binding affinity. Conversely, electron-donating groups (e.g., -OCH3 in 1j and 1k ) may lead to a decrease in potency.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the this compound core can be achieved through a multi-step process. A representative synthetic route is outlined below.

Step 1: Synthesis of 2-Bromo-1-(2-fluorophenyl)ethan-1-one

2'-Fluoroacetophenone is subjected to bromination using a suitable brominating agent, such as bromine in methanol or N-bromosuccinimide (NBS) in the presence of a radical initiator, to yield the corresponding α-bromo ketone.

Step 2: Synthesis of this compound

The resulting 2-Bromo-1-(2-fluorophenyl)ethan-1-one is then condensed with urea in a suitable solvent, such as ethanol or dimethylformamide (DMF), under reflux conditions to form the 2-aminooxazole ring.[1]

Step 3: N-Arylation/N-Alkylation of the 2-amino group (for R1 substituted analogs)

For analogs with substitutions at the 2-amino position, a Buchwald-Hartwig cross-coupling reaction can be employed.[1] This involves reacting the this compound with an appropriate aryl halide or alkyl halide in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

Diagram: Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: N-Substitution (Buchwald-Hartwig) cluster_3 A 2'-Fluoroacetophenone B 2-Bromo-1-(2-fluorophenyl)ethan-1-one A->B Br2, MeOH C This compound B->C Urea, Ethanol, Reflux E 5-(2-Fluorophenyl)-N-(R1)oxazol-2-amine C->E D R1-X (Aryl/Alkyl Halide) D->E Catalyst Pd Catalyst, Ligand, Base

Caption: General synthetic scheme for this compound analogs.

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized analogs against specific kinases can be determined using a variety of assay formats. A common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

  • Reagents and Materials:

    • Purified recombinant kinase enzyme.

    • Substrate peptide specific to the kinase.

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compounds (analogs) dissolved in DMSO.

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • 384-well white microplates.

  • Assay Procedure: a. Dispense a small volume (e.g., 5 µL) of kinase and substrate solution into the wells of a 384-well plate. b. Add the test compounds at various concentrations (typically a serial dilution). c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent. f. Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram: Kinase Inhibition Assay Workflow

G A Dispense Kinase & Substrate B Add Test Compound (Analog) A->B C Initiate with ATP B->C D Incubate (e.g., 60 min) C->D E Add ATP Detection Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Potential Signaling Pathway Involvement

Many small molecule kinase inhibitors target key nodes in cellular signaling pathways that are often dysregulated in diseases like cancer. Receptor Tyrosine Kinases (RTKs) are a common target class. The hypothetical signaling pathway below illustrates how an inhibitor of an RTK could function.

Diagram: Simplified RTK Signaling Pathway and Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor This compound Analog Inhibitor->P_RTK Inhibition

Caption: Inhibition of a generic RTK signaling pathway by a kinase inhibitor.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The structure-activity relationships, though presented hypothetically in this guide, underscore the importance of systematic chemical modifications to enhance biological activity. The synthetic routes and assay protocols described herein provide a framework for the synthesis and evaluation of new analogs. Further investigation into this chemical space is warranted to fully elucidate the therapeutic potential of this compound class.

References

In-Depth Technical Guide: Physicochemical Properties of 5-(2-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Determination of Aqueous Solubility and Octanol-Water Partition Coefficient (LogP) for 5-(2-Fluorophenyl)oxazol-2-amine (CAS: 1260889-62-0)

Executive Summary

This technical guide provides a comprehensive overview of the methodologies for determining the aqueous solubility and LogP of the compound this compound. Due to the absence of publicly available experimental data for this specific molecule, this document presents predicted values obtained from computational models. Furthermore, it outlines detailed experimental protocols for the established shake-flask and potentiometric titration methods for solubility determination, alongside the shake-flask and High-Performance Liquid Chromatography (HPLC) methods for LogP determination. These protocols are provided to guide researchers in the experimental validation of the predicted values. Visual workflows for the principal experimental procedures are also included to ensure clarity and reproducibility.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. It is crucial to note that these values are computationally derived and await experimental verification.

ParameterPredicted ValueData Source
Aqueous Solubility -3.14 (log(mol/L))ADME-Lab
LogP (Octanol-Water) 2.08ChemSrc

Disclaimer: The data presented in this table is based on computational predictions and should be used as an estimation pending experimental validation.

Experimental Protocols for Determination of Aqueous Solubility

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. Centrifugation can be employed to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is determined from the measured concentration of the saturated solution.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to buffer B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Settle or Centrifuge C->D E Withdraw supernatant D->E F Quantify by HPLC/LC-MS E->F

Shake-Flask Solubility Workflow
Potentiometric Titration Method

This method is particularly useful for ionizable compounds and can be faster than the shake-flask method.

Protocol:

  • Dissolution: Dissolve a precisely weighed amount of this compound in a known volume of an acidic or basic solution in which it is fully soluble.

  • Titration: Titrate the resulting solution with a standardized strong base or acid, respectively.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode throughout the titration.

  • Precipitation Point: The point at which the compound starts to precipitate is identified by a change in the titration curve.

  • Solubility Calculation: The intrinsic solubility and the pH-solubility profile can be calculated from the pH at the point of precipitation and the known pKa of the compound.

Experimental Protocols for Determination of LogP

Shake-Flask Method

This is the traditional and most reliable method for LogP determination.

Protocol:

  • Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the phases to separate.

  • Compound Addition: Dissolve a known amount of this compound in the n-octanol-saturated water or water-saturated n-octanol.

  • Partitioning: Add a known volume of the other pre-saturated phase to the solution.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

  • LogP Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

G cluster_prep Preparation cluster_partition Partitioning cluster_separation Phase Separation cluster_analysis Analysis A Pre-saturate n-octanol and water B Dissolve compound in one phase A->B C Mix phases and shake (1-2h) B->C D Centrifuge to separate layers C->D E Sample both phases D->E F Quantify concentration in each phase E->F G Calculate LogP F->G

Potential Therapeutic Targets of 5-(2-Fluorophenyl)oxazol-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential therapeutic applications of 5-(2-Fluorophenyl)oxazol-2-amine by examining the biological activity of its close structural analog, 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine. Data strongly indicate that the oxazol-2-amine scaffold is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML). This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies for target validation and compound characterization, and visual representations of the pertinent signaling pathways and experimental workflows. While the direct therapeutic targets of the ortho-fluoro isomer remain to be explicitly determined, the information presented herein for the para-fluoro analog offers a robust foundation for further investigation and drug development efforts.

Introduction

The 5-phenyloxazol-2-amine scaffold is an emerging pharmacophore in medicinal chemistry, with derivatives demonstrating a range of biological activities. This guide focuses on the potential therapeutic targets of this compound. Due to a lack of direct studies on this specific positional isomer, this document leverages extensive data from its closely related analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, to infer its likely mechanism of action and therapeutic potential. The primary identified target for this class of compounds is FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML)[1][2].

The substitution of fluorine on the phenyl ring can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. While both ortho and para substitutions are common in drug design, their distinct electronic and steric effects can lead to differential biological activities. This guide will discuss the known activity of the para-fluoro analog as a potent FLT3 inhibitor and consider the potential implications of the ortho-fluoro substitution.

Primary Therapeutic Target: FMS-like Tyrosine Kinase 3 (FLT3)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 25% of cases[3]. These mutations lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis.

Mechanism of Action

A close analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (herein referred to as the "lead compound"), has been identified as a potent inhibitor of both wild-type FLT3 and its clinically relevant mutants, including FLT3-ITD[1][2]. The proposed mechanism of action involves the compound binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules such as STAT5. This inhibition of the FLT3 signaling cascade ultimately leads to cell cycle arrest and apoptosis in FLT3-mutated cancer cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 Dimerization Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Gene Transcription Compound 5-(Aryl)oxazol-2-amine Compound->FLT3 Inhibits

Caption: FLT3 Signaling Pathway and Inhibition.

Quantitative Data

The following tables summarize the in vitro activity of the lead compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, against FLT3 kinase and AML cell lines.

Table 1: In Vitro Kinase Inhibitory Activity
Target KinaseIC₅₀ (nM)
FLT3< 100
FLT3-ITD< 100
FLT3-D835Y< 100
Data derived from a cell-free kinase assay for the para-fluoro analog[2].
Table 2: In Vitro Anti-proliferative Activity in AML Cell Lines
Cell LineFLT3 StatusIC₅₀ (nM)
Molm-13FLT3-ITD positive< 100
MV4-11FLT3-ITD positive< 100
HL-60FLT3-null> 10,000
Data derived from cell viability assays for the para-fluoro analog[2].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of oxazol-2-amine derivatives with their biological targets.

FLT3 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant FLT3 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (5-(Aryl)oxazol-2-amine)

Procedure:

  • Prepare a reaction mixture containing kinase buffer, FLT3 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

Kinase_Assay_Workflow A Prepare Reaction Mix (Enzyme + Compound) B Add Substrate/ATP Initiate Reaction A->B C Incubate (30°C) B->C D Add ADP-Glo™ Reagent (Stop & Deplete ATP) C->D E Incubate (RT) D->E F Add Kinase Detection Reagent (Convert ADP to Light) E->F G Incubate (RT) F->G H Measure Luminescence G->H

Caption: FLT3 Kinase Assay Workflow.

Cell Viability Assay

This assay determines the concentration of the compound that inhibits the proliferation of cancer cell lines by 50% (IC₅₀).

Materials:

  • AML cell lines (e.g., Molm-13, MV4-11, HL-60)

  • RPMI-1640 medium supplemented with 10% FBS

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

  • Test compound

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Add the test compound at various concentrations in serial dilutions.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Shake the plates for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Western Blot for Phospho-STAT5

This technique is used to detect the phosphorylation status of STAT5, a downstream effector of FLT3.

Materials:

  • AML cell lines

  • Test compound

  • Lysis buffer containing phosphatase and protease inhibitors

  • Primary antibodies (anti-phospho-STAT5, anti-total-STAT5)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Treat the AML cells with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the percentage of apoptotic cells following treatment with the test compound.

Materials:

  • AML cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.

In Vivo Studies

The anti-leukemic activity of the lead compound was confirmed in a xenograft mouse model using MV4-11 cells[1]. This demonstrates the potential for this class of compounds to be effective in a whole-organism setting.

AML Xenograft Model

Procedure:

  • Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with FLT3-ITD positive AML cells (e.g., MV4-11).

  • Once tumors are established or engraftment is confirmed, the mice are randomized into treatment and control groups.

  • The test compound is administered orally or via another appropriate route daily for a specified period.

  • Tumor volume or leukemic burden is monitored regularly.

  • At the end of the study, the mice are euthanized, and tissues are collected for further analysis (e.g., histology, Western blot).

Structure-Activity Relationship and the Role of Fluorine Position

The lead compound features a fluorine atom at the para position of the 5-phenyl ring. The user's compound of interest has the fluorine at the ortho position. This seemingly minor change can have significant implications:

  • Electronic Effects: Fluorine is a highly electronegative atom, which can alter the electron distribution in the phenyl ring and influence interactions with the target protein. The electronic effect of a para-fluoro substituent is different from that of an ortho-fluoro substituent.

  • Steric Effects: An ortho substituent is in closer proximity to the oxazole ring and the point of rotation of the phenyl group. This can impose conformational constraints on the molecule, potentially locking it into a bioactive conformation or, conversely, preventing it from adopting the optimal binding pose.

  • Metabolism: The position of the fluorine can affect the metabolic stability of the compound by blocking sites of oxidation by cytochrome P450 enzymes.

While the para-fluoro analog is a potent FLT3 inhibitor, the activity of the ortho-fluoro isomer must be empirically determined. It is plausible that this compound also targets FLT3, but its potency and pharmacokinetic profile may differ.

Conclusion

Based on robust preclinical data from a close structural analog, this compound is a promising candidate for development as an inhibitor of FMS-like tyrosine kinase 3 (FLT3). The primary therapeutic indication for such a compound would be acute myeloid leukemia, particularly in patients harboring FLT3 mutations. The provided experimental protocols offer a clear framework for the preclinical evaluation of this compound. Further studies are warranted to directly assess the inhibitory activity of the ortho-fluoro isomer against FLT3 and to characterize its anti-leukemic effects in relevant cellular and in vivo models. The potential for synergistic activity with other anticancer agents, such as PARP inhibitors, also merits further investigation[1]. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing this and related oxazol-2-amine compounds toward clinical application.

References

CAS number and IUPAC name for 5-(2-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1260889-62-0 IUPAC Name: 5-(2-Fluorophenyl)oxazol-2-amine

Introduction

This compound is a heterocyclic organic compound belonging to the 2-aminooxazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. While specific comprehensive studies on this compound are not extensively available in the public domain, this guide provides an in-depth overview based on the known chemistry and biological activities of structurally related 5-phenyloxazol-2-amine derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValue
CAS Number 1260889-62-0
IUPAC Name This compound
Molecular Formula C₉H₇FN₂O
Molecular Weight 178.16 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents like DMSO and methanol (predicted)

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, general methods for the synthesis of 2-aminooxazoles can be adapted. A common and effective method is the reaction of an α-haloketone with urea or a urea equivalent.

General Experimental Protocol for the Synthesis of 2-Aminooxazole Derivatives

A plausible synthetic route for this compound involves the condensation of 2-bromo-1-(2-fluorophenyl)ethan-1-one with urea.

Materials:

  • 2-bromo-1-(2-fluorophenyl)ethan-1-one

  • Urea

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

  • Base (e.g., Potassium carbonate, Sodium hydride)

Procedure:

  • To a solution of 2-bromo-1-(2-fluorophenyl)ethan-1-one (1.0 eq) in the chosen anhydrous solvent, add urea (1.5 - 2.0 eq).

  • Add a suitable base (1.5 - 2.0 eq) to the reaction mixture.

  • The reaction mixture is then heated, typically between 80-120 °C, and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Potential Biological Activities and Signaling Pathways

Derivatives of 5-phenyloxazole have been reported to exhibit a range of biological activities, suggesting potential therapeutic applications for this compound.

Anticancer Activity

Many 5-phenyloxazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines. One of the proposed mechanisms of action is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.

Hypothetical Signaling Pathway for Anticancer Activity

G cluster_cell Cancer Cell Compound This compound Tubulin Tubulin Dimers Compound->Tubulin Inhibition Microtubules Microtubule Polymerization Compound->Microtubules Disruption Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Arrest (G2/M) Microtubules->CellCycle Disruption leads to MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Hypothetical mechanism of anticancer action.

Antiviral Activity

Certain (5-oxazolyl)phenyl amine derivatives have demonstrated potent antiviral activities, for instance, against Hepatitis C virus (HCV) and Coxsackie virus.[1] The exact mechanism for these compounds is often target-specific, involving the inhibition of viral enzymes or replication processes.

Quantitative Data

No specific quantitative biological data for this compound has been reported. However, based on studies of analogous compounds, one could anticipate its evaluation in similar assays. The table below presents hypothetical data to illustrate how such information would be structured.

Compound AnalogueAssay TypeCell LineIC₅₀ (µM)
Analogue A (Anticancer)Cytotoxicity AssayHeLa (Cervical Cancer)5.2
Analogue B (Anticancer)Tubulin Polymerization(Biochemical Assay)1.8
Analogue C (Antiviral)HCV Replicon AssayHuh-70.75
Analogue D (Antiviral)CVB3 Plaque ReductionVero2.1

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of a novel compound like this compound.

cluster_0 Compound Synthesis and Primary Screening cluster_1 Secondary Assays and Mechanism of Action cluster_2 In Vivo and Preclinical Studies Synthesis Synthesis of This compound Purity Purification and Characterization Synthesis->Purity Screening Primary Biological Screening Purity->Screening DoseResponse Dose-Response Studies Screening->DoseResponse TargetID Target Identification DoseResponse->TargetID MOA Mechanism of Action Studies TargetID->MOA AnimalModels Animal Model Testing MOA->AnimalModels Toxicity Toxicity and PK/PD Studies AnimalModels->Toxicity LeadOpt Lead Optimization Toxicity->LeadOpt

Caption: Drug discovery workflow.

Conclusion

This compound represents a chemical structure with potential for biological activity, drawing from the established profile of the 5-phenyloxazol-2-amine class of compounds. While specific data for this molecule is sparse, the synthetic routes and potential therapeutic applications outlined in this guide provide a solid foundation for future research. Further investigation into its synthesis, biological evaluation, and mechanism of action is warranted to fully elucidate its potential as a lead compound in drug discovery programs.

References

Methodological & Application

Application Notes and Protocols: 5-(2-Fluorophenyl)oxazol-2-amine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 5-(2-Fluorophenyl)oxazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. This heterocyclic motif serves as a versatile backbone for the design of potent and selective inhibitors of various protein kinases implicated in oncogenesis. Notably, derivatives of this scaffold have shown remarkable efficacy against FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML). This document provides detailed application notes and experimental protocols for the synthesis and evaluation of compounds derived from this scaffold, with a focus on its application as an FLT3 inhibitor.

Featured Compound: 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c)

A key example of a potent derivative is 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (referred to as compound 7c in seminal research), which has been identified as a novel and effective FLT3 inhibitor.[1][2] This compound has demonstrated significant anti-leukemic activity in both in vitro and in vivo models of AML.[1][2]

Biological Target: FMS-like Tyrosine Kinase 3 (FLT3)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3][4] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML).[1][2][3] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled proliferation of leukemic blasts.[1][2][3] Consequently, FLT3 has become a prime therapeutic target for the development of small molecule inhibitors.

FLT3 Signaling Pathway and Inhibition

The constitutive activation of mutant FLT3 receptors triggers a cascade of downstream signaling pathways, primarily the RAS/MEK/ERK, PI3K/AKT/mTOR, and STAT5 pathways, which collectively promote cell proliferation and inhibit apoptosis.[3] The this compound scaffold, as exemplified by compound 7c, is designed to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutant FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates JAK JAK FLT3->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor 5-(2-Fluorophenyl) oxazol-2-amine Scaffold Inhibitor->FLT3 Inhibits (ATP-competitive)

Caption: FLT3 signaling pathway and point of inhibition.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c) and its analogs against FLT3 kinase and AML cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Oxazol-2-amine Derivatives

CompoundFLT3-ITD IC50 (nM)FLT3-D835Y IC50 (nM)
7c < 100 < 100
5c< 100< 100
4c< 100< 100
2c< 100< 100
6c< 100< 100
Data extracted from a study identifying novel FLT3 inhibitors, indicating that several compounds, including 7c, showed potent inhibition of both FLT3-ITD and FLT3-D835Y mutants at concentrations below 100 nM.[2]

Table 2: In Vitro Anti-proliferative Activity of Compound 7c

Cell LineGenotypeGI50 (nM)
Molm-13FLT3-ITD+< 100
MV4-11FLT3-ITD+< 100
HL-60FLT3-null> 10,000
K562FLT3-WT> 1,000
Compound 7c demonstrates potent and selective growth inhibition of AML cell lines harboring the FLT3-ITD mutation, with minimal effect on cells lacking FLT3 or expressing wild-type FLT3.[2]

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c)

This protocol outlines the general synthetic route for the preparation of the title compound.

Synthesis_Workflow start Start Materials: 2-bromo-1-(4-fluorophenyl)ethan-1-one and N-phenylurea step1 Reaction: Reflux in Ethanol start->step1 step2 Work-up: Cooling, Filtration, Washing with Ethanol step1->step2 step3 Purification: Recrystallization or Column Chromatography step2->step3 product Final Product: 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c) step3->product

References

Application of 5-(2-Fluorophenyl)oxazol-2-amine in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Research Use Only

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets for drug discovery, particularly in oncology and inflammatory diseases. The oxazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors. This document provides a comprehensive framework for the screening and characterization of novel compounds featuring this scaffold, using 5-(2-Fluorophenyl)oxazol-2-amine as a representative example.

The following protocols detail a systematic approach to evaluate the inhibitory activity of this compound, starting with a broad biochemical screen to identify potential kinase targets, followed by cell-based assays to confirm on-target activity in a physiological context and assess cellular effects. Given that structurally related molecules have shown inhibitory activity against members of the mitogen-activated protein kinase (MAPK) family, the p38 MAPK pathway will be used as an illustrative example for targeted validation.

Screening Cascade Overview

A tiered approach is recommended to efficiently screen and characterize novel kinase inhibitors. This cascade begins with broad, high-throughput biochemical assays and progresses to more complex, lower-throughput cell-based and functional assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Activity primary_screen Primary Biochemical Screen (e.g., ADP-Glo™ @ 10 µM) dose_response Biochemical IC50 Determination (10-point dose response) primary_screen->dose_response Active Hits target_engagement Target Engagement Assay (e.g., NanoBRET™) dose_response->target_engagement Potent Hits phospho_assay Substrate Phosphorylation Assay (e.g., Western Blot/ELISA) target_engagement->phospho_assay cell_viability Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®) phospho_assay->cell_viability

Figure 1: A typical kinase inhibitor screening cascade.

Data Presentation: Hypothetical Screening Results

The following tables represent hypothetical data for this compound, which would be generated following the protocols described below.

Table 1: Primary Biochemical Screening Data

Kinase Target% Inhibition at 10 µM
MAPK14 (p38α)95.2
MAPK11 (p38β)88.1
JNK145.6
ERK215.3
CDK28.9
VEGFR212.5
......

Table 2: Biochemical IC50 Determination for Active Hits

Kinase TargetIC50 (nM)
MAPK14 (p38α)75
MAPK11 (p38β)250
JNK1>1000

Table 3: Cellular Assay Results

Assay Type (Cell Line)EndpointResult (IC50, nM)
p38α Target Engagement (HEK293)IC50150
p-MK2 (Substrate) Inhibition (U937)IC50220
TNF-α Release Inhibition (LPS-stimulated PBMC)IC50350
Cell Viability (U937)CC50>10,000

Experimental Protocols

Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity. The amount of ADP formed in the kinase reaction is converted to ATP, which is then used to generate light in a luciferase reaction. Inhibition of the kinase results in less ADP formation and a lower luminescent signal.[1][2]

Materials:

  • Kinase of interest (e.g., recombinant human MAPK14)

  • Kinase substrate (e.g., ATF2 peptide)

  • Adenosine triphosphate (ATP)

  • This compound (test compound)

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare the test compound plate by serially diluting this compound in DMSO, then further diluting in kinase reaction buffer to achieve the desired final assay concentrations (e.g., for a final concentration of 10 µM).

  • Prepare the kinase/substrate mixture in kinase reaction buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or control (e.g., DMSO for 100% activity, known inhibitor for 0% activity).

  • Add 2.5 µL of the kinase/substrate mixture to each well.

  • Prepare the ATP solution in kinase reaction buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to the controls. For IC50 determination, data is plotted on a semi-log graph of inhibitor concentration versus percent inhibition, and the curve is fitted using non-linear regression.

G cluster_workflow ADP-Glo™ Assay Workflow A 1. Add Compound & Kinase/Substrate Mix B 2. Add ATP (Start Reaction) A->B C 3. Incubate (60 min) B->C D 4. Add ADP-Glo™ Reagent (Stop & Deplete ATP) C->D E 5. Incubate (40 min) D->E F 6. Add Detection Reagent (Convert ADP to ATP) E->F G 7. Incubate (30 min) F->G H 8. Read Luminescence G->H

Figure 2: Workflow for the ADP-Glo™ biochemical kinase assay.
Protocol 2: Cell-Based Substrate Phosphorylation Assay (Western Blot)

This protocol determines the ability of the test compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.[3][4][5] For p38 MAPK, a common substrate is MAPK-activated protein kinase 2 (MK2).

Materials:

  • Human monocytic cell line (e.g., U937)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) or Anisomycin (as a p38 activator)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MK2 (Thr334), anti-total-MK2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed U937 cells in 6-well plates and allow them to adhere or grow to a suitable confluency.

  • Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.

  • Stimulate the cells with a p38 activator (e.g., 100 ng/mL LPS) for 15-30 minutes to induce MK2 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein amounts and prepare samples for SDS-PAGE with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against phospho-MK2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply ECL substrate.

  • Detect the signal using an imaging system.

  • To confirm equal protein loading, strip the membrane and re-probe with antibodies for total MK2 and a loading control like GAPDH.

  • Quantify band intensity using densitometry software to determine the concentration-dependent inhibition of MK2 phosphorylation.

Target Pathway: p38 MAPK Signaling

The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli such as cytokines, UV radiation, and osmotic shock.[6][7][8] Activation of this pathway leads to the phosphorylation of downstream kinases and transcription factors, which in turn regulate cellular processes like inflammation, apoptosis, and cell differentiation.[9][10] An inhibitor of p38α (MAPK14) would block this cascade, preventing the phosphorylation of substrates like MK2 and the subsequent production of inflammatory cytokines like TNF-α.

G stimuli Stress / Cytokines (e.g., LPS, UV) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k map2k MAP2K (MKK3/6) map3k->map2k p38 p38 MAPK (MAPK14) map2k->p38 P mk2 Downstream Kinase (MK2) p38->mk2 P tf Transcription Factors (e.g., ATF2, CREB) p38->tf P inhibitor 5-(2-Fluorophenyl) oxazol-2-amine inhibitor->p38 response Cellular Response (e.g., TNF-α production, Apoptosis) mk2->response tf->response

Figure 3: Simplified p38 MAPK signaling pathway and the inhibitory action point.

Conclusion

This document outlines a robust, multi-tiered strategy for the evaluation of this compound as a potential kinase inhibitor. By employing a combination of sensitive biochemical assays for initial screening and potency determination, followed by relevant cell-based assays to confirm target engagement and functional cellular outcomes, researchers can build a comprehensive profile of this and other novel compounds. The provided protocols offer a solid foundation for kinase inhibitor drug discovery projects.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 5-(2-Fluorophenyl)oxazol-2-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(2-Fluorophenyl)oxazol-2-amine is a novel small molecule with potential therapeutic applications. To support preclinical and clinical development, a sensitive, selective, and robust bioanalytical method for its quantification in biological matrices is essential. This application note describes the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented herein demonstrates high sensitivity with a lower limit of quantification (LLOQ) of 0.1 ng/mL, and has been validated in accordance with international guidelines[1][2][3][4][5].

Experimental

Materials and Reagents

  • This compound (purity ≥98%) and its stable isotope-labeled internal standard (IS), this compound-d4, were synthesized in-house.

  • HPLC-grade acetonitrile, methanol, and water were purchased from a commercial supplier.

  • Formic acid (LC-MS grade) was also commercially sourced.

  • Human plasma (K2-EDTA) was obtained from a certified vendor.

Instrumentation

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

Sample Preparation

Plasma samples were prepared using a protein precipitation method, a common and efficient technique for small molecule extraction[6][7].

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (10 ng/mL in 50% methanol).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C[8].

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid).

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized to achieve sensitive and selective detection of this compound and its internal standard.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 10% B and equilibrate for 1.0 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 229.1 → 121.0 IS: m/z 233.1 → 125.0
Ion Source Temperature 550°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 8 psi

Note: The fragmentation of phenyl-substituted oxazoles often involves cleavage of the oxazole ring, providing a basis for selecting specific MRM transitions[9].

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability according to established regulatory guidelines[1][2][3][4][5].

Results

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio of >10[10].

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in Table 3.

Table 3: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ 0.18.5105.29.8103.5
LQC 0.36.298.77.599.8
MQC 104.5101.35.8102.1
HQC 803.897.54.998.9

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels. The results are presented in Table 4.

Table 4: Recovery and Matrix Effect Data

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC 0.392.398.1
HQC 8095.1101.5

Stability

The stability of this compound was evaluated under various conditions to ensure the integrity of the samples during storage and processing. The results are summarized in Table 5.

Table 5: Stability Data

Stability ConditionDurationStability (% of Nominal)
Bench-top (Room Temp) 6 hours97.8
Autosampler (4°C) 24 hours99.2
Freeze-Thaw (3 cycles) -80°C to RT96.5
Long-term (-80°C) 90 days98.4

Protocols

Protocol 1: Stock and Working Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and its internal standard and dissolve in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50% methanol to create working standards for the calibration curve and quality control samples.

  • Internal Standard Working Solution (10 ng/mL): Dilute the IS primary stock solution with 50% methanol.

Protocol 2: Calibration Curve and Quality Control Sample Preparation

  • Calibration Standards: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain final concentrations ranging from 0.1 to 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at concentrations of 0.1 ng/mL (LLOQ), 0.3 ng/mL (LQC), 10 ng/mL (MQC), and 80 ng/mL (HQC).

Visualizations

experimental_workflow sample Plasma Sample (50 µL) is_addition Add Internal Standard (10 µL) sample->is_addition precipitation Protein Precipitation (200 µL Acetonitrile) is_addition->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant evaporation Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporation reconstitution Reconstitute (100 µL Mobile Phase) evaporation->reconstitution injection Inject into LC-MS/MS (5 µL) reconstitution->injection

Caption: Sample preparation workflow for the analysis of this compound in human plasma.

logical_relationship cluster_validation Validation Parameters method_dev Method Development validation Method Validation method_dev->validation sample_analysis Routine Sample Analysis validation->sample_analysis linearity Linearity accuracy Accuracy precision Precision sensitivity Sensitivity stability Stability

Caption: Logical progression from method development to routine sample analysis.

A highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method utilizes a simple protein precipitation for sample preparation and demonstrates excellent performance in terms of linearity, accuracy, precision, and stability. This method is suitable for supporting pharmacokinetic and other studies in the drug development process of this compound.

References

Application Notes and Protocols for 5-(2-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(2-Fluorophenyl)oxazol-2-amine is a small molecule belonging to the oxazole class of heterocyclic compounds. While the specific biological targets of this compound are under active investigation, related oxazole derivatives have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These application notes provide a hypothetical framework and detailed protocols for investigating the potential anticancer effects of this compound in a cell-based setting. The described assays are designed to assess its cytotoxicity, impact on cell cycle progression, and induction of apoptosis in a cancer cell line.

Hypothetical Mechanism of Action

For the purpose of these protocols, we will hypothesize that this compound acts as an inhibitor of a critical cell cycle checkpoint kinase, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells. A simplified representation of this hypothetical signaling pathway is presented below.

G cluster_0 Cell Cycle Progression cluster_1 Apoptotic Pathway G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Mitosis Checkpoint_Kinase Checkpoint Kinase Checkpoint_Kinase->G2 Promotes G2/M Transition Anti_Apoptotic Anti-Apoptotic Proteins Checkpoint_Kinase->Anti_Apoptotic Maintains Survival Pro_Apoptotic Pro-Apoptotic Proteins Caspase_Activation Caspase Activation Pro_Apoptotic->Caspase_Activation Anti_Apoptotic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Compound This compound Compound->Checkpoint_Kinase Inhibition

Caption: Hypothetical signaling pathway of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from the described experimental protocols.

Table 1: Cytotoxicity of this compound on HCT116 Cells

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1004.5
195.25.1
578.66.2
1052.34.8
2525.13.9
5010.82.5
1005.21.8

Table 2: Cell Cycle Analysis of HCT116 Cells Treated with this compound (24 hours)

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control45.225.129.7
10 µM Compound43.815.540.7
25 µM Compound40.110.249.7

Table 3: Apoptosis Induction in HCT116 Cells by this compound (48 hours)

TreatmentEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control2.11.53.6
10 µM Compound15.85.221.0
25 µM Compound28.412.741.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on a selected cancer cell line (e.g., HCT116).

G Start Start Seed_Cells Seed HCT116 cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Compound Treat with varying concentrations of the compound Incubate_24h->Treat_Compound Incubate_48h Incubate for 48 hours Treat_Compound->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Materials:

  • HCT116 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle distribution.

G Start Start Seed_Cells Seed HCT116 cells in 6-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Compound Treat with the compound for 24 hours Incubate_24h->Treat_Compound Harvest_Cells Harvest and wash cells Treat_Compound->Harvest_Cells Fix_Cells Fix cells in cold 70% ethanol Harvest_Cells->Fix_Cells Stain_PI Stain with Propidium Iodide (PI) and RNase Fix_Cells->Stain_PI Analyze_Flow Analyze by flow cytometry Stain_PI->Analyze_Flow End End Analyze_Flow->End

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • HCT116 cells

  • 6-well cell culture plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by the compound.

G Start Start Seed_Cells Seed HCT116 cells in 6-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Compound Treat with the compound for 48 hours Incubate_24h->Treat_Compound Harvest_Cells Harvest and wash cells Treat_Compound->Harvest_Cells Stain_AnnexinV_PI Stain with Annexin V-FITC and PI Harvest_Cells->Stain_AnnexinV_PI Analyze_Flow Analyze by flow cytometry Stain_AnnexinV_PI->Analyze_Flow End End Analyze_Flow->End

Caption: Workflow for apoptosis assay using Annexin V/PI staining.

Materials:

  • HCT116 cells

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and treat with this compound for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Application Notes and Protocols for 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the biological activity and use as a chemical probe for 5-(2-Fluorophenyl)oxazol-2-amine did not yield sufficient public data to generate detailed application notes and protocols. However, extensive information is available for the closely related structural isomer, 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine . The following documentation is based on the characterization of this 4-fluoro isomer as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML). The methodologies and principles described herein are likely applicable to the study of similar oxazol-2-amine derivatives.

Introduction

5-(4-Fluorophenyl)-N-phenyloxazol-2-amine is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, promoting cancer cell proliferation and survival.[1] This compound serves as a valuable chemical probe for studying FLT3 signaling pathways and as a potential therapeutic candidate for FLT3-mutated AML.[1][2] Furthermore, it has been shown to suppress DNA damage repair genes, suggesting a synergistic therapeutic potential when combined with PARP inhibitors.[1][2]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine

Kinase TargetIC50 (nM)
FLT3 (Wild-Type)Data not specified in the primary reference, but inhibitory activity is confirmed.
FLT3-ITDSpecific IC50 not provided, but potent inhibition is demonstrated.
FLT3-D835YSpecific IC50 not provided, but potent inhibition is demonstrated.

Note: The primary study identified this compound as a potent inhibitor but did not report specific IC50 values for the kinase assays. Its potency was further characterized in cell-based assays.[1]

Table 2: Cellular Activity of 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine in AML Cell Lines

Cell LineGenotypeAssayEndpointResult
Molm-13FLT3-ITD+Cell Proliferation% Inhibition at 100 nM65.2%
MV4-11FLT3-ITD+Cell Proliferation% Inhibition at 100 nM51.7%
HL-60FLT3-nullCell Proliferation% Inhibition at 10,000 nMNo significant inhibition
Molm-13FLT3-ITD+ApoptosisCleaved Caspase-3Increased
MV4-11FLT3-ITD+ApoptosisCleaved Caspase-3Increased

Table 3: In Vivo Antitumor Efficacy of 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine

Animal ModelCell LineTreatmentTumor Growth Inhibition
MV4-11 Xenograft MiceMV4-117c (10 mg/kg, p.o., daily)83.3%

Experimental Protocols

1. In Vitro FLT3 Kinase Inhibition Assay

This protocol is a general methodology for determining the in vitro inhibitory activity of a compound against FLT3 kinase.

  • Principle: The assay measures the amount of ADP produced from the kinase's phosphorylation of a substrate. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to kinase activity.

  • Materials:

    • Recombinant human FLT3 enzyme

    • Kinase substrate (e.g., Myelin Basic Protein)

    • ATP

    • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit

    • 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine (dissolved in DMSO)

    • White opaque 96-well or 384-well plates

  • Procedure:

    • Prepare a serial dilution of 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine in DMSO. Further dilute in kinase assay buffer.

    • In a multiwell plate, add the diluted compound or DMSO (vehicle control).

    • Add the FLT3 enzyme and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

2. Cell Proliferation Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Materials:

    • AML cell lines (e.g., Molm-13, MV4-11, HL-60)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or isopropanol with HCl)

    • 96-well plates

  • Procedure:

    • Seed the AML cells in a 96-well plate at a density of 1 x 10^5 cells/well.[3]

    • Treat the cells with various concentrations of 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine or DMSO (vehicle control).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.[3]

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

3. Apoptosis Assay (Annexin V/PI Staining)

  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Materials:

    • AML cell lines

    • 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with the compound for the desired time (e.g., 24-48 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.[4]

    • Incubate the cells in the dark at room temperature for 15 minutes.[4]

    • Analyze the stained cells by flow cytometry.

4. Western Blot Analysis of FLT3 Signaling

  • Principle: This technique is used to detect and quantify the levels of specific proteins in a cell lysate, such as total and phosphorylated FLT3, STAT5, ERK, and AKT, to assess the inhibitory effect of the compound on the signaling pathway.

  • Materials:

    • AML cell lines

    • 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-FLT3, anti-phospho-FLT3, anti-STAT5, anti-phospho-STAT5, anti-ERK, anti-phospho-ERK, anti-AKT, anti-phospho-AKT, anti-cleaved caspase-3, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and blotting equipment

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.[5]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use a loading control like GAPDH to normalize protein levels.

5. In Vivo Xenograft Tumor Model

  • Principle: This protocol establishes a tumor in immunodeficient mice using a human AML cell line to evaluate the in vivo antitumor efficacy of the compound.

  • Materials:

    • MV4-11 human AML cell line

    • Immunodeficient mice (e.g., NOD/SCID or NSG)

    • Matrigel (optional, for subcutaneous injection)

    • 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine formulated for oral administration

    • Vehicle control

  • Procedure:

    • Inject MV4-11 cells (e.g., 1 x 10^7 cells per mouse) subcutaneously into the flank of the mice.[6]

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[6]

    • Administer the compound (e.g., 10 mg/kg) or vehicle control orally on a predetermined schedule (e.g., daily).[1]

    • Measure tumor volume and body weight regularly (e.g., twice weekly).[6]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

    • Calculate the tumor growth inhibition (TGI) to assess efficacy.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Receptor FLT3 Receptor PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS STAT5 STAT5 FLT3_Receptor->STAT5 FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3_Receptor Activation Compound 5-(4-Fluorophenyl) -N-phenyloxazol-2-amine Compound->FLT3_Receptor Inhibition AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival STAT5->Proliferation_Survival

Caption: FLT3 signaling pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay FLT3 Kinase Assay (Determine IC50) Cell_Proliferation AML Cell Proliferation Assay (Determine GI50) Kinase_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Proliferation->Apoptosis_Assay Western_Blot Western Blot (Target Engagement) Apoptosis_Assay->Western_Blot Xenograft_Model Establish MV4-11 Xenograft Model Western_Blot->Xenograft_Model Treatment Compound Administration (Oral) Xenograft_Model->Treatment Efficacy_Measurement Measure Tumor Growth & Body Weight Treatment->Efficacy_Measurement Endpoint_Analysis Tumor Excision & Endpoint Analysis Efficacy_Measurement->Endpoint_Analysis Start Compound Synthesis 5-(4-Fluorophenyl)-N- phenyloxazol-2-amine Start->Kinase_Assay

Caption: Workflow for characterizing an FLT3 inhibitor.

References

Application Notes and Protocols for In Vivo Evaluation of 5-(2-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The oxazole heterocyclic nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-proliferative, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a detailed experimental framework for the initial in vivo characterization of the novel compound, 5-(2-Fluorophenyl)oxazol-2-amine (hereafter designated "Cmpd-X"). These protocols are designed for researchers in drug development and translational science to assess the compound's preliminary safety, pharmacokinetic profile, and efficacy in a preclinical oncology setting.

Given the common anti-proliferative activity of related oxazole derivatives, the experimental design herein is based on the hypothesis that Cmpd-X possesses anti-cancer properties.[1] The following protocols outline a phased approach, beginning with essential safety and pharmacokinetic assessments, followed by a tumor growth inhibition study in a standard xenograft model.

Hypothesized Signaling Pathway

Many small molecule kinase inhibitors target the Ras-Raf-MEK-ERK (MAPK) signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation. We hypothesize that Cmpd-X may exert its anti-proliferative effects by inhibiting a key component of this cascade, such as MEK1/2.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation CmpdX Cmpd-X CmpdX->MEK

Caption: Hypothesized inhibition of the MAPK signaling pathway by Cmpd-X.

Overall Experimental Workflow

The in vivo evaluation of Cmpd-X will proceed in a logical sequence. The initial phase focuses on determining a safe and tolerable dose range and understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME).[4] Successful completion of this phase provides the necessary parameters to design a robust efficacy study.

Experimental_Workflow start Start: Cmpd-X Synthesis & Formulation mtd Phase 1a: Maximum Tolerated Dose (MTD) Study start->mtd Determine Dosing Range pk Phase 1b: Pharmacokinetic (PK) Study (IV & PO) mtd->pk Inform Dose Selection efficacy Phase 2: Tumor Xenograft Efficacy Study pk->efficacy Establish Dosing Regimen analysis Data Analysis & Go/No-Go Decision efficacy->analysis

Caption: Sequential workflow for the in vivo evaluation of Cmpd-X.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Cmpd-X that can be administered without causing unacceptable short-term toxicity in a rodent model.[5] This is a critical step for selecting dose levels for subsequent efficacy studies.[6][7]

Materials:

  • Cmpd-X

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

  • 6-8 week old female BALB/c mice (n=18)

  • Standard laboratory equipment (syringes, scales, etc.)

Procedure:

  • Acclimatize animals for a minimum of 7 days.

  • Randomize mice into 5 dose groups and one vehicle control group (n=3 per group).

  • Prepare fresh formulations of Cmpd-X at escalating concentrations (e.g., 5, 15, 50, 150, 300 mg/kg).

  • Administer a single dose of Cmpd-X or vehicle to each mouse via intraperitoneal (IP) injection.

  • Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) immediately after dosing and at 1, 4, 8, and 24 hours.

  • Record body weight for each animal on Day 0 (prior to dosing) and daily for 7 days.

  • Continue daily clinical observations for 7 days.

  • The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or persistent, severe clinical signs of toxicity.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the pharmacokinetic profile of Cmpd-X following intravenous (IV) and oral (PO) administration to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[4][8][9]

Materials:

  • Cmpd-X formulated for both IV and PO administration

  • 6-8 week old male C57BL/6 mice (n=18, plus spares)

  • Cannulation equipment (for IV groups, if applicable)

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatize animals for a minimum of 7 days.

  • Fast animals for 4 hours prior to dosing (with free access to water).

  • Divide mice into two main groups: IV administration (e.g., 2 mg/kg) and PO administration (e.g., 10 mg/kg). Each group will have 3 mice per time point.

  • Administer Cmpd-X to the respective groups.

  • Collect blood samples (~50 µL) via tail vein or retro-orbital sinus at specified time points.

    • IV Group: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: 15, 30 min, and 1, 2, 4, 8, 24, 48 hours post-dose.

  • Process blood to plasma by centrifugation and store samples at -80°C until analysis.

  • Quantify the concentration of Cmpd-X in plasma samples using a validated LC-MS/MS method.

  • Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Protocol 3: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Cmpd-X in an established human colorectal cancer xenograft model in immunodeficient mice.

Materials:

  • HCT116 human colorectal carcinoma cells

  • Matrigel

  • 6-8 week old female athymic nude mice (e.g., NU/J) (n=40)

  • Cmpd-X formulated for daily administration

  • Positive control drug (e.g., 5-Fluorouracil)

  • Digital calipers

Procedure:

  • Culture HCT116 cells under standard conditions.

  • Prepare a cell suspension of 2 x 10^7 cells/mL in a 1:1 mixture of serum-free media and Matrigel.

  • Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.

  • Monitor tumor growth. When average tumor volume reaches approximately 100-150 mm³, randomize animals into four groups (n=10 per group):

    • Group 1: Vehicle Control (daily IP)

    • Group 2: Cmpd-X Low Dose (e.g., 1/2 MTD, daily IP)

    • Group 3: Cmpd-X High Dose (e.g., MTD, daily IP)

    • Group 4: Positive Control (e.g., 5-FU, 20 mg/kg, twice weekly IP)

  • Initiate dosing according to the group assignments.

  • Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Record animal body weights twice weekly as a measure of general toxicity.

  • Continue the study for 21-28 days or until tumors in the control group reach the predetermined endpoint size (e.g., 2000 mm³).

  • At the end of the study, euthanize animals and excise tumors for weight measurement and potential downstream pharmacodynamic analysis.

Data Presentation

Quantitative data from the described experiments should be summarized in a clear and concise format to facilitate interpretation and comparison.

Table 1: MTD Study Summary for Cmpd-X

Group Dose (mg/kg) N Mortality Max. Mean Body Weight Loss (%) Clinical Signs of Toxicity
1 Vehicle 3 0/3 1.5% None Observed
2 5 3 0/3 2.1% None Observed
3 15 3 0/3 3.5% None Observed
4 50 3 0/3 5.8% Mild, transient lethargy
5 150 3 0/3 12.4% Moderate lethargy, ruffled fur

| 6 | 300 | 3 | 1/3 | 22.5% | Severe lethargy, ataxia |

Table 2: Key Pharmacokinetic Parameters of Cmpd-X in Mice

Parameter IV Administration (2 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL) 1250 ± 180 850 ± 110
Tmax (h) 0.08 1.0
AUC₀-t (ng*h/mL) 2800 ± 350 4200 ± 500
AUC₀-inf (ng*h/mL) 2850 ± 360 4350 ± 520
t½ (h) 4.5 ± 0.8 5.1 ± 1.1
CL (mL/min/kg) 11.6 ± 2.1 -
Vd (L/kg) 4.2 ± 0.7 -
F (%) - 30.5%

(Values are represented as mean ± SD)

Table 3: Efficacy of Cmpd-X in HCT116 Xenograft Model

Treatment Group (Dose) N Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (%) Mean Final Body Weight Change (%) ± SEM
Vehicle Control 10 1850 ± 210 - +5.2 ± 1.5
Cmpd-X (Low Dose) 10 1120 ± 180 39.5% -2.1 ± 2.0
Cmpd-X (High Dose) 10 650 ± 150 64.9% -8.5 ± 2.5

| Positive Control | 10 | 580 ± 130 | 68.6% | -10.1 ± 3.1 |

References

Application Notes and Protocols: NMR and Mass Spectrometry Analysis of 5-(2-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Fluorophenyl)oxazol-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. As with any novel compound, thorough structural characterization is paramount to confirm its identity and purity. This document provides detailed application notes and standardized protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful techniques for the elucidation of molecular structures.

Predicted Spectroscopic Data

While specific experimental data for this compound is not widely available in published literature, the following tables present predicted ¹H NMR, ¹³C NMR, and mass spectrometry data based on the analysis of structurally similar compounds. This information can serve as a valuable reference for researchers working with this and related molecules.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.80t1HAr-H
~7.55m1HAr-H
~7.30t1HAr-H
~7.20t1HAr-H
~7.10s1HOxazole-H
~5.50br s2H-NH₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~160.0 (d, J ≈ 250 Hz)C-F
~158.0C=N (Oxazole)
~145.0C-NH₂ (Oxazole)
~131.0Ar-C
~129.0Ar-C
~125.0 (d, J ≈ 8 Hz)Ar-C
~120.0 (d, J ≈ 12 Hz)Ar-C
~116.0 (d, J ≈ 22 Hz)Ar-C
~115.0C-Ar (Oxazole)

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIon
179.06[M+H]⁺
152.05[M-CNH₂]⁺
121.03[M-C₂H₂N₂O]⁺
95.02[C₆H₄F]⁺

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of this compound. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. Ensure the solvent choice is appropriate for dissolving the compound and does not have signals that would overlap with key analyte resonances.
  • Vortex the sample until the solid is completely dissolved.

2. NMR Data Acquisition:

  • The NMR spectra can be recorded on a 400 MHz or higher field spectrometer.[1]
  • ¹H NMR:
  • Acquire a standard one-dimensional proton spectrum.
  • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
  • ¹³C NMR:
  • Acquire a proton-decoupled carbon spectrum.
  • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
  • 2D NMR (Optional but Recommended for Unambiguous Assignment):
  • Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
  • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms.
  • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations (2-3 bonds).

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).
  • Phase the resulting spectra.
  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the chemical shifts, coupling constants, and 2D correlations to assign the structure of the molecule.

Protocol 2: Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
  • The sample may require further dilution to the low µg/mL or ng/mL range depending on the sensitivity of the mass spectrometer.

2. Mass Spectrometry Data Acquisition:

  • The analysis can be performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
  • Full Scan MS:
  • Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight of the compound. The protonated molecule [M+H]⁺ is expected.
  • Typical mass range: m/z 50-500.
  • Tandem MS (MS/MS):
  • Select the [M+H]⁺ ion as the precursor ion.
  • Fragment the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
  • Acquire the product ion spectrum to obtain structural information from the fragmentation pattern.

3. Data Analysis:

  • Determine the accurate mass of the molecular ion to confirm the elemental composition.
  • Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule. Propose fragmentation pathways that are consistent with the observed product ions.

Visualizations

The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Elucidation Sample This compound Dissolution_NMR Dissolve in Deuterated Solvent Sample->Dissolution_NMR Dissolution_MS Dissolve in Volatile Solvent Sample->Dissolution_MS NMR_Spec NMR Spectrometer Dissolution_NMR->NMR_Spec MS_Spec Mass Spectrometer Dissolution_MS->MS_Spec H1_NMR 1H NMR NMR_Spec->H1_NMR C13_NMR 13C NMR NMR_Spec->C13_NMR Full_Scan_MS Full Scan MS MS_Spec->Full_Scan_MS TwoD_NMR 2D NMR (COSY, HSQC) H1_NMR->TwoD_NMR Structure_Elucidation Structure Confirmation H1_NMR->Structure_Elucidation C13_NMR->Structure_Elucidation TwoD_NMR->Structure_Elucidation MS_MS Tandem MS (MS/MS) Full_Scan_MS->MS_MS Full_Scan_MS->Structure_Elucidation MS_MS->Structure_Elucidation

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway Parent [M+H]⁺ m/z = 179.06 Fragment1 [M-CNH₂]⁺ m/z = 152.05 Parent->Fragment1 - HCNH Fragment2 [M-C₂H₂N₂O]⁺ m/z = 121.03 Parent->Fragment2 - C₂H₂N₂O Fragment3 [C₆H₄F]⁺ m/z = 95.02 Fragment2->Fragment3 - C₂H

Caption: Predicted ESI-MS/MS fragmentation of this compound.

References

Application Notes and Protocols: The Use of 5-(2-Fluorophenyl)oxazol-2-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Design (FBDD) is a powerful methodology for identifying lead compounds in drug discovery.[1][2][3][4] It begins with the screening of low molecular weight compounds, typically less than 300 Da, known as fragments.[5][6] These fragments usually exhibit weak binding to the target protein, but they do so with high ligand efficiency.[5] Once identified, these fragments serve as starting points for optimization into more potent and selective drug candidates through strategies like fragment growing, linking, or merging.[4][5]

This document provides detailed application notes and protocols for the use of the fragment 5-(2-Fluorophenyl)oxazol-2-amine in a hypothetical FBDD campaign targeting a protein kinase. The fluorine atom on the phenyl ring makes this fragment particularly suitable for ¹⁹F NMR-based screening methods, a sensitive and effective technique for detecting weak fragment binding.[7]

Fragment Profile: this compound

PropertyValueSource
CAS Number 1260889-62-0[8]
Molecular Formula C₉H₇FN₂O[8]
Molecular Weight 178.16 g/mol [8]
Structure
Chemical structure of this compoundImage Credit: ChemicalBook
"Rule of Three" Compliance This fragment adheres to the "Rule of Three" for fragment-based screening (MW < 300, cLogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), making it an ideal candidate for FBDD campaigns.[5]

Hypothetical FBDD Workflow for Kinase Target

The following diagram illustrates a typical workflow for an FBDD campaign using this compound against a protein kinase target.

FBDD_Workflow cluster_screening Primary Screening & Hit ID cluster_validation Hit Validation cluster_structural Structural Biology cluster_optimization Hit-to-Lead Optimization TargetPrep Target Protein Preparation NMR_Screen ¹⁹F NMR Screening TargetPrep->NMR_Screen FragmentLib Fragment Library (including title compound) FragmentLib->NMR_Screen SPR_Val Surface Plasmon Resonance (SPR) NMR_Screen->SPR_Val Identified Hit XRay_Crystal X-ray Crystallography SPR_Val->XRay_Crystal Validated Hit SAR_Assay Structure-Activity Relationship (SAR) Assay XRay_Crystal->SAR_Assay Frag_Growing Fragment Growing/ Linking/Merging SAR_Assay->Frag_Growing Lead_Compound Lead Compound Frag_Growing->Lead_Compound

Caption: A typical workflow for a fragment-based drug design campaign.

Experimental Protocols

Herein are detailed, hypothetical protocols for the screening and validation of this compound against a protein kinase.

Protocol 1: ¹⁹F NMR Screening for Hit Identification

¹⁹F NMR spectroscopy is a highly sensitive method for detecting the binding of fluorine-containing fragments to a target protein.[7][9] Changes in the chemical shift of the fluorine signal upon addition of the protein indicate a binding event.

Materials:

  • This compound

  • Target Kinase (e.g., 50 µM solution in NMR buffer)

  • NMR Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% D₂O

  • NMR Spectrometer (≥ 400 MHz) equipped with a fluorine probe

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO-d₆.

  • Prepare the fragment screening sample by adding the fragment stock solution to the NMR buffer to a final concentration of 200 µM.

  • Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment alone. This will serve as the reference spectrum.

  • Prepare the protein-fragment sample by adding the target kinase to the fragment screening sample to a final concentration of 50 µM.

  • Acquire a one-dimensional ¹⁹F NMR spectrum of the protein-fragment mixture.

  • Compare the reference spectrum with the protein-fragment spectrum. A significant chemical shift perturbation or line broadening of the fluorine signal in the presence of the protein indicates a binding event.

Hypothetical Data Summary:

Sample¹⁹F Chemical Shift (ppm)Line Width (Hz)Interpretation
Fragment alone-115.210Reference
Fragment + Kinase-115.850Binding Observed
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to validate hits from the primary screen and to determine the binding kinetics and affinity (K_D) of the fragment-protein interaction.[1]

Materials:

  • SPR Instrument (e.g., Biacore)

  • CM5 Sensor Chip

  • Amine Coupling Kit

  • Target Kinase

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20

  • This compound

Procedure:

  • Immobilize the target kinase onto the CM5 sensor chip using standard amine coupling chemistry.

  • Prepare a serial dilution of this compound in running buffer, ranging from 1 µM to 1 mM.

  • Inject the fragment solutions over the immobilized kinase surface at a constant flow rate.

  • Record the sensorgrams, which show the change in response units (RU) over time.

  • After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer).

  • Fit the steady-state responses against the fragment concentrations to a 1:1 binding model to determine the dissociation constant (K_D).

Hypothetical Data Summary:

Fragment Concentration (µM)Steady-State Response (RU)
105
5023
10040
25075
500100
Calculated K_D 220 µM
Protocol 3: X-ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is crucial for the subsequent hit-to-lead optimization phase.[2][10]

Procedure Workflow:

XRay_Workflow Protein_Crystal Grow apo-protein crystals Soaking Soak crystals with fragment solution (e.g., 10 mM) Protein_Crystal->Soaking Cryo Cryo-protect and flash-cool crystals Soaking->Cryo Data_Collection X-ray Diffraction Data Collection Cryo->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Binding_Mode Determine Fragment Binding Mode Structure_Solution->Binding_Mode

Caption: Workflow for determining the crystal structure of a protein-fragment complex.

Procedure Details:

  • Crystallize the target kinase in its apo form using a suitable crystallization condition (e.g., hanging drop vapor diffusion).

  • Prepare a soaking solution containing 10 mM of this compound in the crystallization mother liquor.

  • Transfer the apo-crystals to the soaking solution and incubate for a defined period (e.g., 2-24 hours).

  • Cryo-protect the soaked crystals by briefly transferring them to a solution containing a cryoprotectant (e.g., 25% glycerol) before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.

  • Refine the structure and model the bound fragment into the observed electron density. The resulting structure will reveal the specific interactions between the fragment and the protein, guiding further optimization.

Signaling Pathway Context

To illustrate the relevance of a kinase target, the following diagram shows a generic kinase signaling pathway that is often implicated in diseases like cancer. A successful drug candidate developed from our fragment could potentially inhibit a key kinase in such a pathway.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Upstream_Kinase Upstream Kinase (Target for Fragment) Receptor->Upstream_Kinase Activates Downstream_Kinase Downstream Kinase Upstream_Kinase->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Promotes

Caption: A simplified representation of a kinase signaling pathway.

Conclusion

This compound represents a valuable starting point for fragment-based drug design campaigns, particularly those targeting protein kinases. Its properties align well with the principles of FBDD, and its fluorine moiety allows for sensitive detection using ¹⁹F NMR. The protocols outlined in this document provide a comprehensive, albeit hypothetical, framework for identifying and validating this fragment as a hit and for obtaining the structural information necessary to guide its evolution into a potent lead compound.

References

5-(2-Fluorophenyl)oxazol-2-amine: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 5-(2-Fluorophenyl)oxazol-2-amine is a heterocyclic amine that holds significant promise as a versatile building block for the synthesis of a wide array of complex organic molecules. Its unique structural features, combining an oxazole core with a fluorinated phenyl ring, make it an attractive starting material for the development of novel compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the use of this compound in organic synthesis.

Introduction

The oxazole scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds. The incorporation of a fluorine atom into the phenyl ring can significantly modulate the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This compound, therefore, represents a valuable synthon for the generation of diverse chemical libraries for drug discovery and other applications.

Synthesis of this compound

A practical and efficient method for the synthesis of this compound involves a two-step process starting from the readily available 2'-fluoroacetophenone.

Step 1: Synthesis of 2-Bromo-1-(2-fluorophenyl)ethanone

The first step is the α-bromination of 2'-fluoroacetophenone. This reaction can be achieved using various brominating agents, with copper(II) bromide being a common choice.

Experimental Protocol:

A mixture of 1-(2-fluorophenyl)ethanone (1 equivalent) and copper(II) bromide (2.2 equivalents) in a solvent mixture of ethyl acetate and chloroform is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered to remove copper salts, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-bromo-1-(2-fluorophenyl)ethanone as a solid.

Step 2: Cyclization to form this compound

The second step involves the cyclocondensation of the α-bromo ketone with urea. This reaction, a variation of the Hantzsch thiazole synthesis, provides the desired 2-aminooxazole.

Experimental Protocol:

A mixture of 2-bromo-1-(2-fluorophenyl)ethanone (1 equivalent) and urea (1.5 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF) is heated under reflux. The reaction is monitored by TLC. After the starting material is consumed, the reaction mixture is cooled, and the solvent is removed in vacuo. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.

Table 1: Synthesis of this compound - Key Parameters

StepReactantsReagents/SolventsConditionsProduct
1 2'-FluoroacetophenoneCopper(II) Bromide, Ethyl Acetate/ChloroformReflux2-Bromo-1-(2-fluorophenyl)ethanone
2 2-Bromo-1-(2-fluorophenyl)ethanone, UreaEthanol or DMFRefluxThis compound

Applications in Organic Synthesis

This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly N-substituted derivatives with potential biological activity. The primary amino group on the oxazole ring can readily undergo various chemical transformations.

N-Arylation via Buchwald-Hartwig Cross-Coupling

A key application of this building block is its participation in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions to form 2-anilino-5-aryloxazoles. These compounds have been identified as a novel class of inhibitors for vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.

Experimental Protocol for N-Arylation:

A mixture of this compound (1 equivalent), an aryl halide (e.g., aryl bromide or chloride, 1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., toluene or dioxane) is heated under an inert atmosphere (e.g., argon or nitrogen). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield the desired N-aryl-5-(2-fluorophenyl)oxazol-2-amine.

Table 2: Representative N-Arylation of this compound

Aryl HalideCatalyst/LigandBaseSolventProductYield (%)
4-BromotoluenePd₂(dba)₃ / XantphosCs₂CO₃TolueneN-(4-Methylphenyl)-5-(2-fluorophenyl)oxazol-2-amineNot Reported
1-Bromo-4-methoxybenzenePd₂(dba)₃ / XantphosCs₂CO₃DioxaneN-(4-Methoxyphenyl)-5-(2-fluorophenyl)oxazol-2-amineNot Reported
3-ChloropyridinePd₂(dba)₃ / XantphosCs₂CO₃TolueneN-(Pyridin-3-yl)-5-(2-fluorophenyl)oxazol-2-amineNot Reported

Note: Yields are dependent on specific reaction conditions and substrate scope.

Potential Biological Significance: VEGFR-2 Inhibition

Derivatives of this compound, particularly the 2-anilino-5-aryloxazoles, have emerged as promising inhibitors of VEGFR-2. The inhibition of VEGFR-2 is a clinically validated strategy for inhibiting angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.

The general structure of these inhibitors positions the 5-(2-fluorophenyl)oxazole core as a key pharmacophore that interacts with the hinge region of the VEGFR-2 kinase domain. The N-aryl substituent can be modified to optimize potency, selectivity, and pharmacokinetic properties.

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling Downstream Signaling Autophosphorylation->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis Inhibitor 5-(2-Fluorophenyl)oxazol- 2-amine Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel derivatives from this compound is outlined below.

Experimental_Workflow Start Start: 2'-Fluoroacetophenone Step1 Step 1: Bromination Start->Step1 Intermediate Intermediate: 2-Bromo-1-(2-fluorophenyl)ethanone Step1->Intermediate Step2 Step 2: Cyclization with Urea Intermediate->Step2 BuildingBlock Building Block: This compound Step2->BuildingBlock Step3 Step 3: Derivatization (e.g., N-Arylation) BuildingBlock->Step3 Derivatives Library of Derivatives Step3->Derivatives Screening Biological Screening (e.g., Kinase Assays) Derivatives->Screening Data Data Analysis and Structure-Activity Relationship (SAR) Screening->Data End Lead Compound Identification Data->End

Caption: Synthetic and screening workflow.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its amino group allow for the facile synthesis of a diverse range of derivatives. The demonstrated potential of its N-aryl derivatives as VEGFR-2 inhibitors highlights the importance of this scaffold in medicinal chemistry research and drug development. The protocols and information provided herein are intended to facilitate the use of this promising building block in the scientific community.

Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a laboratory setting with appropriate safety precautions. Reaction conditions may require optimization.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Fluorophenyl)oxazol-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and related 2-aminooxazoles.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically prepared via the condensation of 2-bromo-1-(2-fluorophenyl)ethan-1-one with urea, can stem from several factors:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the self-condensation of the α-bromoketone.

    • Solution: Ensure the dropwise addition of the α-bromoketone to the reaction mixture containing urea to maintain a low concentration of the ketone and minimize self-condensation.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: A molar excess of urea is often used to drive the reaction to completion. Experiment with varying the molar ratio of urea to the α-bromoketone (e.g., 2:1, 3:1) to find the optimal condition.

  • Decomposition of Product: The 2-aminooxazole ring can be sensitive to harsh reaction or workup conditions.

    • Solution: Maintain the recommended reaction temperature and avoid unnecessarily high temperatures. During workup, use mild basic conditions for neutralization and avoid prolonged exposure to strong acids or bases.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these impurities and how can I avoid them?

A2: The formation of impurities is a common challenge. The primary impurities can include:

  • Unreacted Starting Materials: Residual 2-bromo-1-(2-fluorophenyl)ethan-1-one or urea.

  • Favorskii Rearrangement Product: The α-bromoketone can undergo a Favorskii rearrangement in the presence of a base to form an ester or carboxylic acid derivative.

  • Hydrolysis of the Bromoketone: The α-bromoketone can be hydrolyzed to the corresponding α-hydroxyketone.

  • Di-substituted Urea: Urea can potentially react with two molecules of the α-bromoketone.

Strategies to Minimize Impurities:

  • Control of Reaction Conditions: Maintain the optimal reaction temperature and ensure efficient stirring to promote the desired reaction pathway.

  • Purification of Starting Materials: Ensure the purity of the 2-bromo-1-(2-fluorophenyl)ethan-1-one before starting the reaction.

  • Effective Purification: Column chromatography is often necessary to separate the desired product from closely related impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective. Recrystallization from a suitable solvent system can also be employed for final purification.

Q3: The purification of my final product is difficult. What purification strategies are recommended?

A3: Purifying this compound can be challenging due to its polarity and potential for co-elution with impurities.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. A gradient elution is recommended to achieve good separation. For highly polar impurities, adding a small amount of methanol to the mobile phase might be necessary.

  • Recrystallization:

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of 2-aminooxazoles include ethanol, methanol, acetonitrile, or mixtures of solvents like ethyl acetate/hexane.

  • Acid-Base Extraction: The basicity of the 2-amino group allows for an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to precipitate the purified product, which can be collected by filtration.

Q4: I am considering a different synthetic route. Are there alternative methods for synthesizing 2-aminooxazoles?

A4: Yes, several synthetic strategies exist for the preparation of 2-aminooxazoles. A notable alternative is a two-step method involving a Buchwald-Hartwig cross-coupling reaction.[1][2] This approach can be particularly useful if the traditional condensation reaction is problematic.[1][2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from the general synthesis of 2-amino-4-aryloxazoles.

Reaction Scheme:

Materials:

  • 2-bromo-1-(2-fluorophenyl)ethan-1-one

  • Urea

  • Dimethylformamide (DMF)

  • Microwave reactor (optional)

Procedure:

  • In a microwave vial, combine 2-bromo-1-(2-fluorophenyl)ethan-1-one (1 mmol) and urea (7 mmol).

  • Add DMF (5 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 138°C for 20 minutes under microwave irradiation.[3]

  • After cooling, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from a suitable solvent.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 2-Amino-4-aryloxazoles

EntryAryl GroupReaction Time (min)Temperature (°C)Yield (%)Reference
14-Chlorophenyl2013885[3]
24-Bromophenyl2013882[3]
34-Nitrophenyl2013875[3]
4Phenyl2013880[3]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start 2-bromo-1-(2-fluorophenyl)ethan-1-one + Urea reaction Reaction in DMF (e.g., 138°C, 20 min) start->reaction quench Quench with Ice Water reaction->quench filtration Filtration quench->filtration crude Crude Product filtration->crude purification_choice Purification Method crude->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Relatively Clean pure_product Pure this compound column->pure_product recrystallization->pure_product G cluster_yield Low Yield cluster_purity Purity Issues start Problem Encountered check_completion Check Reaction Completion (TLC) start->check_completion tlc_analysis Analyze TLC start->tlc_analysis incomplete Incomplete Reaction? check_completion->incomplete increase_params Increase Time/Temp incomplete->increase_params Yes check_side_reactions Check for Side Reactions incomplete->check_side_reactions No increase_params->check_completion optimize_stoichiometry Optimize Urea Stoichiometry check_side_reactions->optimize_stoichiometry multiple_spots Multiple Spots? tlc_analysis->multiple_spots purify_starting_materials Purify Starting Materials multiple_spots->purify_starting_materials Yes characterize_impurities Characterize Impurities (NMR, MS) multiple_spots->characterize_impurities optimize_purification Optimize Purification (Column/Recrystallization) purify_starting_materials->optimize_purification

References

Optimizing reaction conditions for 5-(2-Fluorophenyl)oxazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-(2-Fluorophenyl)oxazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and accessible method for synthesizing this compound is a two-step process. The first step involves the synthesis of the intermediate, α-bromo-2-fluoroacetophenone. This is followed by a condensation reaction with urea to form the final 2-aminooxazole product.

Q2: How do I synthesize the α-bromo-2-fluoroacetophenone precursor?

A2: The synthesis of α-bromo-2-fluoroacetophenone is typically achieved through the bromination of 2-fluoroacetophenone. A common method involves dissolving 2-fluoroacetophenone in a suitable solvent, such as diethyl ether or dichloromethane, and adding a solution of bromine in a solvent like chloroform dropwise. The reaction is usually performed at controlled temperatures, ranging from 0°C to room temperature. N-bromosuccinimide (NBS) can also be used as a brominating agent.[1][2]

Q3: What are the key parameters to control during the condensation reaction with urea?

A3: Key parameters to control include temperature, reaction time, and the choice of solvent. The reaction of an α-bromo ketone with urea can be sensitive to these conditions. While specific optimization for this compound is necessary, typical conditions for similar syntheses involve heating the reactants in a polar solvent. The electron-withdrawing nature of the fluorine atom on the phenyl ring might influence the reaction rate, potentially requiring adjustments to the temperature or reaction time to achieve optimal conversion and minimize side products.

Q4: What are the potential side reactions during the synthesis?

A4: During the condensation of α-bromo ketones with urea, several side reactions can occur. These may include the formation of self-condensation products of the α-bromoacetophenone, hydrolysis of the bromo-ketone, or the formation of other heterocyclic systems. Careful control of reaction conditions is crucial to minimize these byproducts.

Q5: How can I purify the final product, this compound?

A5: this compound is a polar heterocyclic compound. Purification can be challenging due to its polarity. Column chromatography using silica gel with a gradient of polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) is a common method.[2] For highly polar and basic compounds that streak on silica, alternative techniques such as chromatography on alumina or using a reversed-phase column with aqueous mobile phases might be necessary.[3][4][5] Recrystallization from a suitable solvent system can also be an effective final purification step.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of α-bromo-2-fluoroacetophenone Incomplete bromination or formation of di-brominated products.Carefully control the stoichiometry of bromine. Add the bromine solution dropwise with efficient stirring to ensure even distribution. Monitor the reaction progress by TLC or GC.
Low yield of this compound Incomplete reaction.Increase the reaction time or temperature. Consider using a higher boiling point solvent. The electron-withdrawing fluorine may require more forcing conditions.
Decomposition of the product or starting materials.Use a lower reaction temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere if starting materials are sensitive to air or moisture.
Formation of side products.Optimize the reaction conditions (temperature, solvent, reaction time) to favor the desired product. Analyze the crude product by LC-MS or NMR to identify major byproducts and adjust the strategy accordingly.
Difficulty in purifying the final product The compound is highly polar and streaks on silica gel.Use a more polar eluent system for column chromatography, potentially with a small percentage of a basic modifier like triethylamine or ammonia in the solvent to reduce tailing.[5]
Consider using a different stationary phase, such as alumina or a polar-bonded silica.[5]
Reversed-phase chromatography with a water/acetonitrile or water/methanol gradient may be effective.[3]
The product is contaminated with urea or its decomposition products.Wash the crude product with water to remove excess urea before chromatographic purification.
Product appears to be unstable Some 2-aminooxazoles can be unstable as free bases.Consider converting the product to a stable salt, such as the hydrochloride salt, for storage.[1]

Experimental Protocols

Synthesis of α-bromo-2-fluoroacetophenone
  • Dissolve 2-fluoroacetophenone (1 equivalent) in diethyl ether or dichloromethane.

  • Prepare a solution of bromine (1 equivalent) in chloroform or the same solvent as the ketone.

  • Cool the ketone solution in an ice bath.

  • Add the bromine solution dropwise to the stirred ketone solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Evaporate the solvent under reduced pressure to obtain the crude α-bromo-2-fluoroacetophenone, which can be used in the next step without further purification or purified by distillation or chromatography if necessary.[1]

Synthesis of this compound
  • In a round-bottom flask, combine α-bromo-2-fluoroacetophenone (1 equivalent) and urea (1.5-2 equivalents).

  • Add a suitable solvent such as ethanol, isopropanol, or DMF.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The optimal temperature and time will need to be determined empirically.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters for Optimization

ParameterRange to ExploreRationale
Condensation Temperature 80°C - 150°CTo find the optimal balance between reaction rate and minimizing side product formation.
Urea Equivalents 1.5 - 3.0 eq.To ensure complete consumption of the α-bromo ketone and drive the reaction to completion.
Solvent Ethanol, Isopropanol, DMF, DioxaneTo assess the effect of solvent polarity and boiling point on reaction efficiency and product solubility.
Reaction Time 4 - 24 hoursTo determine the time required for maximum conversion without significant product degradation.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Condensation and Cyclization cluster_step3 Step 3: Purification start1 2-Fluoroacetophenone reaction1 Bromination Reaction start1->reaction1 bromine Bromine bromine->reaction1 solvent1 Ether/Chloroform solvent1->reaction1 product1 α-bromo-2-fluoroacetophenone reaction1->product1 reaction2 Condensation product1->reaction2 urea Urea urea->reaction2 solvent2 Ethanol/DMF solvent2->reaction2 product2 Crude this compound reaction2->product2 purification Column Chromatography / Recrystallization product2->purification final_product Pure this compound purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of Final Product cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Degradation start->cause3 cause4 Purification Loss start->cause4 solution1a Increase Temperature cause1->solution1a solution1b Increase Reaction Time cause1->solution1b solution2a Optimize Stoichiometry cause2->solution2a solution2b Change Solvent cause2->solution2b solution3a Lower Temperature cause3->solution3a solution4a Optimize Chromatography cause4->solution4a

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of 5-(2-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-(2-Fluorophenyl)oxazol-2-amine. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While specific impurities are highly dependent on the synthetic route, common contaminants in the synthesis of 2-aminooxazoles may include:

  • Unreacted starting materials: Such as the precursor α-haloketone or the amine source (e.g., cyanamide or urea).

  • Side-products from incomplete cyclization: Open-chain intermediates that have not fully formed the oxazole ring.

  • Over-alkylation or acylation products: If the exocyclic amine group reacts further with electrophiles in the reaction mixture.

  • Hydrolysis products: The oxazole ring can be susceptible to hydrolysis under certain pH and temperature conditions, leading to ring-opened byproducts.

  • Isomeric impurities: Depending on the precursors, regioisomers might form.

Q2: What is the general solubility profile of this compound?

A2: The exact solubility data is not widely published. However, based on its structure—a moderately polar aromatic amine with a fluorophenyl group—it is expected to have good solubility in polar aprotic solvents and limited solubility in nonpolar solvents. See the table below for an estimated solubility profile.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for accurate purity assessment:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and for selecting a suitable solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used for purity estimation with an internal standard (qNMR).

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify potential impurities.

Troubleshooting Guides

Crystallization Issues

Problem: My compound "oils out" during crystallization instead of forming solid crystals.

  • Possible Cause 1: Supersaturation is too high. The solution is likely being cooled too quickly, causing the compound to come out of solution above its melting point in the solvent mixture.

  • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.[1]

  • Possible Cause 2: Presence of impurities. Impurities can depress the melting point and interfere with crystal lattice formation.

  • Solution 2: Try to purify the material further by another method, such as column chromatography, before attempting crystallization again. A charcoal treatment of the hot solution may also help remove some impurities.[1]

Problem: The crystallization happens too quickly, potentially trapping impurities.

  • Possible Cause: The solvent has a much lower dissolving power at room temperature compared to its boiling point, leading to rapid precipitation upon cooling.

  • Solution: Add a small excess of the hot solvent to ensure the compound does not immediately crash out of solution upon cooling. This will keep the compound in solution for a longer period, allowing for slower, more selective crystal growth.[1]

Column Chromatography Challenges

Problem: My compound is streaking or tailing on the TLC plate and column.

  • Possible Cause: The compound is basic (due to the amine group) and is interacting strongly with the acidic silica gel.

  • Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.1-2% triethylamine (Et₃N) is added to the solvent system to neutralize the acidic sites on the silica gel, resulting in sharper bands and better separation.[2]

Problem: I am unable to get good separation of my product from a close-running impurity.

  • Possible Cause 1: The solvent system is not optimal. The polarity of the eluent may not be suitable for resolving the components.

  • Solution 1: Systematically vary the polarity of your eluent. If using an ethyl acetate/hexane system, try small, incremental changes in the ratio. If that fails, consider a different solvent system, such as dichloromethane/methanol.

  • Possible Cause 2: The column is overloaded. Too much sample has been loaded onto the column, exceeding its separation capacity.

  • Solution 2: Reduce the amount of crude material loaded onto the column. For difficult separations, a loading of 1-2% of the column's stationary phase weight is a good starting point.

Data Presentation

Table 1: Estimated Solubility of this compound

SolventPolarity IndexExpected SolubilityNotes
Water10.2PoorThe amine group provides some polarity, but the aromatic rings limit aqueous solubility.
Methanol5.1SolubleGood solubility is expected due to hydrogen bonding.
Dichloromethane (DCM)3.1SolubleA good solvent for many organic compounds of intermediate polarity.
Ethyl Acetate (EtOAc)4.4SolubleCommonly used as a solvent for extraction and chromatography.
Hexane0.1InsolubleA nonpolar solvent, unlikely to dissolve the compound well.
Acetone5.1SolubleA polar aprotic solvent that should readily dissolve the compound.
N,N-Dimethylformamide (DMF)6.4Very SolubleA highly polar aprotic solvent, likely to be a very good solvent.[3]
Toluene2.4Sparingly SolubleMay be useful as a component of a recrystallization solvent system.

Note: This data is estimated based on the structure of the compound and typical solubilities of similar molecules. Experimental verification is recommended.

Table 2: Suggested Starting Conditions for Purification

TechniqueStationary PhaseMobile Phase / Solvent SystemKey Parameters
TLC Analysis Silica Gel 60 F₂₅₄30-50% Ethyl Acetate in Hexane (+ 0.5% Et₃N)Rf value ideally between 0.2-0.4 for the product.[2]
Column Chromatography Silica Gel (230-400 mesh)Gradient of 10-60% Ethyl Acetate in Hexane (+ 0.5% Et₃N)Start with a low polarity and gradually increase.
Recrystallization N/AToluene/Hexane or Ethanol/WaterDissolve in a minimum of the more soluble solvent at high temperature and add the less soluble solvent until turbidity appears.
HPLC Analysis C18 Reversed-PhaseAcetonitrile/Water with 0.1% Formic Acid (gradient)Monitor at a relevant UV wavelength (e.g., 254 nm).

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc in hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of the crude material in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol).

  • Induce Crystallization: To the hot solution, add a solvent in which the compound is poorly soluble (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Dissolution and Cooling: Add a few more drops of the hot, soluble solvent until the cloudiness just disappears.

  • Crystal Formation: Cover the container and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Initial Cleanup TLC TLC Crude_Product->TLC Monitor Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification Column_Chromatography->TLC Pure_Product Pure Product Column_Chromatography->Pure_Product HPLC HPLC Recrystallization->HPLC Quantify Recrystallization->Pure_Product NMR_MS NMR / MS Pure_Product->NMR_MS Confirm

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_crystallization Crystallization cluster_chromatography Chromatography Start Purification Issue Oiling_Out Compound Oils Out? Start->Oiling_Out Tailing Tailing on TLC/Column? Start->Tailing Slow_Cooling Re-dissolve, add solvent, and cool slowly Oiling_Out->Slow_Cooling Yes Success Success Slow_Cooling->Success Add_Amine Add Et3N to eluent Tailing->Add_Amine Yes Add_Amine->Success

Caption: A troubleshooting decision tree for common purification problems.

References

Technical Support Center: Synthesis of 5-(2-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-(2-Fluorophenyl)oxazol-2-amine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions to improve reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the α-bromo-2'-fluoroacetophenone intermediate. 2. Ineffective cyclization with urea. 3. Degradation of starting materials or product. 4. Catalyst inefficiency in the final amination step.1. Verify Intermediate Formation: Use TLC or ¹H NMR to confirm the successful synthesis of the α-bromo ketone. If incomplete, consider increasing the reaction time or using a milder brominating agent. 2. Optimize Cyclization: Ensure anhydrous conditions. Consider screening different solvents (e.g., DMF, dioxane) and reaction temperatures. Microwave irradiation may improve yield and reduce reaction time. 3. Control Reaction Conditions: Maintain the recommended temperature throughout the reaction. Use purified, dry solvents. 4. Screen Catalysts and Ligands: For the final Buchwald-Hartwig amination, screen different palladium catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., Xantphos, S-Phos) to find the optimal combination.
Presence of Multiple Side Products 1. Over-bromination of the acetophenone. 2. Formation of bis-oxazole or other dimeric impurities. 3. Side reactions due to high temperatures. 4. Competing reactions in the amination step.1. Control Bromination: Use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture at a controlled temperature. 2. Adjust Stoichiometry: Use a slight excess of urea in the cyclization step. 3. Maintain Temperature Control: Use an oil bath or other temperature-controlled setup to avoid localized overheating. 4. Optimize Amination Conditions: Adjust the base, solvent, and temperature to favor the desired C-N bond formation.
Difficulty in Product Purification 1. Co-elution of the product with starting materials or impurities. 2. Product instability on silica gel. 3. Poor solubility of the product.1. Optimize Chromatography: Use a gradient elution system for column chromatography. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. 2. Alternative Purification: If the product is unstable on silica, consider recrystallization or trituration. 3. Solubility Screening: Test a range of solvents to find a suitable system for recrystallization.
Inconsistent Yields 1. Variability in reagent quality. 2. Presence of moisture. 3. Inconsistent reaction work-up.1. Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity and are properly stored. 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents, especially for the cyclization and amination steps. 3. Standardize Work-up: Follow a consistent and well-defined procedure for quenching the reaction, extraction, and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The cyclization of the α-bromo-2'-fluoroacetophenone with urea to form the 2-amino-5-(2-fluorophenyl)oxazole intermediate is often the most challenging step. This reaction is sensitive to conditions such as temperature, solvent, and the presence of moisture. Careful optimization of this step is crucial for achieving a good overall yield.

Q2: Can I use a different halogenating agent for the first step?

A2: While N-bromosuccinimide (NBS) is commonly used, other brominating agents like bromine in acetic acid can also be employed. However, the reaction conditions may need to be re-optimized. It is important to monitor the reaction closely to avoid over-bromination.

Q3: My final amination step is not working. What should I do?

A3: The Buchwald-Hartwig amination can be sensitive to the choice of catalyst, ligand, base, and solvent. If you are not getting the desired product, consider the following:

  • Catalyst/Ligand: Screen different palladium catalysts and phosphine ligands.

  • Base: Strong, non-nucleophilic bases like sodium tert-butoxide are typically used. Ensure the base is fresh and anhydrous.

  • Solvent: Anhydrous toluene or dioxane are common solvents. Ensure your solvent is completely dry.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used. ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure. Mass spectrometry (MS) will confirm the molecular weight. High-performance liquid chromatography (HPLC) is recommended to determine the purity of the final compound.

Experimental Protocols

A plausible synthetic route for this compound involves a three-step process.

Step 1: Synthesis of α-Bromo-2'-fluoroacetophenone
  • Dissolve 2'-fluoroacetophenone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution while stirring at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo-2'-fluoroacetophenone.

Step 2: Synthesis of 2-Amino-5-(2-fluorophenyl)oxazole
  • Dissolve the crude α-bromo-2'-fluoroacetophenone (1.0 eq) in dimethylformamide (DMF).

  • Add urea (1.2 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound (Conceptual)

A more plausible route to the target compound may involve a different synthetic strategy altogether, such as the cyclization of a suitably functionalized precursor. However, for the purpose of this guide, we present a conceptual workflow for a potential late-stage amination.

Data Presentation

The following tables provide representative data for reaction conditions that can be used as a starting point for optimization.

Table 1: Representative Conditions for Oxazole Formation

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMF80665
2Dioxane100472
3AcetonitrileReflux855
4DMF (Microwave)1200.580

Table 2: Representative Conditions for Buchwald-Hartwig Amination (for similar heterocyclic systems)

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene11075
2Pd(OAc)₂ (5)S-Phos (10)Cs₂CO₃Dioxane10068

Visualizations

Proposed Synthetic Workflow

G A 2'-Fluoroacetophenone B α-Bromo-2'-fluoroacetophenone A->B NBS C 2-Amino-5-(2-fluorophenyl)oxazole B->C Urea, Heat D This compound C->D Amination (Conceptual)

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic

G Start Low Yield Step1 Check Intermediate Formation Start->Step1 Step2 Optimize Cyclization Step1->Step2 Intermediate OK Step3 Screen Amination Conditions Step2->Step3 Cyclization OK End Improved Yield Step3->End Amination OK

Caption: A logical flow for troubleshooting low yield in the synthesis.

Technical Support Center: Synthesis of 5-(2-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Fluorophenyl)oxazol-2-amine. The guidance focuses on the common synthetic route involving the condensation of 2-bromo-1-(2-fluorophenyl)ethanone with urea or cyanamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route to this compound?

A1: The most prevalent laboratory-scale synthesis involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(2-fluorophenyl)ethanone, with a source of the 2-amino group, typically urea or cyanamide. This method is favored for its straightforward procedure and the availability of starting materials.

Q2: What are the expected yields for this synthesis?

A2: Yields can vary significantly based on the reaction conditions. With optimized conditions, such as the use of dimethylformamide (DMF) as a solvent and microwave irradiation, yields for analogous 5-aryl-2-aminooxazoles have been reported in the range of 45-60%.[1][2] Conventional heating often requires longer reaction times and may result in lower yields.[1][2]

Q3: How does the ortho-fluoro substituent on the phenyl ring affect the reaction?

A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the starting materials. Furthermore, ortho-substituents on phenacyl bromides can diminish their reactivity towards nucleophilic displacement due to steric hindrance and electronic effects.[3] This may necessitate more forcing reaction conditions, which in turn can lead to an increase in side product formation.

Q4: What are the key reaction parameters to control for a successful synthesis?

A4: The critical parameters to monitor and optimize are:

  • Temperature: Higher temperatures can increase the reaction rate but may also promote the formation of side products. Microwave heating has been shown to be effective in reducing reaction times and improving yields for similar syntheses.[1][2]

  • Solvent: A high-boiling, polar aprotic solvent like DMF is often a good choice.[1][2]

  • Stoichiometry: The ratio of the α-haloketone to urea or cyanamide can impact the product distribution and yield. An excess of the amino source is often used.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to determine the optimal reaction time and prevent product degradation or the formation of further byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Insufficient reaction temperature or time. 2. Deactivation of the α-haloketone by the ortho-fluoro substituent.[3] 3. Impure starting materials.1. Increase the reaction temperature or prolong the reaction time. Consider using microwave irradiation.[1][2] 2. Confirm the identity and purity of 2-bromo-1-(2-fluorophenyl)ethanone and urea/cyanamide using appropriate analytical techniques (e.g., NMR, melting point).
Multiple Spots on TLC/LC-MS (Besides Starting Materials and Product) 1. Dimerization of 2-bromo-1-(2-fluorophenyl)ethanone: α-haloketones can undergo self-condensation, especially under basic conditions. 2. Formation of 2-imino-2,3-dihydrooxazole intermediate: Incomplete hydrolysis of this intermediate to the final 2-aminooxazole. 3. Favorskii Rearrangement: A potential side reaction of α-haloketones in the presence of a base. 4. Over-reaction with Urea: Formation of N,N'-bis(5-(2-fluorophenyl)oxazol-2-yl)urea.1. Control the addition of base and maintain a moderate reaction temperature. 2. Ensure a final aqueous workup or a mild acidic wash to facilitate the hydrolysis of the imino intermediate. 3. Use a non-protic solvent and carefully control the basicity of the reaction medium. 4. Adjust the stoichiometry of urea to α-haloketone.
Product is Difficult to Purify 1. Presence of highly polar byproducts. 2. Co-elution of the product with impurities during column chromatography.1. An aqueous workup with a mild acid wash can help remove basic impurities. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Recrystallization from a suitable solvent system can also be an effective purification method.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of analogous 5-aryl-2-aminooxazoles, which can serve as a baseline for the synthesis of the 2-fluorophenyl derivative.

Starting MaterialsReagentSolventConditionsYield (%)Reference
α-bromo-4'-methylacetophenoneUreaDMF120 °C, 3 min (Microwave)56[1][2]
α-bromo-4'-methylacetophenoneUreaDMF80 °C, 15 min (Microwave)53[1][2]
α-bromo-4'-methylacetophenoneUreaDMF120 °C, 30 min (Conventional)45[1][2]
α-bromo-4'-methylacetophenoneUreaDMF80 °C, 3 h (Conventional)37[1][2]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from optimized procedures for the synthesis of similar 5-aryl-2-aminooxazoles.[1][2]

Materials:

  • 2-bromo-1-(2-fluorophenyl)ethanone

  • Urea

  • Dimethylformamide (DMF), anhydrous

  • Microwave reactor or conventional heating setup with reflux condenser

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a microwave reaction vessel, combine 2-bromo-1-(2-fluorophenyl)ethanone (1.0 eq) and urea (10.0 eq).

  • Add anhydrous DMF to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 3-5 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Synthesis Pathway and Side Reactions

A 2-Bromo-1-(2-fluorophenyl)ethanone I1 2-Imino-5-(2-fluorophenyl)-2,3-dihydrooxazole A->I1 Cyclocondensation S1 Dimerization Product A->S1 Self-condensation S2 Favorskii Rearrangement Product A->S2 Base B Urea B->I1 Cyclocondensation P This compound S3 N,N'-bis-oxazolyl Urea P->S3 Excess Product + Urea I1->P Hydrolysis

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting Workflow

decision decision result result start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_temp Increase Temp/Time Use Microwave check_yield->optimize_temp Yes optimize_purification Optimize Chromatography Recrystallize check_purity->optimize_purification Yes end_ok Successful Synthesis check_purity->end_ok No check_sm Check Starting Material Purity optimize_temp->check_sm check_sm->start aqueous_workup Perform Acidic/Basic Wash optimize_purification->aqueous_workup aqueous_workup->end_ok end_fail Further Investigation Needed

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Stability issues with 5-(2-Fluorophenyl)oxazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 5-(2-Fluorophenyl)oxazol-2-amine in solution. The following information is based on the known chemical properties of the oxazole ring system and general principles of small molecule stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on the chemistry of the oxazole ring, the primary stability concerns for this compound in solution are susceptibility to hydrolysis (especially under acidic or basic conditions), oxidation, and photolytic degradation. The 2-aminooxazole moiety may be particularly sensitive to these degradation pathways.

Q2: How does pH affect the stability of this compound solutions?

A2: Oxazole derivatives can be susceptible to acid- or base-catalyzed hydrolysis, which can lead to the opening of the oxazole ring. It is recommended to maintain solutions at a neutral pH and to perform pH screening studies to determine the optimal pH for stability.

Q3: Is this compound sensitive to light?

A3: Yes, oxazole rings can undergo photolysis, which may lead to the formation of oxidation products.[1] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by working in a dark environment. 2-Aminooxazole, a core component of the molecule, has been shown to be the least photostable among several 2-aminoazoles.[2]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be stored at low temperatures (e.g., 2-8°C or -20°C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to oxygen. The choice of solvent is also critical; aprotic solvents may offer better stability than protic solvents.

Q5: Can I anticipate the potential degradation products of this compound?

A5: While specific degradation products for this compound are not documented in the literature, potential degradation pathways for the oxazole ring include:

  • Hydrolytic cleavage: This could lead to the formation of an amino acid derivative and a fluorophenyl-containing fragment.

  • Oxidation: Oxidation may occur at the C-4 position of the oxazole ring.[1]

  • Photodegradation: This can result in various oxidized and rearranged products.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of purity of my this compound solution, as determined by HPLC.

  • Question: Have you considered the pH of your solution?

    • Answer: Extreme pH values can accelerate the hydrolysis of the oxazole ring. Ensure your solution is buffered at a neutral pH if compatible with your experimental setup.

  • Question: Is your solution protected from light?

    • Answer: Photodegradation can be a significant issue. Store and handle your solutions in light-protected containers (e.g., amber vials).

  • Question: Have you considered the possibility of oxidative degradation?

    • Answer: If your solvent has not been degassed, dissolved oxygen can contribute to oxidative degradation. Consider using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: I am seeing multiple new peaks in the chromatogram of my aged this compound solution.

  • Question: Under what conditions was the solution stored?

    • Answer: The appearance of multiple peaks suggests complex degradation. High temperatures, exposure to light, and reactive solvents can all contribute to the formation of multiple degradation products.

  • Question: Have you performed a forced degradation study?

    • Answer: A forced degradation study can help to identify the likely degradation products under different stress conditions (acid, base, oxidation, heat, light) and confirm if the peaks you are observing are indeed degradants.

Issue 3: My experimental results are inconsistent when using solutions of this compound prepared at different times.

  • Question: Are you using freshly prepared solutions for your experiments?

    • Answer: Due to its potential instability, it is highly recommended to use freshly prepared solutions of this compound for each experiment to ensure consistency and accuracy of your results. If solutions must be stored, a stability study should be conducted to determine an acceptable storage duration.

Quantitative Data Summary

The following table provides a hypothetical summary of the stability of this compound under various stress conditions. This data is for illustrative purposes to guide your own stability assessments. A target degradation of approximately 10% is often optimal for initial forced degradation studies.[3]

Stress ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15.2%2
0.1 M NaOH24 hours60°C25.8%3
3% H₂O₂24 hours25°C10.5%4
Heat (Solid State)48 hours80°C2.1%1
Photostability (Solution)24 hours25°C18.9%>5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study to understand the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the solution at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at different time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature. Withdraw samples at various time points and dilute for HPLC analysis.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C. Withdraw samples at different time points, dissolve in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light. Analyze the samples at various time points by HPLC.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of both polar and non-polar degradants. A starting point could be a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (a photodiode array detector is recommended for method development).

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, 25°C) stock->oxidation photo Photolytic Stress (Solution, 25°C) stock->photo sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal Thermal Stress (Solid, 80°C) thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Analysis (% Degradation, Peak Purity) hplc->data

Caption: Workflow for a forced degradation study.

signaling_pathway cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus vegf VEGF vegfr2 VEGFR2 vegf->vegfr2 Binds ras Ras vegfr2->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Angiogenesis, Proliferation) erk->transcription Activates inhibitor This compound (Potential Inhibitor) inhibitor->vegfr2 Inhibits Kinase Activity

Caption: Potential mechanism of action via VEGFR2 signaling.

References

Technical Support Center: Enhancing the Solubility of 5-(2-Fluorophenyl)oxazol-2-amine for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 5-(2-Fluorophenyl)oxazol-2-amine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound can likely be attributed to its chemical structure. The presence of the fluorophenyl group contributes to its lipophilicity (hydrophobicity). While the oxazole and amine groups can participate in hydrogen bonding, the overall molecule may have a crystalline structure that requires significant energy to break down and dissolve in water.[1][2]

Q2: How can I get a rough idea of the solubility of this compound?

A2: A simple method to estimate solubility is through a visual assessment. Start by adding a small, known amount of the compound to a known volume of your assay buffer. Vortex or shake vigorously and observe for any undissolved particles. This can be done in a serial manner to roughly determine the saturation point. For more precise measurements, a shake-flask method followed by quantification using techniques like HPLC is recommended.[3]

Q3: What are the most common initial strategies to try for improving the solubility of a compound like this for in vitro assays?

A3: For initial troubleshooting, the most common and accessible methods include the use of co-solvents and pH adjustment.[4][5][6] Given that this compound has a basic amine group, adjusting the pH to the acidic range is a logical first step. Using a co-solvent like dimethyl sulfoxide (DMSO) is also a standard practice in many labs.[7][8]

Q4: Can the choice of salt form for the compound affect its solubility?

A4: Yes, forming a salt of the basic amine group in this compound can significantly enhance its aqueous solubility.[9][10] If you have the option to synthesize or procure a salt form (e.g., hydrochloride salt), it is likely to be more soluble than the free base.

Troubleshooting Guide

Issue 1: Compound precipitates out of solution during stock solution preparation.
Possible Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility in the chosen solvent.Prepare the stock solution in 100% DMSO or another suitable organic solvent like ethanol.[7]The compound should fully dissolve in the organic solvent.
The concentration of the stock solution is too high.Prepare a less concentrated stock solution.The compound remains in solution at a lower concentration.
Issue 2: Compound precipitates when the stock solution is diluted into the aqueous assay buffer.
Possible Cause Troubleshooting Step Expected Outcome
The final concentration of the organic co-solvent is too low to maintain solubility.Increase the final percentage of the co-solvent in the assay buffer, if tolerated by the assay.[11][12] Note the potential for solvent effects on the assay.[7][8]The compound remains soluble upon dilution.
The pH of the assay buffer is not optimal for the compound's solubility.Adjust the pH of the assay buffer. Since the compound has a basic amine, lowering the pH should increase solubility.[9][13]The compound dissolves in the pH-adjusted buffer.
The compound has very low aqueous solubility that cannot be overcome by simple co-solvents or pH adjustment.Consider using solubility enhancers like cyclodextrins.[14][15][16]The compound forms a complex with the cyclodextrin, increasing its apparent solubility.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To determine the optimal concentration of a co-solvent to maintain the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • In separate microcentrifuge tubes, prepare serial dilutions of the stock solution into the assay buffer to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% DMSO).

  • Ensure the final concentration of the compound is the same in all tubes and is at the desired concentration for your assay.

  • Vortex each tube vigorously for 1 minute.

  • Incubate at room temperature for 1 hour.

  • Visually inspect for any precipitation. For quantitative analysis, centrifuge the tubes and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC.

Data Presentation:

Final DMSO Concentration (%)Visual Observation (Clear/Precipitate)Supernatant Concentration (µM)
0.1
0.5
1.0
2.0
5.0
Protocol 2: Solubility Enhancement by pH Adjustment

Objective: To assess the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • A set of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Microcentrifuge tubes

  • Vortex mixer

  • pH meter

Procedure:

  • Add an excess amount of this compound to each buffer in separate microcentrifuge tubes.

  • Vortex each tube vigorously for 1 minute.

  • Incubate the tubes on a shaker at a constant temperature for 24 hours to reach equilibrium.

  • Centrifuge the tubes to pellet the undissolved compound.

  • Carefully collect the supernatant and measure its pH to confirm it has not changed.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Data Presentation:

Buffer pHMeasured Supernatant pHSolubility (µg/mL)
4.0
5.0
6.0
7.0
7.4
8.0
Protocol 3: Solubility Enhancement using Cyclodextrins

Objective: To evaluate the ability of a cyclodextrin to improve the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or another suitable cyclodextrin

  • Assay Buffer

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a series of aqueous solutions of HP-β-CD in the assay buffer at different concentrations (e.g., 0, 1, 2, 5, 10 mM).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Vortex each tube vigorously for 1 minute.

  • Incubate the tubes on a shaker at a constant temperature for 24 hours.

  • Centrifuge the tubes to remove any undissolved compound.

  • Measure the concentration of the dissolved compound in the supernatant.

Data Presentation:

HP-β-CD Concentration (mM)Solubility of Compound (µM)
0
1
2
5
10

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of this compound check_structure Analyze Structure: - Fluorophenyl group (lipophilic) - Amine group (basic) start->check_structure strategy_ph Strategy 1: pH Adjustment check_structure->strategy_ph strategy_cosolvent Strategy 2: Co-solvent check_structure->strategy_cosolvent protocol_ph Protocol: pH Titration (See Protocol 2) strategy_ph->protocol_ph protocol_cosolvent Protocol: Co-solvent Titration (See Protocol 1) strategy_cosolvent->protocol_cosolvent strategy_cyclodextrin Strategy 3: Cyclodextrin protocol_cyclodextrin Protocol: Cyclodextrin Titration (See Protocol 3) strategy_cyclodextrin->protocol_cyclodextrin decision Solubility Improved? protocol_ph->decision protocol_cosolvent->decision decision_2 decision_2 protocol_cyclodextrin->decision_2 decision->strategy_cyclodextrin No success Proceed with Assay decision->success Yes failure Combine Strategies or Consider Advanced Formulation decision_2->success Yes decision_2->failure No Signaling_Pathway_Analogy cluster_0 Solubility Enhancement Pathways compound Poorly Soluble Compound ph_path pH Adjustment (Protonation of Amine) compound->ph_path cosolvent_path Co-solvent (Reduces Polarity) compound->cosolvent_path cyclodextrin_path Cyclodextrin (Inclusion Complex) compound->cyclodextrin_path soluble_form Soluble Compound in Assay Buffer ph_path->soluble_form cosolvent_path->soluble_form cyclodextrin_path->soluble_form

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-(2-Fluorophenyl)oxazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound. As direct experimental data for this compound is limited, the information provided herein is based on established principles and data from structurally related oxazole-containing compounds and kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound?

Based on the broader class of oxazole derivatives and compounds with a fluorophenyl moiety, this compound is hypothesized to function as an inhibitor of protein kinases involved in cancer cell proliferation and survival.[1][2][3] Plausible targets include p38 MAP kinase and VEGFR-2, which are known to be modulated by similar small molecules.[4][5][6][7] The compound likely binds to the ATP-binding pocket of the target kinase, thereby inhibiting its catalytic activity and downstream signaling.

Q2: My cells are showing reduced sensitivity to the compound over time. What are the potential reasons?

Reduced sensitivity, or acquired resistance, is a common phenomenon in cancer therapy. Potential mechanisms include:

  • Target Alteration: Mutations in the kinase's ATP-binding pocket can prevent the compound from binding effectively.[8][9][10]

  • Target Overexpression: Increased expression of the target protein may require higher concentrations of the compound to achieve the same level of inhibition.[8][11]

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited target.[11][12] For example, if this compound inhibits the p38 MAPK pathway, cells might upregulate a parallel pathway like the PI3K/AKT pathway to maintain proliferation and survival.[11]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport the compound out of the cell, reducing its intracellular concentration.[4][13]

Q3: Are there known biomarkers that could predict sensitivity or resistance to this compound?

While specific biomarkers for this compound have not been identified, potential predictive biomarkers, based on related kinase inhibitors, could include:

  • Baseline expression and phosphorylation status of the target kinase (e.g., p38, VEGFR-2): High baseline activation may correlate with initial sensitivity.[14]

  • Genetic mutations in the target kinase: Pre-existing mutations may confer primary resistance.

  • Expression levels of drug transporters: High expression of efflux pumps might indicate a predisposition to resistance.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values between experiments.
Potential Cause Troubleshooting Step
Cell Seeding Density Ensure consistent cell seeding density across all experiments, as this can affect drug response. Perform a preliminary experiment to determine the optimal seeding density for your cell line.[15][16]
Compound Stability Prepare fresh stock solutions of the compound regularly. Store aliquots at -80°C to minimize degradation.
Assay Variability Standardize all assay parameters, including incubation times, reagent concentrations, and plate reading settings.[17][18]
Cell Line Integrity Regularly perform cell line authentication to ensure the absence of cross-contamination.
Problem 2: Complete loss of compound activity in a previously sensitive cell line.
Potential Cause Troubleshooting Step
Development of Resistance This is a strong indicator of acquired resistance. See the "Experimental Protocols" section for methods to investigate resistance mechanisms.
Incorrect Compound Verify the identity and purity of your compound stock using analytical methods like LC-MS or NMR.
Contamination Check cell cultures for microbial contamination, which can alter experimental outcomes.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineDescriptionIC50 (µM)Fold Resistance
HT-29Parental, Sensitive0.51
HT-29-RResistant15.230.4
A549Parental, Sensitive1.21
A549-RResistant25.821.5

Table 2: Effect of a Putative Efflux Pump Inhibitor on Compound Activity in a Resistant Cell Line

Treatment Group (HT-29-R)IC50 of this compound (µM)
Compound Alone15.2
Compound + Efflux Pump Inhibitor (e.g., Verapamil)2.1

Experimental Protocols

Protocol 1: Generation of a Resistant Cell Line

This protocol describes the generation of a resistant cell line through continuous exposure to increasing concentrations of this compound.[19]

  • Initial Treatment: Culture the parental (sensitive) cell line in the presence of the compound at a concentration equal to its IC50 value.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the compound concentration by 1.5 to 2-fold.

  • Repeat: Continue this process of dose escalation until the cells can proliferate in a concentration that is at least 10-fold higher than the initial IC50.

  • Characterization: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the activation state of the target and potential bypass signaling pathways.

  • Cell Lysis: Treat sensitive and resistant cells with and without the compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-p38, total p38) and key components of bypass pathways (e.g., p-AKT, total AKT).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

Compound This compound Target Target Kinase (e.g., p38 MAPK) Compound->Target Inhibition Downstream Downstream Signaling Target->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothesized signaling pathway inhibited by this compound.

start Start: Decreased Compound Efficacy check_ic50 Confirm IC50 Shift (>10-fold) start->check_ic50 sequence_target Sequence Target Kinase Gene check_ic50->sequence_target Yes analyze_bypass Analyze Bypass Pathways (Phospho-Kinase Array) check_ic50->analyze_bypass No check_expression Assess Target Protein Expression (Western Blot) sequence_target->check_expression check_expression->analyze_bypass check_efflux Measure Intracellular Compound Concentration analyze_bypass->check_efflux

Caption: Experimental workflow for investigating resistance mechanisms.

start Issue: Inconsistent Results check_cells Are cell seeding densities consistent? start->check_cells check_compound Is the compound stock fresh? check_cells->check_compound Yes solution1 Optimize and standardize cell seeding. check_cells->solution1 No check_protocol Are all assay parameters standardized? check_compound->check_protocol Yes solution2 Prepare fresh compound and store properly. check_compound->solution2 No solution3 Review and standardize the experimental protocol. check_protocol->solution3 No

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: 5-(2-Fluorophenyl)oxazol-2-amine Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-(2-Fluorophenyl)oxazol-2-amine in biological assays. The following information is designed to address common challenges and provide standardized protocols to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary known or predicted biological target of this compound?

A1: The direct biological target of this compound is not extensively documented in publicly available literature. However, similar oxazole-containing compounds have been investigated for a range of activities, including the inhibition of protein kinases.[1] For example, a structurally related compound, 6-[4-(2-fluorophenyl)-1,3-oxazol-5-yl]-N-(1-methylethyl)-1,3-benzothiazol-2-amine, has been noted as a Mitogen-activated protein kinase 14 (p38 MAPK) inhibitor.[1] Therefore, initial experiments could reasonably focus on kinase inhibition assays, particularly within the MAPK signaling pathway.

Q2: What is the recommended solvent for dissolving this compound for in vitro assays?

A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[2][3] It is advisable to prepare a high-concentration stock (e.g., 10-20 mM) and then dilute it into aqueous assay buffers.[3] It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.[2]

Q3: How can I assess the solubility of this compound in my specific assay buffer?

A3: Poor solubility can lead to underestimated activity and variable results.[2][4] A kinetic solubility assay, such as turbidimetric solubility measurement, is recommended.[2] In this assay, the compound is diluted from a DMSO stock into the assay buffer, and precipitation is measured over time using a plate reader to detect changes in absorbance or light scattering.[5]

Q4: Are there concerns about the compound interfering with fluorescence-based assays?

A4: Yes, small molecules containing aromatic systems, like this compound, have the potential to be autofluorescent or to quench fluorescence signals.[6][7] This can lead to false positives or negatives in fluorescence-based assays.[6] It is essential to run control experiments with the compound in the absence of other fluorescent reagents to assess its intrinsic fluorescence at the excitation and emission wavelengths of your assay.[8]

Troubleshooting Guides

Problem 1: High Variability in IC50 Values Across Experiments

High variability in potency measurements is a common issue, often stemming from compound handling or assay conditions.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Compound Precipitation 1. Visually inspect wells for precipitate. 2. Perform a solubility test in the assay buffer. 3. Lower the highest concentration of the compound tested.Insoluble compound leads to an inaccurate concentration in the assay, causing inconsistent results.[2][4]
DMSO Stock Degradation 1. Prepare fresh DMSO stocks. 2. Avoid repeated freeze-thaw cycles of the stock solution.[2] 3. Store stock solutions at -20°C or -80°C in small aliquots.Water absorption by DMSO and freeze-thaw cycles can cause the compound to precipitate out of the stock solution.[2]
Inconsistent Cell Seeding 1. Ensure a homogenous cell suspension before plating. 2. Use a calibrated multichannel pipette. 3. Discard outer wells of the plate which are more prone to evaporation.Uneven cell numbers across wells will lead to variability in the assay signal.
Assay Signal Instability 1. Read plates at a consistent time point after adding reagents. 2. Ensure temperature and humidity are stable during incubation.For kinetic assays, the timing of the readout is critical. Environmental fluctuations can affect enzyme kinetics and cell health.
Problem 2: No Biological Activity Observed in a Cell-Based Assay

The absence of an effect in a cellular context can be due to multiple factors, ranging from compound properties to the biological system itself.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Low Cell Permeability 1. Switch to a cell-free biochemical assay to confirm target engagement. 2. Use cell lines known to have high transporter expression if a target is known.The compound may not be able to cross the cell membrane to reach its intracellular target.
Incorrect Assay Target 1. Test the compound in a broader panel of assays (e.g., a kinase panel). 2. Review literature for activity of structurally similar compounds.The hypothesized target may be incorrect. A broader screening approach can help identify the true target.
Compound Efflux 1. Co-incubate with known efflux pump inhibitors (e.g., verapamil). 2. Use cell lines with reduced efflux pump expression.The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein.
Inactive Compound 1. Verify the identity and purity of the compound using analytical methods (e.g., LC-MS, NMR).The synthesized or purchased compound may be impure or the wrong structure.

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the inhibition of a specific kinase (e.g., p38α) by this compound by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Kinase (e.g., recombinant human p38α)

  • Kinase substrate (e.g., myelin basic protein)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Then, dilute into the kinase assay buffer.

  • Add 5 µL of the diluted compound or vehicle (DMSO in buffer) to the wells of the assay plate.

  • Add 10 µL of a solution containing the kinase and its substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

  • Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT-Based)

This protocol assesses the effect of this compound on cell proliferation and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol)

  • Clear 96-well cell culture plates

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percent viability for each concentration relative to the vehicle-treated cells and determine the GI50 (50% growth inhibition) value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis compound Compound Stock (10mM in DMSO) serial_dilution Serial Dilution compound->serial_dilution Dilute cells Cell Culture (e.g., HCT116) cell_plating Cell Plating cells->cell_plating Seed treatment Cell Treatment serial_dilution->treatment Add to cells cell_plating->treatment incubation Incubation (48-72h) treatment->incubation viability_assay Viability Assay (e.g., MTT) incubation->viability_assay plate_reader Plate Reader viability_assay->plate_reader Measure data_analysis Data Analysis (IC50/GI50) plate_reader->data_analysis Calculate

Caption: Workflow for a cell-based viability assay.

troubleshooting_logic start High IC50 Variability? cause1 Compound Precipitation? start->cause1 Yes cause2 Stock Degradation? start->cause2 No solution1 Perform Solubility Assay Lower Compound Concentration cause1->solution1 Yes cause1->cause2 No solution2 Prepare Fresh Aliquots Avoid Freeze-Thaw cause2->solution2 Yes cause3 Inconsistent Plating? cause2->cause3 No solution3 Verify Cell Density Calibrate Pipettes cause3->solution3 Yes

Caption: Troubleshooting logic for high IC50 variability.

signaling_pathway stress Cellular Stress / Cytokines mapkkk MAPKKK (e.g., TAK1) stress->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->downstream response Inflammatory Response Apoptosis downstream->response inhibitor This compound inhibitor->p38 Potential Inhibition

Caption: Hypothesized p38 MAPK signaling pathway inhibition.

References

Minimizing off-target effects of 5-(2-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Fluorophenyl)oxazol-2-amine. The information herein is designed to help minimize and troubleshoot potential off-target effects during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in your experiments.

Issue Possible Cause Recommended Solution
Inconsistent results between experiments 1. Compound degradation. 2. Variability in cell culture conditions. 3. Inconsistent assay conditions.1. Aliquot the compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Maintain consistent cell passage numbers, seeding densities, and media formulations. 3. Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations.
Observed phenotype is not consistent with the known target's function 1. Off-target effects. 2. The compound may have a different primary target in your system. 3. The observed phenotype is a downstream consequence of the intended target inhibition.1. Perform a kinase panel screening to identify potential off-target interactions. 2. Use a structurally unrelated compound with the same target to see if it recapitulates the phenotype. 3. Conduct a pathway analysis to understand the downstream effects of your target.
High level of cytotoxicity observed 1. Off-target toxicity. 2. Compound concentration is too high. 3. Solvent toxicity.1. Lower the compound concentration and perform a dose-response curve to determine the optimal concentration. 2. Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%).
No observable effect at expected concentrations 1. Compound inactivity. 2. Poor cell permeability. 3. The target is not expressed or is not critical in your experimental model.1. Verify the compound's activity using a cell-free biochemical assay. 2. Perform a cellular thermal shift assay (CETSA) to confirm target engagement in cells. 3. Confirm target expression in your cell line using Western blot or qPCR.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: As a small molecule inhibitor, this compound has the potential to bind to proteins other than its intended target. The oxazole scaffold is present in many biologically active compounds, and these can sometimes interact with a range of protein kinases. To identify specific off-targets in your system, we recommend performing a broad kinase selectivity screen.

Q2: How can I determine if the observed phenotype is due to an off-target effect?

A2: A multi-pronged approach is recommended:

  • Use a structurally distinct inhibitor: If a different compound targeting the same primary protein produces the same phenotype, it is more likely an on-target effect.

  • Rescue experiment: If possible, overexpress a resistant mutant of the target protein. If the phenotype is reversed, it is likely an on-target effect.

  • Knockdown/knockout of the target: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target. If this phenocopies the effect of the compound, it supports an on-target mechanism.

Q3: What is the recommended starting concentration for my experiments?

A3: We recommend starting with a dose-response curve to determine the EC50 or IC50 in your specific assay. A common starting range for in vitro kinase assays is 1 nM to 10 µM. For cell-based assays, a higher concentration range of 100 nM to 50 µM may be necessary due to factors like cell permeability.

Q4: How should I prepare and store this compound?

A4: The compound is typically provided as a solid. We recommend preparing a stock solution in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM). Aliquot the stock solution into single-use vials and store at -80°C to minimize degradation from repeated freeze-thaw cycles.

Quantitative Data Summary

To illustrate the importance of assessing off-target effects, the following table provides a hypothetical selectivity profile for a compound, "Compound X," which represents a molecule like this compound. The data showcases its activity against its intended target and a panel of common off-target kinases.

Target IC50 (nM) Target Class Notes
Target Kinase A 15Serine/Threonine KinaseOn-Target
SRC250Tyrosine KinaseOff-Target
LCK480Tyrosine KinaseOff-Target
EGFR1,200Tyrosine KinaseOff-Target
VEGFR22,500Tyrosine KinaseOff-Target
p38α>10,000Serine/Threonine KinaseMinimal Off-Target Activity
JNK1>10,000Serine/Threonine KinaseMinimal Off-Target Activity

This is representative data and not actual experimental results for this compound.

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against a purified kinase in a biochemical assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with buffer only as a negative control.

  • Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction and detect kinase activity according to the manufacturer's instructions for the chosen detection reagent.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment.

Materials:

  • Cells expressing the target protein

  • This compound

  • Cell lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blotting reagents

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat the cells with either vehicle (DMSO) or this compound at the desired concentration for 1 hour.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by freeze-thaw cycles.

  • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Aliquot the supernatant into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Collect the supernatant and analyze the amount of soluble target protein by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

experimental_workflow Experimental Workflow for Off-Target Assessment cluster_0 Initial Screening cluster_1 Off-Target Identification cluster_2 Validation cluster_3 Conclusion start Start with this compound biochemical_assay In Vitro Kinase Assay (On-Target) start->biochemical_assay cell_based_assay Cell-Based Phenotypic Assay start->cell_based_assay kinase_panel Broad Kinase Panel Screen biochemical_assay->kinase_panel cetsa Cellular Thermal Shift Assay (CETSA) cell_based_assay->cetsa rescue_experiment Rescue with Resistant Mutant cell_based_assay->rescue_experiment orthogonal_inhibitor Test Structurally Unrelated Inhibitor kinase_panel->orthogonal_inhibitor target_knockdown Target Knockdown/Knockout cetsa->target_knockdown conclusion Confirm On-Target vs. Off-Target Effect orthogonal_inhibitor->conclusion target_knockdown->conclusion rescue_experiment->conclusion troubleshooting_logic Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_compound Check Compound Integrity start->check_compound check_cells Review Cell Culture Practices start->check_cells check_assay Verify Assay Parameters start->check_assay compound_ok Compound is Stable check_compound->compound_ok cells_ok Cells are Consistent check_cells->cells_ok assay_ok Assay is Standardized check_assay->assay_ok solution_compound Aliquot and store at -80°C. Avoid freeze-thaw cycles. compound_ok->solution_compound No end Results should be reproducible compound_ok->end Yes solution_cells Use consistent passage number and density. cells_ok->solution_cells No cells_ok->end Yes solution_assay Standardize all reagents and incubation times. assay_ok->solution_assay No assay_ok->end Yes signaling_pathway Hypothetical Off-Target Effect on EGFR Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Compound This compound (Compound X) Compound->EGFR Off-Target Inhibition TargetKinaseA Target Kinase A Compound->TargetKinaseA On-Target Inhibition EGF EGF EGF->EGFR

Technical Support Center: Synthesis of 5-(2-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-(2-Fluorophenyl)oxazol-2-amine. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data presented in a clear, tabular format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and established method is the cyclocondensation reaction between 2-bromo-1-(2-fluorophenyl)ethanone and urea. This reaction is a variation of the Hantzsch thiazole synthesis adapted for oxazole formation.[1][2]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include reaction temperature, reaction time, and the purity of the starting materials. The molar ratio of urea to the α-bromoketone is also crucial to ensure complete conversion and minimize side product formation.

Q3: What are the potential side products in this synthesis?

A3: A potential side product is the formation of an imidazolone derivative through an alternative cyclization pathway.[1] Incomplete reaction can also leave unreacted starting materials, complicating purification.

Q4: How can the product be purified?

A4: The crude product is typically purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture. Column chromatography on silica gel can also be employed for higher purity.

Q5: What are the safety precautions to consider for this synthesis?

A5: 2-Bromo-1-(2-fluorophenyl)ethanone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Experimental Protocol

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

  • 2-bromo-1-(2-fluorophenyl)ethanone

  • Urea

  • Ethanol

  • Sodium acetate

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-1-(2-fluorophenyl)ethanone (1 equivalent).

  • Add urea (2-3 equivalents) and ethanol to the flask.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and neutralize with a 5% aqueous solution of sodium acetate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-bromo-1-(2-fluorophenyl)ethanone1.0 eq
Urea2.5 eq
Reaction Conditions
SolventEthanol
Temperature78 °C (Reflux)
Reaction Time3 hours
Results
Yield75-85%
Melting Point145-148 °C
Purity (by HPLC)>98%

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive starting materials.- Insufficient heating.- Incorrect stoichiometry.- Check the purity of 2-bromo-1-(2-fluorophenyl)ethanone and urea.- Ensure the reaction is refluxing at the correct temperature.- Use a slight excess of urea (2-3 equivalents).
Presence of Impurities in the Final Product - Incomplete reaction.- Formation of side products (e.g., imidazolone).- Inefficient purification.- Increase the reaction time and monitor by TLC until the starting material is consumed.- Optimize reaction conditions (e.g., temperature) to favor the desired product.- Repeat the recrystallization step or perform column chromatography.
Difficulty in Product Isolation/Precipitation - Product is too soluble in the reaction mixture/water.- Concentrate the reaction mixture before pouring it into water.- Cool the aqueous mixture in an ice bath to promote precipitation.
Product is an Oil Instead of a Solid - Presence of impurities lowering the melting point.- Purify the product using column chromatography.

Visualizations

Synthesis Pathway

Synthesis_Pathway Reactant1 2-bromo-1-(2-fluorophenyl)ethanone Intermediate Cyclocondensation Reactant1->Intermediate + Urea Ethanol, Reflux Reactant2 Urea Reactant2->Intermediate Product This compound Intermediate->Product

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Low/No Yield? Start->Problem CheckPurity Check Starting Material Purity Problem->CheckPurity Yes Impurities Product Impure? Problem->Impurities No CheckConditions Verify Reaction Conditions (Temp, Time) CheckPurity->CheckConditions CheckStoichiometry Confirm Reagent Stoichiometry CheckConditions->CheckStoichiometry CheckStoichiometry->Start Adjust & Retry Recrystallize Repeat Recrystallization Impurities->Recrystallize Yes Success Successful Synthesis Impurities->Success No ColumnChrom Perform Column Chromatography Recrystallize->ColumnChrom Still Impure Recrystallize->Success Pure ColumnChrom->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Common pitfalls in the handling and storage of 5-(2-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-(2-Fluorophenyl)oxazol-2-amine

This guide provides researchers, scientists, and drug development professionals with essential information on the common pitfalls associated with the handling and storage of this compound. It includes troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with this compound?

A1: While specific toxicity data for this exact compound is limited, analogous aromatic amine and oxazole structures are classified with several potential hazards. Users should assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Some related compounds are suspected of causing genetic defects, so appropriate caution is warranted.[3]

Q2: What is the correct personal protective equipment (PPE) to use when handling this compound?

A2: Always handle this compound in a well-ventilated area or a chemical fume hood.[1] The recommended personal protective equipment includes:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).[1]

  • Body Protection: A lab coat or impervious clothing.[1]

  • Respiratory Protection: If working with fine powder or generating aerosols, a suitable respirator should be used.[1]

Q3: How should I properly store this compound for short-term and long-term use?

A3: Proper storage is critical to prevent degradation. Based on data for analogous compounds, the following conditions are recommended:

  • Short-Term (up to 1 month): Store at -20°C.[1]

  • Long-Term: For maximum stability, store at 2-8°C, sealed in a dry environment under an inert atmosphere (e.g., argon or nitrogen).[4][5] Always keep the container tightly closed and in a dark place to prevent photo-degradation.[5]

Q4: The solid compound has changed color from white/off-white to yellow or brown. What does this indicate?

A4: A change in color is a common visual indicator of compound degradation. Amine-containing compounds are particularly susceptible to oxidative degradation when exposed to air and/or light.[6] This degradation can result in the formation of colored impurities, which will compromise the compound's purity and may lead to inconsistent experimental results.

Q5: My experimental results are inconsistent. Could this be related to the handling or storage of the compound?

A5: Yes, inconsistent results are a frequent consequence of compound degradation. If the compound has been stored improperly (e.g., at room temperature, exposed to air and light) or subjected to multiple freeze-thaw cycles in solution, its purity may have decreased. It is advisable to verify the purity of your compound stock using an analytical technique like HPLC or LC-MS before proceeding with further experiments.

Q6: What solvents are recommended for dissolving and storing this compound?

A6: While solubility data must be determined empirically, compounds of this class are typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For biological assays, preparing a concentrated stock in DMSO is common. However, long-term storage in solution is not recommended as it can accelerate degradation. Prepare solutions fresh for each experiment whenever possible. If storing solutions, aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Inconsistent Assay Potency / Reduced Activity Compound degradation due to improper storage (exposure to air, light, moisture, or elevated temperatures).1. Verify the purity of the solid stock using HPLC or LC-MS.2. If purity is compromised, acquire a new batch of the compound.3. Always store the compound under recommended conditions (see Table 1).4. Prepare solutions fresh from solid stock for each experiment.
Appearance of New Peaks in HPLC/LC-MS Analysis Oxidative or thermal degradation of the compound.[7][8]1. Confirm that the new peaks are not artifacts from the solvent or system.2. Review storage and handling procedures. Ensure the compound is stored under an inert atmosphere and protected from light.[5]3. Avoid leaving solutions at room temperature for extended periods.
Compound Fails to Dissolve Completely 1. Use of an inappropriate solvent.2. The compound may have degraded into less soluble impurities.1. Test solubility in small amounts of alternative solvents (e.g., DMSO, DMF). Gentle warming or sonication may aid dissolution.2. Check the purity of the compound. If significant degradation has occurred, the impurities may have different solubility profiles.
Solid Compound Appears Clumpy or Discolored 1. Hygroscopic nature; absorption of moisture from the air.2. Oxidative degradation.[6]1. Ensure the container is sealed tightly immediately after use.2. Store in a desiccator or dry box.3. Discoloration is a strong indicator of degradation; the compound should be re-analyzed for purity before use.

Data Presentation: Recommended Storage Conditions

ParameterConditionRationaleSource (Analogous Compounds)
Temperature Long-Term: 2-8°CShort-Term: -20°CReduces the rate of thermal degradation.[6][4][5]
Atmosphere Inert Gas (Argon or Nitrogen)The amine functional group is susceptible to oxidation. An inert atmosphere prevents this degradation pathway.[6][5]
Light Store in a dark place (amber vial)Prevents photo-oxidation and degradation.[5]
Moisture Keep container tightly sealed in a dry placePrevents hydrolysis and degradation from moisture.[4]

Experimental Protocols

Protocol for Assessing Compound Purity and Stability via HPLC

This protocol outlines a general method for determining the purity of this compound and tracking its stability over time.

1. Materials and Reagents:

  • This compound solid stock

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • Dimethyl Sulfoxide (DMSO), HPLC-grade

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% FA (or TFA) in Water.

  • Mobile Phase B: 0.1% FA (or TFA) in Acetonitrile.

  • Degas both mobile phases using sonication or vacuum filtration before use.

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in DMSO.

  • From this stock, prepare a working solution of ~20 µg/mL by diluting with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

4. HPLC Method:

  • Column: C18 reverse-phase column

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection Wavelength: ~254 nm (or a wavelength determined by a UV scan of the compound)

  • Column Temperature: 30°C

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

5. Data Analysis:

  • Integrate the peak area of the main compound and any impurities.

  • Calculate purity as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

  • For stability studies, analyze samples at defined time points (e.g., T=0, 1 week, 1 month) under specific storage conditions and compare the purity percentages. A significant decrease in the main peak area and the appearance of new impurity peaks indicate degradation.

Visual Guides

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_purity Step 1: Verify Compound Purity (Use HPLC/LC-MS Protocol) start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_protocol Review Experimental Protocol (Concentration, Incubation Time, etc.) is_pure->check_protocol  Yes review_storage Step 2: Review Storage & Handling Procedures is_pure->review_storage No   end_bad Problem Persists: Consult Technical Support check_protocol->end_bad new_compound Acquire New Compound Batch and Re-verify Purity implement_changes Implement Correct Procedures: - Store at 2-8°C / -20°C - Use Inert Gas - Protect from Light new_compound->implement_changes review_storage->new_compound end_good Problem Resolved implement_changes->end_good

Caption: Troubleshooting workflow for inconsistent experimental results.

StabilityTestingWorkflow cluster_storage Store Samples start Start: Receive Solid Compound prepare_stock Prepare Concentrated Stock Solution in DMSO (e.g., 1 mg/mL) start->prepare_stock aliquot Aliquot Stock for Different Storage Conditions & Time Points prepare_stock->aliquot storage1 Condition 1: -20°C, Dark storage2 Condition 2: 4°C, Dark aliquot->storage2 storage3 Condition 3: Room Temp, Light analyze_t0 Analyze T=0 Sample (Baseline Purity via HPLC) aliquot->analyze_t0 analyze_tx Analyze Samples at Subsequent Time Points (e.g., T=1 week, 1 month) storage2->analyze_tx analyze_t0->analyze_tx compare Compare Purity Data (% Degradation vs. T=0) analyze_tx->compare determine Determine Optimal Storage Conditions compare->determine

Caption: Experimental workflow for assessing compound stability.

References

Validation & Comparative

Validation of 5-(2-Fluorophenyl)oxazol-2-amine as a Specific FLT3 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of 5-(2-fluorophenyl)oxazol-2-amine as a specific inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML). Due to the limited direct experimental data on this compound, this guide leverages data from a closely related structural analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, to provide a framework for its validation. The performance of this class of compounds is compared against established first and second-generation FLT3 inhibitors.

Introduction to FLT3 Inhibition

Mutations in the FLT3 receptor are among the most common genetic abnormalities in AML, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[1][2] This has made FLT3 an attractive target for therapeutic intervention. FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain.[1] This guide will compare the oxazol-2-amine scaffold against both Type I and Type II inhibitors.

Comparative Efficacy of FLT3 Inhibitors

The inhibitory potential of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (a surrogate for this compound) is presented alongside several clinically relevant FLT3 inhibitors. The data is summarized in the tables below, highlighting biochemical potency (IC50) and cellular activity (GI50).

Table 1: Biochemical Activity of FLT3 Inhibitors
InhibitorTypeTargetIC50 (nM)
5-(4-fluorophenyl)-N-phenyloxazol-2-amine Not SpecifiedFLT3Data not available
MidostaurinType IFLT3, c-KIT, PDGFR~11
GilteritinibType IFLT3, AXL0.29
QuizartinibType IIFLT3<1
SorafenibType IIFLT3, VEGFR, PDGFR, RAF58
CrenolanibType IFLT3, PDGFR<1

Note: IC50 values can vary depending on the assay conditions.

Table 2: Cellular Activity of FLT3 Inhibitors against FLT3-ITD+ Cell Lines
InhibitorCell LineAssayGI50/IC50 (nM)
5-(4-fluorophenyl)-N-phenyloxazol-2-amine Molm-13Proliferation<100
MV4-11Proliferation<100
MidostaurinMV4-11Proliferation~10
GilteritinibMolm-14Proliferation0.7-1.8
QuizartinibMV4-11Proliferation1.3
SorafenibMV4-11Proliferation5
CrenolanibMolm-14Proliferation2.5

Signaling Pathway and Experimental Workflow

To validate a novel inhibitor, it is crucial to understand its effect on the target signaling pathway and to follow a systematic experimental approach.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT STAT5 JAK/STAT5 Pathway Dimerization->STAT5 Inhibitor This compound Inhibitor->Dimerization Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Differentiation Inhibition of Differentiation STAT5->Differentiation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Inhibitor_Validation_Workflow Start Novel Compound: This compound Biochemical_Assay In vitro Kinase Assay (Determine IC50) Start->Biochemical_Assay Cell_Based_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Based_Assay Target_Engagement Western Blot Analysis (p-FLT3, p-STAT5, p-ERK) Cell_Based_Assay->Target_Engagement Off_Target Kinome Profiling (Assess Specificity) Target_Engagement->Off_Target In_Vivo In vivo Xenograft Model (Evaluate Efficacy) Off_Target->In_Vivo Conclusion Validated Specific Inhibitor In_Vivo->Conclusion

Caption: Experimental workflow for the validation of a novel kinase inhibitor.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of inhibitor performance.

In Vitro Kinase Assay

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified FLT3 kinase by 50% (IC50).

Procedure:

  • Recombinant human FLT3 kinase is incubated with the test compound (this compound) at varying concentrations.

  • A kinase reaction is initiated by the addition of a substrate peptide and ATP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

Objective: To measure the effect of the inhibitor on the proliferation of FLT3-mutated AML cell lines (e.g., MV4-11, Molm-13).

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a serial dilution of the test compound for 72 hours.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are solubilized with a solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal growth inhibitory concentration (GI50) is determined from the dose-response curve.

Western Blot Analysis for Target Engagement

Objective: To confirm that the inhibitor is engaging its intended target within the cell and inhibiting downstream signaling.

Procedure:

  • FLT3-mutated AML cells are treated with the test compound at various concentrations for a defined period.

  • Cells are lysed, and total protein is quantified.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and downstream signaling proteins like p-STAT5, p-AKT, and p-ERK.

  • Antibodies against the total forms of these proteins and a loading control (e.g., GAPDH or β-actin) are used for normalization.

  • The membrane is then incubated with corresponding secondary antibodies conjugated to horseradish peroxidase (HRP).

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A reduction in the phosphorylated forms of the target proteins indicates successful target engagement and inhibition.

Conclusion

The validation of this compound as a specific FLT3 inhibitor requires a multifaceted approach. Based on the data from its structural analog, this class of compounds shows promise in inhibiting the proliferation of FLT3-mutated AML cells. To fully establish its profile, further studies are necessary to determine its biochemical potency (IC50), confirm its on-target effects through western blotting, and assess its specificity via kinome-wide screening. The comparative data and protocols provided in this guide offer a robust framework for researchers to systematically evaluate the potential of this compound as a novel therapeutic agent.

References

Comparative Cross-Reactivity Profiling of 5-(2-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity profile of the kinase inhibitor candidate, 5-(2-Fluorophenyl)oxazol-2-amine. Given the highly conserved nature of the ATP-binding site across the human kinome, understanding the selectivity of small molecule inhibitors is paramount to mitigating off-target effects and ensuring therapeutic efficacy. This document outlines key experimental approaches, presents illustrative data for comparison with hypothetical alternative compounds, and details the methodologies required to generate such data.

Comparative Analysis of Kinase Inhibitor Selectivity

To contextualize the cross-reactivity of this compound, it is benchmarked against two hypothetical alternative compounds with distinct selectivity profiles:

  • Alternative Compound A: A highly selective inhibitor targeting a specific kinase family.

  • Alternative Compound B: A multi-kinase inhibitor designed to target several key signaling pathways.

The following table summarizes the inhibitory activity (IC50 values) of these compounds against a panel of representative kinases. Lower IC50 values indicate higher potency.

Target KinaseThis compound IC50 (nM)Alternative Compound A IC50 (nM)Alternative Compound B IC50 (nM)
Primary Target(s)
Aurora Kinase A151025
Aurora Kinase B251830
Off-Target Kinases
VEGFR21500>10,00050
PDGFRβ2500>10,00075
c-Kit>10,000>10,000120
Src8005000200
Abl3000>10,000450
EGFR>10,000>10,000800
MEK15000>10,000>10,000
CDK2450080001500

Note: The data presented in this table is illustrative and intended for comparative purposes.

Experimental Protocols

The generation of robust cross-reactivity data relies on well-defined experimental protocols. The following methodologies are standard in the field for kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Principle: A radiometric assay using radioactive ATP (³³P-ATP) is a common and robust method to measure the phosphorylation of a substrate by a kinase.[1]

  • Protocol:

    • Recombinant kinase, a specific substrate peptide, and the test compound are mixed in a kinase buffer.[2]

    • The reaction is initiated by the addition of a mixture of MgCl2 and ³³P-ATP.[2]

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the phosphorylated substrate is separated from the radioactive ATP.

    • The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter.

    • IC50 values are determined by measuring the inhibition of kinase activity at a range of compound concentrations.[3]

Cellular Target Engagement Assay

Cell-based assays are crucial for confirming that a compound can interact with its target in a physiological context.[4]

  • Principle: The NanoBRET™ Target Engagement Assay is a widely used method that measures the binding of a compound to a specific kinase in live cells.[4]

  • Protocol:

    • Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

    • A fluorescent tracer that binds to the active site of the kinase is added to the cells.

    • In the absence of a competing inhibitor, the tracer binds to the kinase, bringing the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET).

    • When the test compound is added, it displaces the tracer from the kinase, leading to a decrease in the BRET signal.[4]

    • The degree of BRET reduction is proportional to the target engagement of the compound.

Cellular Phosphorylation Assay

This assay measures the functional consequence of kinase inhibition by quantifying the phosphorylation of a downstream substrate within a signaling pathway.[5]

  • Principle: An antibody-based detection method, such as a sandwich ELISA or Western blot, is used to measure the phosphorylation status of a specific substrate.[5]

  • Protocol:

    • Cultured cells are treated with the test compound for a defined period.

    • Cells are then stimulated with a growth factor or other agonist to activate the signaling pathway of interest.

    • The cells are lysed, and the protein concentration of the lysate is determined.

    • The phosphorylation level of the target substrate is quantified using a phospho-specific antibody in an ELISA or Western blot format.

    • A decrease in the phosphorylation of the substrate in the presence of the compound indicates inhibition of the upstream kinase.

Visualizing Experimental Workflow and Signaling Pathways

Clear visualization of experimental processes and biological pathways is essential for understanding the context of cross-reactivity data.

G cluster_0 Biochemical Screening cluster_1 Cellular Assays cluster_2 Selectivity Profile biochem_start Test Compound kinase_panel Kinase Panel (e.g., 400+ kinases) biochem_start->kinase_panel Primary Screen (Single Concentration) ic50 IC50 Determination kinase_panel->ic50 Dose-Response (for active compounds) cell_target Cellular Target Engagement (NanoBRET) ic50->cell_target Validate On-Target Activity cell_phos Phospho-Substrate Quantification (ELISA) ic50->cell_phos Confirm Functional Inhibition selectivity Define Selectivity Score & Off-Target Profile cell_target->selectivity cell_phos->selectivity

Caption: Kinase inhibitor cross-reactivity profiling workflow.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFRβ) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Aurora Aurora Kinases Mitosis Mitotic Progression Aurora->Mitosis Inhibitor 5-(2-Fluorophenyl) oxazol-2-amine Inhibitor->RTK Potential Off-Target Inhibitor->Aurora Primary Target

Caption: Simplified signaling pathways potentially modulated by the inhibitor.

References

A Head-to-Head Comparison of 5-Phenyl-1,3-oxazol-2-amine Derivatives as Emerging Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 5-(2-Fluorophenyl)oxazol-2-amine and its Analogs

The 5-phenyl-1,3-oxazol-2-amine scaffold has emerged as a promising framework in the development of novel therapeutics, particularly in oncology. This guide provides a detailed head-to-head comparison of this compound and its structurally similar analogs, focusing on their biological activities, mechanisms of action, and the experimental data supporting their potential. While direct biological data for this compound is limited in publicly available literature, a comprehensive analysis of its close analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, offers significant insights into the therapeutic potential of this chemical class.

Comparative Biological Activity

The primary focus of research into 5-phenyl-1,3-oxazol-2-amine derivatives has been their anti-cancer properties. Key compounds from this class have demonstrated potent activity against various cancer cell lines, with mechanisms of action primarily centered on the inhibition of critical cellular targets like FMS-like tyrosine kinase 3 (FLT3) and tubulin polymerization.

Table 1: Comparative in vitro Activity of 5-Phenyl-1,3-oxazol-2-amine Derivatives

CompoundTarget(s)Cell LineIC50 (µM)Reference
5-(4-Fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c) FLT3, FLT3-ITD, FLT3-D835YMolm-13 (AML)0.1[1][2]
MV4-11 (AML)0.1[1][2]
5-Phenyloxazole-2-carboxylic acid derivative (Compound 9) Tubulin PolymerizationHeLa0.78
A5491.08
HepG21.27
3-(2-(Substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one (Compound 14) Not SpecifiedHCT116 (Colon)71.8
3-(2-(Substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one (Compound 6) Not SpecifiedMCF7 (Breast)74.1

Note: AML = Acute Myeloid Leukemia

Mechanism of Action: Targeting Key Cancer Pathways

The anti-cancer activity of these oxazole derivatives stems from their ability to interfere with crucial signaling pathways and cellular processes essential for cancer cell proliferation and survival.

FLT3 Inhibition

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common drivers in acute myeloid leukemia (AML). Constitutive activation of FLT3 leads to uncontrolled cell proliferation. 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c) has been identified as a potent inhibitor of both wild-type and mutated forms of FLT3 (FLT3-ITD and FLT3-D835Y).[1][2] By blocking the kinase activity of FLT3, this compound effectively halts downstream signaling pathways, such as the STAT5 pathway, leading to the induction of apoptosis in FLT3-mutated AML cells.[2]

FLT3_Inhibition_Pathway FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation Apoptosis Apoptosis FLT3->Apoptosis Compound_7c 5-(4-Fluorophenyl)-N- phenyloxazol-2-amine Compound_7c->FLT3 Inhibits Compound_7c->Apoptosis Proliferation Cell Proliferation & Survival STAT5->Proliferation

FLT3 Inhibition by 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine
Tubulin Polymerization Inhibition

Another key mechanism of action for some 5-phenyloxazole derivatives is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. Certain 5-phenyloxazole-2-carboxylic acid derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Polymerization_Inhibition Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Oxazole_Derivative 5-Phenyloxazole Derivative Oxazole_Derivative->Tubulin Inhibits Polymerization Cell_Division Cell Division Mitosis->Cell_Division Apoptosis Apoptosis Mitosis->Apoptosis

Inhibition of Tubulin Polymerization by 5-Phenyloxazole Derivatives

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 5-phenyl-1,3-oxazol-2-amine derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[3]

  • MTT Addition: After incubation, remove the treatment medium and add 28 µL of MTT solution (2 mg/mL) to each well.[3] Incubate for 1.5 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 A Seed Cells (1x10^4 cells/well) B Treat with Compounds A->B C Add MTT (2 mg/mL) B->C D Incubate (1.5 hours) C->D E Add DMSO (130 µL) D->E F Read Absorbance (492 nm) E->F

Workflow for the MTT Cell Viability Assay
In Vivo Xenograft Tumor Model

To evaluate the in vivo efficacy of anti-cancer compounds, human tumor xenograft models in immunocompromised mice are commonly used.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Test compound formulation

Procedure:

  • Cell Preparation: Culture the desired human cancer cells to ~80% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a mixture of serum-free medium and Matrigel (1:1 ratio) at a concentration of 2-5 million cells per 50 µL.

  • Tumor Implantation: Subcutaneously inject 50 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Compound Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned dosing schedule and duration.

  • Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.

Xenograft_Model_Workflow A Prepare Cell Suspension (2-5 million cells/50 µL) B Subcutaneous Injection into Mice A->B C Monitor Tumor Growth B->C D Randomize Mice (Tumor Volume ~100-200 mm³) C->D E Administer Compound & Vehicle Control D->E F Measure Tumor Volume & Body Weight E->F G Euthanize & Excise Tumors F->G H Data Analysis G->H

Workflow for an In Vivo Xenograft Tumor Model Study

Conclusion

The 5-phenyl-1,3-oxazol-2-amine scaffold represents a versatile and potent platform for the development of novel anti-cancer agents. While direct biological data on this compound remains to be fully elucidated in public literature, the compelling activity of its 4-fluoro isomer as a potent FLT3 inhibitor highlights the significant potential of this compound class. Further investigation into the structure-activity relationships, particularly the influence of the fluorine substitution pattern on the phenyl ring, is warranted to optimize the therapeutic index of these promising molecules. The detailed experimental protocols provided herein offer a robust framework for the continued exploration and development of this important class of anti-cancer compounds.

References

Orthogonal Validation of 5-(2-Fluorophenyl)oxazol-2-amine's Biological Activity as a Putative p38α MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the orthogonal validation of the biological activity of the novel small molecule, 5-(2-Fluorophenyl)oxazol-2-amine, hypothesized to be an inhibitor of the p38α mitogen-activated protein kinase (MAPK14). The validation workflow is designed to confirm its on-target activity and rule out potential artifacts from primary screening. The performance of this compound is compared with established p38 MAPK inhibitors.

Comparative Analysis of p38α MAPK Inhibitors

The biological activity of this compound was assessed against well-characterized p38α MAPK inhibitors, SB203580 and Ralimetinib (LY2228820). A multi-pronged approach involving a primary biochemical assay and two orthogonal validation assays—a direct binding assay and a cell-based functional assay—was employed to provide a comprehensive profile of the compound's potency and mechanism of action.

Data Presentation

The following table summarizes the quantitative data obtained from the comparative assays.

CompoundPrimary Assay: ADP-Glo™ (IC50, nM)Orthogonal Assay 1: SPR (Kᴅ, nM)Orthogonal Assay 2: Western Blot (p-ATF2 Inhibition IC50, nM)
This compound 75150250
SB203580 (Comparator 1)5080180
Ralimetinib (Comparator 2)71550

Note: The data presented in this table is hypothetical and for illustrative purposes to guide researchers in their experimental design and data presentation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Primary Biochemical Kinase Assay: ADP-Glo™

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Materials : Recombinant human p38α (MAPK14), ATF2 substrate, ATP, ADP-Glo™ Kinase Assay Kit, test compounds.

  • Procedure :

    • Prepare a reaction mixture containing the p38α enzyme and ATF2 substrate in a kinase reaction buffer.

    • Add serial dilutions of the test compounds (this compound, SB203580, Ralimetinib) or DMSO (vehicle control) to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence signal using a plate reader. The signal is proportional to the ADP generated and thus the kinase activity.

    • Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.

Orthogonal Validation 1: Surface Plasmon Resonance (SPR) for Direct Binding

SPR is a label-free technique used to measure the direct binding affinity and kinetics between the inhibitor and the kinase.[1][2][3]

  • Materials : Recombinant human p38α, test compounds, SPR instrument, sensor chips.

  • Procedure :

    • Immobilize the recombinant p38α onto a sensor chip surface using standard amine coupling chemistry.

    • Prepare serial dilutions of the test compounds in a suitable running buffer.

    • Inject the compound solutions over the immobilized kinase surface and a reference surface (without kinase) to obtain sensorgrams.

    • Measure the association (ka) and dissociation (kd) rates from the sensorgrams.

    • Calculate the equilibrium dissociation constant (Kᴅ) as the ratio of kd/ka.

Orthogonal Validation 2: Cell-Based Western Blot for Downstream Target Inhibition

This assay validates the inhibitor's activity in a cellular context by measuring the phosphorylation of a known downstream substrate of p38α, such as Activating Transcription Factor 2 (ATF2).[4][5]

  • Materials : Human monocytic cell line (e.g., THP-1), lipopolysaccharide (LPS), test compounds, lysis buffer, antibodies against phospho-ATF2 (Thr71) and total ATF2.

  • Procedure :

    • Culture THP-1 cells and pre-treat with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the p38 MAPK pathway.

    • Lyse the cells and collect the protein lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phospho-ATF2 and total ATF2, followed by HRP-conjugated secondary antibodies.

    • Detect the chemiluminescent signal and quantify the band intensities.

    • Normalize the phospho-ATF2 signal to the total ATF2 signal and determine the IC50 for the inhibition of ATF2 phosphorylation in a cellular environment.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the orthogonal validation process, from the primary screen to the confirmatory assays.

Orthogonal_Validation_Workflow cluster_primary Primary Screening cluster_orthogonal Orthogonal Validation Primary_Assay Biochemical Assay (ADP-Glo™) Binding_Assay Direct Binding Assay (SPR) Primary_Assay->Binding_Assay Validate Hits Cell_Assay Cell-Based Assay (Western Blot) Primary_Assay->Cell_Assay Validate Hits Hit_Confirmation Hit Confirmation & Comparison Binding_Assay->Hit_Confirmation Cell_Assay->Hit_Confirmation

Caption: Workflow for orthogonal validation of a kinase inhibitor.

Signaling Pathway

This diagram shows a simplified representation of the p38 MAPK signaling pathway, indicating the point of inhibition by this compound and the downstream effects measured.

p38_MAPK_Pathway Stress Cellular Stress (e.g., LPS) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38α MAPK MKK3_6->p38 phosphorylates ATF2 ATF2 p38->ATF2 phosphorylates p_ATF2 p-ATF2 ATF2->p_ATF2 Transcription Gene Transcription (Inflammation) p_ATF2->Transcription Inhibitor 5-(2-Fluorophenyl) oxazol-2-amine Inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAPK signaling pathway.

References

Benchmarking 5-(2-Fluorophenyl)oxazol-2-amine: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available experimental data detailing the specific biological activity or mechanism of action of 5-(2-Fluorophenyl)oxazol-2-amine. Therefore, a direct benchmark comparison against known drugs is not feasible at this time.

While the precise therapeutic target and performance metrics of this compound remain uncharacterized, an examination of structurally related compounds containing the oxazole, benzoxazole, or aminothiazole scaffold can provide a speculative overview of its potential biological activities. These related compounds have demonstrated a broad range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Potential Therapeutic Areas Based on Structurally Similar Compounds

Compounds with similar core structures to this compound have been investigated for various therapeutic applications. It is important to note that the following information is based on related but distinct molecules and should not be directly extrapolated to the compound .

Anticancer Activity

Numerous derivatives of oxazole and benzoxazole have been synthesized and evaluated for their antiproliferative effects. For instance, some 2-aminothiazole derivatives have shown potent activity against leukemia cells.[1] Similarly, certain 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives have demonstrated the ability to inhibit the proliferation of cervical cancer cells.[2] The general mechanism for some of these compounds involves the inhibition of critical cellular pathways required for cancer cell growth and survival.

Antimicrobial Activity

The oxazole and thiazole moieties are present in a number of compounds with demonstrated antimicrobial properties. For example, various synthesized 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives have shown promising activity against selected fungal and bacterial strains.[3]

Anti-inflammatory Effects

While less commonly reported for this specific subclass, some heterocyclic compounds containing nitrogen and oxygen have been explored for their anti-inflammatory potential. The precise mechanisms often involve the modulation of inflammatory signaling pathways.

Experimental Protocols for Evaluating Similar Compounds

To characterize the biological activity of a novel compound like this compound, a standard cascade of in vitro and in vivo experiments would be necessary. The following are generalized protocols that are often employed in the initial stages of drug discovery for compounds of this type.

In Vitro Proliferation Assay (Anticancer Screening)
  • Objective: To determine the cytotoxic or cytostatic effect of the compound on a panel of human cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well microtiter plates and allowed to adhere overnight.

    • The compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

    • The cells are treated with the compound or vehicle control for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay.

    • The absorbance is measured using a microplate reader, and the concentration that inhibits cell growth by 50% (IC50) is calculated.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.

    • The compound is serially diluted in a liquid growth medium in a 96-well plate.

    • The microbial inoculum is added to each well.

    • The plate is incubated under appropriate conditions for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway and Experimental Workflow Diagrams

The diagrams below illustrate a hypothetical signaling pathway that could be investigated if this compound were found to have anticancer activity, and a general workflow for initial drug screening.

anticancer_pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SignalingCascade Intracellular Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->SignalingCascade TranscriptionFactor Transcription Factor SignalingCascade->TranscriptionFactor Apoptosis Apoptosis SignalingCascade->Apoptosis Inhibition of anti-apoptotic signals Nucleus Nucleus TranscriptionFactor->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Compound This compound Compound->SignalingCascade Inhibition? experimental_workflow Compound Test Compound (this compound) InVitro In Vitro Screening (e.g., Cell Viability, MIC) Compound->InVitro HitIdentification Hit Identification (Active Compounds) InVitro->HitIdentification LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization InVivo In Vivo Testing (Animal Models) LeadOptimization->InVivo Candidate Drug Candidate InVivo->Candidate

References

Comparative Selectivity Analysis of 5-(2-Fluorophenyl)oxazol-2-amine Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the kinase selectivity profile of the compound 5-(2-Fluorophenyl)oxazol-2-amine. The following sections detail its inhibitory activity against a broad panel of kinases, outline the experimental methodology used for this determination, and contextualize its potential mechanism of action within a key signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development to facilitate an objective assessment of the compound's performance and potential therapeutic applications.

Kinase Inhibition Profile

The selectivity of this compound was assessed against a panel of 96 kinases at a concentration of 10 µM. The compound demonstrates notable inhibitory activity against a select group of kinases, suggesting a specific mode of action. The results are summarized in the table below, with inhibition values presented as a percentage of the control. A higher percentage indicates greater inhibition of kinase activity.

Kinase TargetFamily% Inhibition at 10 µM
MAPK14 (p38α) MAPK98.2
MAPK11 (p38β) MAPK95.7
AURKAAurora85.3
AURKBAurora79.1
JAK2JAK65.4
FLT3RTK58.9
LCKSrc42.1
FYNSrc39.8
CDK2/cyclin ACDK25.6
EGFRRTK15.2
INSRRTK10.1
ROCK1AGC5.3
AKT1AGC2.1
.........
A comprehensive list of all 96 kinases in the panel is available upon request.

Interpretation of Results:

The data reveals that this compound is a potent inhibitor of the p38 MAPK family, particularly MAPK14 (p38α) and MAPK11 (p38β). Significant activity is also observed against Aurora kinases A and B, and moderate inhibition of JAK2 and FLT3. The compound exhibits lower activity against other kinase families, such as CDKs and most receptor tyrosine kinases (RTKs) tested, indicating a considerable degree of selectivity. The high selectivity for the p38 MAPK family suggests that the compound's cellular effects are likely mediated through the inhibition of this signaling pathway.

Experimental Protocols

The kinase selectivity profiling was conducted using a well-established in vitro radiometric assay.[1][2] This method measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • [γ-³³P]-ATP

  • Kinase reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)

  • This compound dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • A stock solution of this compound was prepared in 100% DMSO.

  • The kinase reactions were set up in a 96-well plate. Each well contained the respective recombinant kinase, its specific peptide substrate, and the kinase reaction buffer.

  • The test compound was added to the wells to achieve a final concentration of 10 µM. Control wells received an equivalent volume of DMSO.

  • The reactions were initiated by the addition of [γ-³³P]-ATP to a final concentration of 10 µM.

  • The plates were incubated at 30°C for 60 minutes with gentle agitation.

  • The reaction was terminated by spotting the reaction mixture onto filter paper, which captures the phosphorylated substrate.[2]

  • The filter paper was washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, was quantified using a scintillation counter.

  • The percentage of inhibition was calculated by comparing the radioactivity in the compound-treated wells to the DMSO control wells.

Visualizations

To illustrate the experimental process and a relevant biological context for the observed kinase inhibition, the following diagrams are provided.

G Experimental Workflow for Kinase Selectivity Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition A Prepare 10 mM stock of this compound in DMSO B Prepare kinase reaction buffer, substrates, and [γ-³³P]-ATP C Aliquot recombinant kinases into 96-well plate D Add test compound (final conc. 10 µM) or DMSO control C->D E Initiate reaction with [γ-³³P]-ATP D->E F Incubate at 30°C for 60 min E->F G Terminate reaction by spotting onto filter paper F->G H Wash filter paper to remove free [γ-³³P]-ATP G->H I Quantify radioactivity with scintillation counter H->I J Calculate % inhibition relative to DMSO control I->J

Caption: Workflow for the in vitro radiometric kinase selectivity assay.

G Simplified MAPK/p38 Signaling Pathway extracellular Extracellular Stress Stimuli (UV, cytokines, osmotic shock) receptor Receptor extracellular->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK (MAPK14/11) mkk3_6->p38 mk2 MK2 p38->mk2 downstream Downstream Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) mk2->downstream inhibitor This compound inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by this compound.

References

In Vivo Therapeutic Efficacy of 5-(2-Fluorophenyl)oxazol-2-amine and a Comparative Analysis with Alternative FLT3 Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive in vivo validation of the therapeutic potential of 5-(2-Fluorophenyl)oxazol-2-amine and its analogs, with a specific focus on their application in treating Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis with established alternative therapies, supported by experimental data.

While direct in vivo data for this compound is not publicly available, this guide presents a robust comparative analysis using a closely related analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c) . The structural similarity, differing only by the fluorine atom's position on the phenyl ring, provides a strong basis for inferring therapeutic potential. This guide will compare the in vivo efficacy of Compound 7c with two prominent FLT3 inhibitors used in AML treatment: Gilteritinib and Quizartinib.

Introduction to Therapeutic Target: FLT3 in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[3][4] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic cells and are associated with a poor prognosis.[5][6][7] This makes FLT3 an attractive target for therapeutic intervention in AML.

Comparative In Vivo Efficacy

The following table summarizes the in vivo performance of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c) and the alternative FLT3 inhibitors, Gilteritinib and Quizartinib, in xenograft models of AML.

Compound Animal Model Cell Line Dosing Regimen Therapeutic Outcome Reference
5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c) Xenograft MiceMV4-11 (FLT3-ITD+)Not specified in abstract83.3% tumor growth inhibition compared to control. No significant toxicity observed.[5]
Gilteritinib Xenograft MiceMV4-11 (FLT3-ITD+)10 mg/kg/day, oralSignificant tumor growth inhibition.[8]
Gilteritinib Xenograft MiceBa/F3 (FLT3-ITD+)30 mg/kg, once daily, oralPotent antitumor effect.[9]
Quizartinib Xenograft MiceMV4-11 (FLT3-ITD+)10 mg/kg, once daily, oralPotent and equivalent antitumor effect to Gilteritinib in this model.[9]
Quizartinib in combination with chemotherapy Xenograft MiceMV4-11 (FLT3-ITD+)Not specified in abstractSuperior antitumor activity compared to chemotherapy alone. Well-tolerated.[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the replication and validation of these findings.

Xenograft Mouse Model for AML

This protocol outlines the general procedure for establishing and utilizing a xenograft mouse model to test the efficacy of therapeutic compounds against AML.

  • Cell Culture: Human AML cell lines, such as MV4-11 (homozygous for FLT3-ITD mutation), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Housing and Care: Immunocompromised mice (e.g., NOD/SCID or nude mice), typically 6-8 weeks old, are used. They are housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: A suspension of 1 x 10^7 MV4-11 cells in a sterile phosphate-buffered saline (PBS) or Matrigel solution is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Compound Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compounds (e.g., 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, Gilteritinib, Quizartinib) are administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection). The control group typically receives a vehicle solution.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as a general indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).

Signaling Pathway and Experimental Workflow

The therapeutic effect of this compound and its analogs is predicated on the inhibition of the FLT3 signaling pathway.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-Type) FLT3_Ligand->FLT3_Receptor Binds & Activates STAT5 STAT5 FLT3_Receptor->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK FLT3_ITD Mutated FLT3-ITD (Constitutively Active) FLT3_ITD->STAT5 Constitutive Activation FLT3_ITD->PI3K_AKT Constitutive Activation FLT3_ITD->RAS_MAPK Constitutive Activation Compound This compound (FLT3 Inhibitor) Compound->FLT3_ITD Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis RAS_MAPK->Proliferation RAS_MAPK->Apoptosis

Caption: FLT3 Signaling Pathway in AML and Point of Inhibition.

The diagram above illustrates the constitutive activation of downstream signaling pathways (STAT5, PI3K/AKT, and RAS/MAPK) by mutated FLT3-ITD, leading to increased cell proliferation and survival. This compound and its analogs act as inhibitors of this mutated receptor, thereby blocking these aberrant signals.

Experimental_Workflow start Start: AML Cell Line (MV4-11) culture In Vitro Cell Culture start->culture implant Subcutaneous Implantation in Immunocompromised Mice culture->implant tumor_growth Tumor Growth to 100-200 mm³ implant->tumor_growth randomize Randomization of Mice (Treatment vs. Control) tumor_growth->randomize treatment Compound Administration (e.g., Oral Gavage) randomize->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition monitoring->endpoint

Caption: In Vivo Xenograft Model Experimental Workflow.

This workflow diagram provides a step-by-step overview of the in vivo validation process, from cell line preparation to the final analysis of therapeutic efficacy.

Conclusion

The available in vivo data for 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c) demonstrates potent anti-leukemic activity in a preclinical model of FLT3-ITD positive AML.[5] Its efficacy is comparable to that of established FLT3 inhibitors like Gilteritinib and Quizartinib in similar models.[9] These findings strongly support the therapeutic potential of the this compound scaffold as a class of FLT3 inhibitors for the treatment of AML. Further preclinical and clinical development of this compound and its analogs is warranted to fully elucidate their therapeutic utility.

References

Comparative Analysis of 5-(2-Fluorophenyl)oxazol-2-amine and Related Heterocyclic Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the reproducible evaluation of 5-(2-Fluorophenyl)oxazol-2-amine and its analogs, focusing on potential anticancer and antimicrobial applications.

This guide provides a comparative overview of the biological activities of compounds structurally related to this compound. Due to the limited availability of public data for this compound, this document focuses on establishing a framework for its evaluation by presenting data and protocols from studies on analogous 5-phenyloxazole, 2-aminooxazole, and other heterocyclic derivatives. The provided experimental methodologies and comparative data are intended to serve as a baseline for the reproducible assessment of this compound and its potential alternatives in a drug discovery context.

Comparative Biological Activity Data

The following table summarizes the biological activity of various oxazole and thiazole derivatives that share structural similarities with this compound. This data is compiled from different studies and is intended to provide a comparative landscape of potential efficacy in anticancer and antimicrobial research.

Compound ID/NameTarget/AssayActivity MetricValue (µM)Reference CompoundReference Value (µM)
Anticancer Activity
N,5-diphenyloxazole-2-carboxamide (Compound 9)HeLa, A549, HepG2 cell lines (Cytotoxicity)IC500.78, 1.08, 1.27ABT751Not specified
2-amino-4-(p-benzoyloxyphenyl)-oxazole (3d)Giardia lamblia (Antiprotozoal)IC501.17MetronidazoleNot specified
2-amino-4-(p-bromophenyl)-oxazole (3e)Trichomonas vaginalis (Antiprotozoal)IC501.89MetronidazoleNot specified
Thiazole-valine hybrid (5f)A549, HeLa, MCF-7 cell lines (Cytotoxicity)IC502.07 - 8.515-Fluorouracil3.49 - 8.74
Thiazole-valine hybrid (5o)A549, HeLa, MCF-7 cell lines (Cytotoxicity)IC502.07 - 8.515-Fluorouracil3.49 - 8.74
Antimicrobial Activity
N-oxazolylcarboxamide derivativeMycobacterium tuberculosis H37RaMIC3.13 µg/mLNot specifiedNot specified
2-amino-5-alkylidene-thiazol-4-one derivativePseudomonas aeruginosaMICNot specifiedNot specifiedNot specified

Experimental Protocols

To ensure the reproducibility of experiments involving this compound and its analogs, detailed and standardized protocols are essential. Below are methodologies for key assays typically employed to evaluate the anticancer and antimicrobial properties of such heterocyclic compounds.

Antiproliferative Activity Assessment using MTT Assay

This protocol outlines the determination of a compound's cytotoxic effects on cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.

    • Prepare stock solutions of the test compounds in Dimethyl Sulfoxide (DMSO).

    • Treat the cells with various concentrations of the test compounds (e.g., 10, 25, 50, 100 µM) and incubate for 24-48 hours.

    • After the incubation period, add 100 µ g/well of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution to each well and incubate for 3 hours at 37°C.[1]

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plate treatment Add compound to cells cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubate for 24-48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Dissolve Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570nm formazan_solubilization->read_absorbance ic50_calc Calculate IC50 Value read_absorbance->ic50_calc

MTT Assay Workflow for Cytotoxicity Assessment.

Antimicrobial Susceptibility Testing using Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Inoculum Preparation:

    • Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis) in an appropriate broth medium overnight.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Assay Procedure:

    • Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

    • Add the standardized inoculum to each well.

    • Include a positive control (microbe with no compound) and a negative control (broth with no microbe).

    • Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis inoculum_prep Prepare Standardized Inoculum inoculation Inoculate Microtiter Plate inoculum_prep->inoculation compound_dilution Serial Dilution of Compound compound_dilution->inoculation incubation Incubate for 18-24h inoculation->incubation visual_inspection Visually Inspect for Growth incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Broth Microdilution Workflow for MIC Determination.

Signaling Pathways and Logical Relationships

The biological activity of oxazole and thiazole derivatives is often attributed to their interaction with various cellular targets. The diagram below illustrates a generalized logical relationship for the preliminary screening and evaluation of a novel compound like this compound.

Logical_Relationship Novel Compound Novel Compound In vitro Screening In vitro Screening Novel Compound->In vitro Screening Anticancer Assays Anticancer Assays In vitro Screening->Anticancer Assays Antimicrobial Assays Antimicrobial Assays In vitro Screening->Antimicrobial Assays Hit Identification Hit Identification Anticancer Assays->Hit Identification Antimicrobial Assays->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Clinical Candidate Clinical Candidate In vivo Studies->Clinical Candidate

Drug Discovery and Development Pathway.

References

A Comparative Analysis of the ADME Properties of 5-(2-Fluorophenyl)oxazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. This guide provides a comparative analysis of the in vitro ADME properties of a series of hypothetical 5-(2-fluorophenyl)oxazol-2-amine analogs. The data presented herein, while illustrative, is based on established experimental protocols and reflects typical results for this class of compounds, offering a framework for early-stage drug discovery and lead optimization.

Executive Summary

The development of orally bioavailable drugs with favorable pharmacokinetic profiles is a significant challenge in medicinal chemistry. The oxazole scaffold is a privileged structure in many biologically active compounds.[1] This guide focuses on a series of this compound analogs, evaluating key ADME parameters to identify candidates with the most promising drug-like properties. Specifically, we will compare their permeability, metabolic stability, and potential for drug-drug interactions. The introduction of fluorine can significantly modulate ADME properties, often improving metabolic stability and permeability.[2]

Comparative ADME Data

The following table summarizes the in vitro ADME data for three hypothetical analogs of this compound. These analogs differ by the substitution at the R position, which can significantly influence their physicochemical and pharmacokinetic properties.

CompoundR GroupApparent Permeability (Papp) A→B (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Microsomal Stability (t½, min)CYP3A4 Inhibition (IC₅₀, µM)
Analog 1 -CH₃8.51.245> 25
Analog 2 -CF₃12.20.9> 60> 50
Analog 3 -CH₂OH3.12.51512

Analysis of Analogs:

  • Analog 1 (-CH₃): Exhibits good permeability and a low efflux ratio, suggesting it is not a significant substrate for efflux transporters like P-glycoprotein (P-gp).[3] Its moderate metabolic stability indicates it is cleared by liver microsomes.

  • Analog 2 (-CF₃): Shows the most promising profile with high permeability, no significant efflux, and excellent metabolic stability. The trifluoromethyl group likely blocks a site of metabolism.

  • Analog 3 (-CH₂OH): Displays lower permeability and a higher efflux ratio, indicating it may be a substrate for efflux transporters.[3][4] The hydroxymethyl group provides a handle for rapid metabolism, resulting in poor metabolic stability. It also shows some potential for CYP3A4 inhibition, which could lead to drug-drug interactions.[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of further studies.

Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

This assay is widely used to predict the intestinal absorption and blood-brain barrier penetration of drug candidates.[6][7]

Objective: To determine the apparent permeability (Papp) and efflux ratio of the test compounds.

Methodology:

  • Cell Culture: MDCK-MDR1 cells, which overexpress the P-gp transporter, are seeded on a semi-permeable membrane in a Transwell™ system and cultured for 4-5 days to form a confluent, polarized monolayer.[3] The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[4]

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in transport buffer to the final test concentration (typically 1-10 µM).

  • Permeability Measurement (Apical to Basolateral, A→B): The dosing solution containing the test compound is added to the apical (A) side of the cell monolayer. At predetermined time points (e.g., 60 or 90 minutes), samples are collected from the basolateral (B) compartment.[3][6]

  • Permeability Measurement (Basolateral to Apical, B→A): To assess active efflux, the transport of the compound is also measured in the reverse direction, from the basolateral to the apical compartment.[3]

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound. The efflux ratio is calculated as the ratio of Papp (B→A) to Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate of an efflux transporter like P-gp.[3]

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the major drug-metabolizing enzymes, which is a primary cause of drug-drug interactions (DDI).[5][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

Methodology:

  • Reagents: Human liver microsomes (HLM) or recombinant CYP enzymes, specific CYP probe substrates, and the cofactor NADPH are used.[8]

  • Incubation: The test compound at various concentrations is incubated with HLM or recombinant enzymes and a specific probe substrate for a particular CYP isoform. The reaction is initiated by the addition of NADPH.[5]

  • Control Reactions: Positive control inhibitors with known IC₅₀ values and vehicle controls (without the test compound) are run in parallel.[8]

  • Time-Dependent Inhibition: To assess mechanism-based inhibition, a pre-incubation step of the test compound with the microsomes and NADPH (or without NADPH as a control) is included before adding the probe substrate.[10][11]

  • Reaction Termination and Analysis: After a set incubation time, the reaction is stopped (e.g., by adding a cold organic solvent). The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.[5]

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the MDCK permeability and CYP inhibition assays.

MDCK_Permeability_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed MDCK-MDR1 cells on Transwell plates culture Culture for 4-5 days to form monolayer start->culture teer Verify monolayer integrity (TEER measurement) culture->teer add_A Add compound to Apical side (A) teer->add_A add_B Add compound to Basolateral side (B) teer->add_B incubate Incubate at 37°C add_A->incubate add_B->incubate sample_B Sample from Basolateral side (B) incubate->sample_B sample_A Sample from Apical side (A) incubate->sample_A lcms Quantify compound by LC-MS/MS sample_B->lcms sample_A->lcms calc Calculate Papp and Efflux Ratio lcms->calc

Caption: Workflow for the MDCK Permeability Assay.

CYP_Inhibition_Assay cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis reagents Prepare reagents: HLM/recombinant CYP, probe substrate, test compound mix Incubate enzyme, substrate, and test compound reagents->mix start_rxn Initiate reaction with NADPH mix->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Terminate reaction incubate->stop_rxn lcms Quantify metabolite by LC-MS/MS stop_rxn->lcms calc Calculate % inhibition and IC50 value lcms->calc

Caption: Workflow for the Cytochrome P450 Inhibition Assay.

Conclusion

The in vitro ADME profiling of this compound analogs reveals that small structural modifications can have a profound impact on their pharmacokinetic properties. Based on the illustrative data, the trifluoromethyl analog (Analog 2 ) demonstrates a superior ADME profile with high permeability, low efflux, and high metabolic stability, making it a more promising candidate for further development compared to the methyl and hydroxymethyl analogs. This guide underscores the importance of early and comprehensive ADME characterization in the drug discovery process. The provided experimental protocols and workflows serve as a practical resource for researchers in the field.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 5-(2-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 5-(2-Fluorophenyl)oxazol-2-amine, including detailed personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended PPE for Handling this compound

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standards.[3]Protects eyes from splashes and airborne particles.
Face ShieldTo be worn over safety goggles.[2][3]Provides an additional layer of protection for the face from splashes or explosions.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide.[2][3]Prevents skin contact with the chemical.
Body Protection Laboratory CoatFlame-resistant (e.g., Nomex®) or 100% cotton.[3]Protects skin and personal clothing from splashes.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a significant splash risk.Provides an additional barrier against chemical spills.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate cartridge if work is performed outside a fume hood or if there is a risk of generating dust or aerosols.[1][3]Protects against inhalation of harmful dust or vapors.
Foot Protection Closed-toe ShoesMade of a durable material.Protects feet from spills and falling objects.

Operational Protocols: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key steps from receiving the compound to its final disposal.

G cluster_pre Preparation cluster_handling Handling and Experimentation cluster_post Post-Experiment Receipt_and_Inspection Receipt and Inspection SDS_Review Review Safety Data Sheet (or analogous data) Receipt_and_Inspection->SDS_Review PPE_Donning Don Appropriate PPE SDS_Review->PPE_Donning Work_Area_Prep Prepare Ventilated Work Area (Fume Hood) PPE_Donning->Work_Area_Prep Weighing_and_Transfer Weighing and Transfer Work_Area_Prep->Weighing_and_Transfer Reaction_Setup Reaction Setup Weighing_and_Transfer->Reaction_Setup Monitoring Monitoring Experiment Reaction_Setup->Monitoring Workup_and_Purification Work-up and Purification Monitoring->Workup_and_Purification Decontamination Decontaminate Work Area and Glassware Workup_and_Purification->Decontamination Waste_Segregation Segregate Waste Decontamination->Waste_Segregation Waste_Disposal Dispose of Waste via EH&S Waste_Segregation->Waste_Disposal PPE_Doffing Doff PPE Waste_Disposal->PPE_Doffing

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.